Bromo-PEG2-bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-bis(2-bromoethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWNEWCMPHICQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76779-16-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-bromoethyl)-ω-(2-bromoethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76779-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20341442 | |
| Record name | Ethane, 1,2-bis(2-bromoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31255-10-4 | |
| Record name | Ethane, 1,2-bis(2-bromoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(2-bromoethoxy)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of Bromo-PEG2-bromide
This compound, systematically named 1,2-bis(2-bromoethoxy)ethane, is a homobifunctional crosslinking agent widely utilized in chemical synthesis and pharmaceutical sciences. As a polyethylene (B3416737) glycol (PEG) derivative, it possesses a hydrophilic spacer that enhances solubility in aqueous media.[1][2] The terminal bromide groups are excellent leaving groups for nucleophilic substitution reactions, making this reagent a versatile tool for conjugating molecules, particularly those containing thiol groups.[2][3] This guide provides a comprehensive overview of its synthesis, characterization, and key properties.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below, offering a quick reference for researchers.
| Property | Value | Reference(s) |
| CAS Number | 31255-10-4 | [4][5][6] |
| Molecular Formula | C₆H₁₂Br₂O₂ | [4][5] |
| Molecular Weight | 275.97 g/mol | [6][7] |
| IUPAC Name | 1,2-bis(2-bromoethoxy)ethane | [5][6] |
| Synonyms | 1,8-dibromo-3,6-dioxaoctane | [6] |
| Purity | Typically ≥95% - 98% | [4][5] |
| Appearance | Clear Oil / Liquid | [8] |
| Density | 1.655 g/cm³ | [9] |
| Boiling Point | 285.1 °C at 760 mmHg | [9] |
| Storage Condition | -20°C for long-term storage | [4] |
Synthesis of this compound
The synthesis of this compound is achieved through the bromination of its corresponding diol, diethylene glycol. The following protocol is adapted from a procedure utilizing triphenylphosphine (B44618) and bromine.[8]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol
Materials:
-
Diethylene glycol (0.9 ml, 9.4 mmol)[8]
-
Triphenylphosphine, freshly recrystallized (5.03g, 18.8 mmol)[8]
-
Bromine (0.96 ml, 18.8 mmol) (Caution: highly corrosive and toxic)[8]
-
Dry Acetonitrile (20 ml)[8]
-
Diethyl ether (50 ml)[8]
-
250 ml round-bottomed Schlenk flask[8]
-
Standard glassware for reflux, filtration, and distillation[8]
Procedure:
-
Suspend triphenylphosphine (5.03g, 18.8 mmol) in dry acetonitrile (20 ml) in a 250 ml round-bottomed Schlenk flask.[8]
-
Cool the suspension to 0°C using an ice bath under an inert atmosphere (e.g., Argon).[8]
-
Add bromine (0.96 ml, 18.8 mmol) dropwise to the stirred suspension. Allow the solution to become colorless after each drop before adding the next.[8]
-
After the complete addition of bromine, allow the reaction mixture to warm to ambient temperature.[8]
-
Add diethylene glycol (0.9 ml, 9.4 mmol) to the mixture.[8]
-
Heat the reaction at reflux (approximately 80°C) under a dinitrogen atmosphere for 18 hours.[8]
-
After cooling to ambient temperature, remove the solvent under reduced pressure.[8]
-
Stir the resulting orange solid in diethyl ether (50 ml) for 1 hour. This will cause the triphenylphosphine oxide byproduct to precipitate.[8]
-
Filter the mixture.[8]
-
Remove the solvent from the orange-colored filtrate under reduced pressure to yield an orange oil.[8]
-
Purify the crude product via Kügelrohr distillation (bp 100°C under high vacuum) to obtain the final product as a clear oil. The reported yield is approximately 67%.[8]
Characterization
To confirm the successful synthesis and purity of this compound, a combination of spectroscopic and analytical techniques is employed.
Characterization Workflow
Caption: Logical workflow for the characterization of this compound.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data based on experimental findings.[8]
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Solvent | CDCl₃ |
| δ 3.83 (t) | 4H, O-CH ₂-CH₂-Br | |
| δ 3.48 (t) | 4H, O-CH₂-CH ₂-Br | |
| ¹³C NMR | Solvent | CDCl₃ |
| δ 70.96 | C H₂-CH₂-Br | |
| δ 30.18 | CH₂-C H₂-Br | |
| FT-IR (cm⁻¹) | C-H stretch | 2966 (w), 2856 (w) |
| C-O stretch | 1111 (s) | |
| ESI-MS | m/z | 72.4 [M-2Br]⁺ |
Experimental Protocols for Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure by analyzing the proton and carbon environments.
-
Protocol:
-
Prepare the sample by dissolving a small amount (5-10 mg) of the purified oil in approximately 0.7 ml of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra and compare the chemical shifts, integrations, and coupling patterns with the expected values listed in the table above.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the presence of key functional groups.
-
Protocol:
-
Place a drop of the purified oil directly onto the ATR crystal of an FT-IR spectrometer (or prepare a thin film on a KBr plate).
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands, such as the strong C-O ether stretch around 1111 cm⁻¹ and the C-H stretches just below 3000 cm⁻¹.[8] The C-Br stretch is expected in the fingerprint region, typically between 500-750 cm⁻¹.
-
3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and fragmentation pattern.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the spectrum for the molecular ion peak or characteristic fragments. For this molecule, a fragment corresponding to the loss of both bromine atoms ([M-2Br]⁺) has been reported.[8]
-
References
- 1. iris.unive.it [iris.unive.it]
- 2. Bromo-PEG2-alcohol, 57641-66-4 | BroadPharm [broadpharm.com]
- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 4. This compound, 31255-10-4 | BroadPharm [broadpharm.com]
- 5. 1,2-Bis(2-bromoethoxy)ethane 95% | CAS: 31255-10-4 | AChemBlock [achemblock.com]
- 6. 1,2-Bis(2-bromoethoxy)ethane | C6H12Br2O2 | CID 573097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bromo-PEG-bromide | AxisPharm [axispharm.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Ethane, 1,2-bis(2-bromoethoxy)-|31255-10-4|lookchem [lookchem.com]
An In-depth Technical Guide to the Mechanism of Action of Bromo-PEG2-bromide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of a biomolecule to another molecule, is a fundamental tool in modern drug development, diagnostics, and life sciences research. The choice of linker is critical, profoundly influencing the stability, solubility, and overall performance of the resulting bioconjugate. Polyethylene glycol (PEG) linkers are widely employed to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics, such as increasing solubility and serum half-life while reducing immunogenicity.[1][2] Bromo-PEG2-bromide is a homobifunctional PEG linker that provides a short, hydrophilic spacer arm, enabling the conjugation of biomolecules through a robust and stable linkage.
This technical guide provides a comprehensive overview of the core mechanism of action of this compound in bioconjugation. It details the underlying chemical principles, presents available quantitative data, and offers detailed experimental protocols for its application.
Core Mechanism of Action: Bimolecular Nucleophilic Substitution (SN2)
The primary mechanism of action for this compound in bioconjugation is a bimolecular nucleophilic substitution (SN2) reaction.[3] In this reaction, the terminal bromide groups of the linker serve as electrophilic sites that are susceptible to attack by nucleophiles present on biomolecules.
The most common nucleophilic targets in proteins for this reaction are the thiol groups (-SH) of cysteine residues.[4][5] The sulfur atom of a thiol is a potent nucleophile, particularly in its deprotonated thiolate anion form (-S⁻).[5] The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom attached to the bromine, leading to the displacement of the bromide ion, which is an excellent leaving group. This results in the formation of a highly stable thioether bond.[3][6]
The general reaction can be depicted as follows:
Biomolecule-SH + Br-(PEG)2-Br + HS-Biomolecule → Biomolecule-S-(PEG)2-S-Biomolecule + 2HBr
Due to its homobifunctional nature, this compound can be used to crosslink two biomolecules or to cyclize a single biomolecule containing two nucleophilic groups.
Reaction Pathway Diagram
Caption: SN2 reaction mechanism of this compound with a cysteine thiol.
Key Reaction Parameters and Quantitative Data
The efficiency and specificity of the bioconjugation reaction with this compound are influenced by several key parameters. While specific kinetic data for this compound is limited in the literature, the following principles and data, derived from similar bromo-PEG linkers, provide a strong framework for experimental design.
pH
The pH of the reaction medium is a critical factor. The nucleophilicity of the thiol group of cysteine is significantly enhanced upon deprotonation to the thiolate anion. The pKa of the cysteine thiol group is approximately 8.5.[5] Therefore, conducting the reaction at a pH between 7.5 and 8.5 increases the concentration of the more reactive thiolate species, thereby accelerating the reaction rate.[5] However, at higher pH values, the risk of side reactions with other nucleophilic amino acid residues, such as the amine groups of lysine (B10760008), increases.[3]
Molar Ratio of Reactants
A molar excess of the Bromo-PEG linker over the biomolecule is typically used to drive the reaction to completion.[1][5] The optimal molar ratio depends on the specific biomolecule and the number of available nucleophilic sites and should be determined empirically.
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 8.5 | Optimizes the formation of the more nucleophilic thiolate anion from cysteine residues while minimizing side reactions with amines.[5] |
| Molar Excess (Bromo-PEG:Protein) | 10:1 to 50:1 | A molar excess of the linker drives the conjugation reaction towards completion. The optimal ratio is protein-dependent.[5][7] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature allows for a faster reaction, while 4°C can be used to maintain the stability of sensitive proteins over longer incubation times.[5] |
| Reaction Time | 2-4 hours (RT) or 12-16 hours (4°C) | Sufficient time to allow the reaction to proceed to a high yield.[5] |
Stability of the Thioether Bond
The thioether bond formed through the reaction of a bromo-PEG linker with a thiol is considered highly stable and effectively irreversible under physiological conditions.[1][6][8] This is a significant advantage over other thiol-reactive chemistries, such as maleimides, where the resulting thioether linkage can be susceptible to a retro-Michael reaction, leading to deconjugation.[3][8]
| Linker Chemistry | Resulting Bond | Stability |
| Bromo-PEG | Thioether | Highly Stable, Irreversible[1][8] |
| Maleimide | Thioether (in a thiosuccinimide ring) | Susceptible to retro-Michael reaction and thiol exchange[3][9] |
| Iodoacetamide | Thioether | Highly Stable, Irreversible[6] |
| NHS-ester | Amide | Highly Stable[1] |
Potential Side Reactions
While this compound exhibits a preference for soft nucleophiles like thiols, side reactions with other nucleophilic amino acid residues can occur, particularly at higher pH values.[1] The primary amine groups on lysine residues and the N-terminus of proteins can also react with the bromo group to form a stable amine linkage.[1] The reactivity with other nucleophiles such as histidine and methionine has also been reported.[1] Careful control of the reaction pH is crucial to maximize the specificity for cysteine residues.
Experimental Protocols
The following section provides a detailed, generalized protocol for the conjugation of a protein with this compound.
Materials
-
Protein of interest containing free cysteine residues
-
This compound
-
Conjugation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0[10]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Solution: 1 M N-acetylcysteine or L-cysteine in conjugation buffer[10][11]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Protocol for Protein Conjugation
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.[10]
-
If the target cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[12] If using DTT, the excess reducing agent must be removed prior to the addition of the bromo-PEG reagent, for example, by using a desalting column.[10]
-
-
This compound Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[10]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., a 10- to 20-fold molar excess of linker over protein).[1] The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[5] The progress of the reaction can be monitored by LC-MS.[1]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove excess this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).[12]
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for bioconjugation using this compound.
Characterization of Bioconjugates
The successful conjugation and the purity of the final product should be confirmed using appropriate analytical techniques.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation.[2]
-
Size-Exclusion Chromatography (SEC-HPLC): Can be used to separate the PEGylated protein from the unconjugated protein and excess reagents, providing an estimation of the conjugation efficiency.[13]
-
Reverse-Phase Chromatography (RP-HPLC): Offers higher resolution for separating different PEGylated species (e.g., mono-, di-PEGylated).[2]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the exact mass of the conjugate and thereby the number of PEG units attached to the protein.[2][14]
Conclusion
This compound is a valuable tool for bioconjugation, enabling the formation of stable and irreversible thioether linkages primarily with cysteine residues. The reaction proceeds via a well-understood SN2 mechanism, and its efficiency can be controlled by optimizing key parameters such as pH and the molar ratio of reactants. The resulting thioether bond is highly stable, making this linker an excellent choice for applications requiring long-term stability of the bioconjugate. By following the detailed protocols and employing appropriate analytical methods for characterization, researchers can effectively utilize this compound to develop novel and well-defined bioconjugates for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
Solubility and Stability of Bromo-PEG2-bromide in Aqueous Buffers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles governing the solubility and stability of Bromo-PEG2-bromide in aqueous buffer systems. While specific quantitative data for this particular linker is not extensively available in public literature, this document outlines the fundamental concepts, provides detailed experimental protocols for determining these properties, and offers a framework for data presentation and interpretation.
This compound is a bifunctional linker commonly employed in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its structure, featuring a short, hydrophilic diethylene glycol (PEG2) spacer flanked by two reactive bromide groups, allows for the covalent linkage of two different molecular entities. Understanding its behavior in aqueous environments is critical for optimizing conjugation reactions, ensuring the stability of the resulting conjugates, and developing robust formulation strategies.
Solubility in Aqueous Buffers
The polyethylene (B3416737) glycol (PEG) spacer in this compound is intended to enhance its solubility in aqueous media. The ether oxygens in the PEG backbone can form hydrogen bonds with water, contributing to its hydrophilic character. However, the overall solubility of the final conjugate will be influenced by the properties of the molecules attached to the linker.
Factors Influencing Solubility:
-
pH: For conjugates with ionizable groups, the pH of the buffer will significantly affect solubility.
-
Buffer Species and Ionic Strength: The type and concentration of salts in the buffer can impact solubility through effects on the hydration shell of the molecule.
-
Temperature: Solubility is generally temperature-dependent, though the effect may be minimal over a narrow range.
-
Concentration: At high concentrations, aggregation may occur, leading to decreased apparent solubility.
Data Presentation: Aqueous Solubility
Quantitative solubility data should be determined experimentally. The following table provides a template for presenting such data.
| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Data to be determined | Data to be determined |
| 50 mM Sodium Acetate (B1210297) | 5.0 | 25 | Data to be determined | Data to be determined |
| 50 mM TRIS Buffer | 8.5 | 25 | Data to be determined | Data to be determined |
| Deionized Water | ~7.0 | 25 | Data to be determined | Data to be determined |
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of this compound in a given aqueous buffer.
Materials:
-
This compound
-
Selected aqueous buffers (e.g., PBS pH 7.4, acetate buffer pH 5.0)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected buffer in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the vial at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of this compound using a validated HPLC method with a standard curve.
-
Calculation: The measured concentration represents the equilibrium solubility of this compound in the tested buffer at the specified temperature.
Caption: Experimental workflow for determining aqueous solubility.
Stability in Aqueous Buffers
The primary stability concern for this compound in aqueous solutions is the hydrolysis of the carbon-bromine (C-Br) bonds. Alkyl bromides are susceptible to nucleophilic substitution by water, which can lead to the formation of the corresponding alcohol (Hydroxy-PEG2-bromide or PEG2-diol), rendering the linker inactive for its intended conjugation reaction.
Degradation Pathway: Hydrolysis
The hydrolysis of primary alkyl bromides, such as those in this compound, can proceed via an S\N2 mechanism. The rate of this reaction is influenced by pH, with increased rates observed at higher pH values (typically above 8) due to the higher concentration of the more potent hydroxide (B78521) ion nucleophile.
Caption: Hydrolysis pathway of this compound.
Factors Influencing Stability:
-
pH: Higher pH leads to a faster rate of hydrolysis.
-
Temperature: Increased temperature accelerates the rate of degradation.
-
Buffer Nucleophiles: Some buffer components (e.g., Tris) can act as nucleophiles and react with the linker. Phosphate and acetate buffers are generally considered non-nucleophilic.
Data Presentation: Aqueous Stability
Stability data is often presented as the half-life (t\1/2) of the compound under specific conditions. The following table provides a template for presenting stability data.
| Buffer System | pH | Temperature (°C) | Half-life (t\1/2, hours) | Degradation Rate Constant (k, s⁻¹) |
| PBS | 7.4 | 4 | Data to be determined | Data to be determined |
| PBS | 7.4 | 25 | Data to be determined | Data to be determined |
| 50 mM TRIS | 8.5 | 25 | Data to be determined | Data to be determined |
| 50 mM Acetate | 5.0 | 25 | Data to be determined | Data to be determined |
Experimental Protocol: Determination of Aqueous Stability
This protocol describes a method for assessing the stability of this compound in aqueous buffers over time.
Materials:
-
This compound
-
Selected aqueous buffers (e.g., PBS pH 7.4, TRIS pH 8.5)
-
Temperature-controlled incubator or water bath
-
HPLC vials
-
HPLC system with a suitable detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or acetonitrile) at a high concentration.
-
Incubation Sample Preparation: Spike the stock solution into the pre-warmed aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize its effect on stability.
-
Time-Point Sampling: Aliquot the mixture into multiple HPLC vials and place them in a temperature-controlled environment (e.g., 25°C).
-
Initial Sample (T=0): Immediately analyze the first vial to determine the initial concentration of intact this compound.
-
Subsequent Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial and analyze its contents by HPLC.
-
HPLC Analysis: Use a validated HPLC method to separate the intact this compound from its degradation products. Record the peak area of the intact compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the negative of the slope of this line. The half-life (t\1/2) can then be calculated using the equation: t\1/2 = 0.693 / k.
Caption: Experimental workflow for assessing aqueous stability.
Summary and Recommendations
The solubility and stability of this compound are critical parameters that must be understood for its effective use in bioconjugation and drug development.
-
Solubility: The PEG2 spacer imparts hydrophilicity, but quantitative solubility in relevant buffers should be experimentally determined using methods such as the shake-flask protocol provided.
-
Stability: The primary degradation route in aqueous buffers is the hydrolysis of the C-Br bonds, a process that is accelerated by higher pH and temperature. For conjugation reactions, especially those conducted at neutral to basic pH, it is advisable to use freshly prepared solutions of this compound and to minimize reaction times where possible. Stability studies, as outlined in this guide, are essential for establishing appropriate storage and handling conditions.
Researchers using this compound are strongly encouraged to perform the described experimental protocols to generate specific data for their particular buffer systems and conditions. This will ensure more reliable and reproducible results in the development of novel therapeutics.
Bromo-PEG2-bromide: An In-Depth Technical Guide for Homobifunctional Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromo-PEG2-bromide, a homobifunctional crosslinker utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, reaction mechanisms, experimental protocols, and key applications of this versatile reagent.
Core Concepts: Chemistry and Reactivity
This compound is a symmetrical crosslinking agent featuring a short, hydrophilic diethylene glycol (PEG2) spacer flanked by two reactive bromide groups. The fundamental utility of this reagent lies in its ability to covalently link two molecules containing nucleophilic functional groups through a bimolecular nucleophilic substitution (SN2) reaction mechanism.[1][2]
The terminal bromide moieties are excellent leaving groups, rendering the adjacent carbon atoms electrophilic and susceptible to attack by nucleophiles.[3][4] This reactivity allows for the formation of stable covalent bonds with various functional groups present on biomolecules.
Primary Reactive Targets:
-
Thiols (Sulfhydryls): The thiol groups of cysteine residues in proteins and peptides are primary targets for this compound.[2][5] The reaction, which is most efficient at a pH of 7.2-8.5, results in the formation of a highly stable thioether linkage.[1]
-
Amines: Primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, can also react with this compound to form secondary amine bonds.[2][6] To favor mono-alkylation and avoid the formation of tertiary amines or quaternary ammonium (B1175870) salts, it is often recommended to use a large excess of the primary amine relative to the crosslinker.[6]
The hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which is particularly advantageous when working with hydrophobic molecules or to prevent aggregation.[3][7]
Data Presentation: Physicochemical and Application-Specific Properties
Quantitative data is crucial for the precise application of this compound in experimental design. The following tables summarize its key properties and provide comparative data on its use in ADC development.
| Property | Value | Reference(s) |
| Chemical Formula | C6H12Br2O2 | [3] |
| Molecular Weight | 275.97 g/mol | [2] |
| CAS Number | 31255-10-4 | [3] |
| Appearance | Colorless to light yellow liquid | [7] |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | -20°C for long-term stability | [3] |
| Linker | Average Drug-to-Antibody Ratio (DAR)¹ | % Monomer (SEC-HPLC)² |
| Non-PEGylated Control | 3.5 | >95% |
| This compound | ~3.8 | >95% |
| Bromo-PEG6-bromide | ~4.0 | >95% |
| Bromo-PEG12-bromide | ~4.2 | >95% |
| Bromo-PEG24-bromide | ~4.5 | >90% |
¹Drug-to-Antibody Ratio (DAR) is a critical quality attribute of ADCs. ²Size-Exclusion Chromatography (SEC-HPLC) is used to assess the purity and aggregation of the ADC.
Experimental Protocols
The following protocols are adapted from established bioconjugation techniques for bromo-PEG reagents and provide a framework for the use of this compound.[1][6] Optimization of specific reaction conditions is recommended for each unique application.
Protocol 1: Crosslinking of Thiol-Containing Proteins (e.g., Cysteine Residues)
This protocol describes a general procedure for the homobifunctional crosslinking of proteins containing accessible cysteine residues.
Materials:
-
This compound
-
Thiol-containing protein
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.5, containing 1-5 mM EDTA.[1][8] Ensure the buffer is free of amines and thiols.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent.[8]
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should ideally be less than 10% (v/v) to prevent protein denaturation.[6]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[8] The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding the Quenching Reagent to a final concentration in molar excess of the initial amount of this compound.[1] Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[1]
-
Analysis: Analyze the crosslinked product using SDS-PAGE to visualize the formation of higher molecular weight species. Further characterization can be performed by mass spectrometry.[1]
Protocol 2: Conjugation to Primary Amines
This protocol provides a general guideline for the reaction of this compound with primary amines, such as those on lysine residues or the N-terminus of a protein.
Materials:
-
This compound
-
Amine-containing molecule (protein, peptide, etc.)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or borate (B1201080) buffer, pH 7-9.[6] Ensure the buffer is free of extraneous primary amines (e.g., Tris).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: Tris buffer or glycine (B1666218) solution
-
Dialysis or ultrafiltration device for purification
Procedure:
-
Molecule Preparation: Dissolve the amine-containing molecule in the Conjugation Buffer to a suitable concentration (e.g., 1-10 mg/mL for proteins).
-
Crosslinker Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
Conjugation Reaction: Slowly add the this compound stock solution to the molecule solution while gently stirring. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[6] To favor mono-alkylation, a large excess of the amine-containing molecule relative to the crosslinker can be used.
-
Incubation: Allow the reaction to proceed for 4-24 hours at room temperature or 4°C with continuous gentle agitation.[6]
-
Quenching: Terminate the reaction by adding an excess of the Quenching Reagent.
-
Purification: Purify the conjugate by dialysis or diafiltration using an appropriate molecular weight cutoff membrane to remove unreacted this compound and quenching reagent.[6]
-
Analysis: Characterize the conjugate using appropriate analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.
Mandatory Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways where this compound is applicable.
Conclusion
This compound is a valuable and versatile homobifunctional crosslinker for a range of applications in research and drug development. Its well-defined structure, hydrophilic PEG spacer, and reactive bromide end groups enable the stable and efficient linkage of biomolecules. The formation of robust thioether or secondary amine bonds makes it suitable for creating complex bioconjugates, including ADCs and PROTACs. While optimization of reaction conditions is essential for specific applications, the general protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this compound in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 3. This compound, 31255-10-4 | BroadPharm [broadpharm.com]
- 4. Bromo-PEG2-alcohol, 57641-66-4 | BroadPharm [broadpharm.com]
- 5. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Core of Connection: An In-depth Technical Guide to the PEG Spacer in Bromo-PEG2-bromide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of advanced therapeutics, the precise linkage of molecular components is paramount. Bromo-PEG2-bromide, a homobifunctional linker, has emerged as a critical tool in the development of sophisticated drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). At the heart of this linker is the short, two-unit polyethylene (B3416737) glycol (PEG) spacer. This technical guide delves into the core functionalities of this PEG spacer, providing a comprehensive overview of its physicochemical properties, its impact on biomolecule conjugation, and detailed experimental protocols for its application.
Physicochemical and Functional Properties of the PEG Spacer
The diethylene glycol spacer in this compound, though short, imparts several crucial properties that are foundational to its utility in bioconjugation.[1] These characteristics directly influence the performance of the resulting conjugate.
Key Attributes of the PEG2 Spacer:
-
Hydrophilicity: The ether oxygens in the PEG chain form hydrogen bonds with water, significantly increasing the aqueous solubility of the linker and, consequently, the molecules it connects.[2][3] This is particularly advantageous when working with hydrophobic drugs or large biomolecules prone to aggregation.[4]
-
Biocompatibility: PEG is well-established as a non-toxic and non-immunogenic material, making it suitable for in-vivo applications.[1] The PEG spacer helps to create a "stealth" effect by forming a hydration shell around the conjugate, which can reduce recognition by the immune system and decrease clearance rates.[1][4]
-
Flexibility: The C-O-C bonds within the PEG backbone have a high degree of rotational freedom.[4] This flexibility can be crucial in allowing the two ends of a bifunctional molecule, such as a PROTAC, to adopt the optimal orientation for biological activity.
-
Defined Length: As a discrete PEG (dPEG®) linker, this compound has a precise, defined molecular weight and length. This monodispersity is critical for producing homogenous conjugates with consistent and predictable properties, a key requirement for therapeutic development.[4]
Data Presentation: Physicochemical Properties
The following tables summarize key physicochemical data for this compound and the impact of short PEG spacers on conjugate properties.
| Property | Value | Reference |
| Chemical Formula | C6H12Br2O2 | [2] |
| Molecular Weight | 275.97 g/mol | [2] |
| CAS Number | 31255-10-4 | [2] |
| Appearance | Colorless to light yellow liquid | [5] |
| Solubility | Soluble in DMSO | [5] |
| PEG Spacer Length | Molecular Weight (Da) | Contour Length (nm) | Hydrodynamic Radius (Rh) (nm) |
| PEG2 | 88 | 0.6 | ~0.5 |
| PEG4 | 176 | 1.2 | ~1.8 |
| PEG8 | 352 | 2.5 | ~1.2 |
| PEG12 | 528 | 3.7 | ~1.0 |
Data synthesized from multiple sources, providing an approximate size and property range. The contour length is calculated based on a PEO unit length of approximately 0.28 nm.[4][6]
The Role of the PEG Spacer in Advanced Therapeutics
The properties imparted by the PEG2 spacer are instrumental in the design and function of cutting-edge therapeutics.
In PROTACs:
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy. The PEG2 spacer in this compound, when used as a building block for PROTAC linkers, offers:
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG spacer are crucial for allowing the target protein and the E3 ligase to come together in a productive orientation for ubiquitination to occur.[7]
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG spacer improves the often-poor solubility of complex PROTAC molecules, aiding in their formulation and cellular uptake.[7]
In ADCs:
ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody. The linker connects the antibody to the drug payload. The inclusion of a PEG2 spacer can:
-
Improve Solubility and Reduce Aggregation: Many cytotoxic payloads are hydrophobic. The PEG spacer enhances the overall hydrophilicity of the ADC, preventing aggregation, especially at higher drug-to-antibody ratios (DARs).[8]
-
Enhance Pharmacokinetics: By increasing the hydrodynamic size and creating a hydrophilic shield, PEG spacers can reduce the clearance rate of the ADC, leading to a longer circulation half-life and increased tumor accumulation.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are adapted from established procedures for similar bromo-PEG compounds and should be optimized for specific applications.
Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol (e.g., Cysteine-Containing Peptide)
This protocol describes the reaction of one of the bromide groups in this compound with a thiol, a common step in bioconjugation.
Materials:
-
This compound
-
Cysteine-containing peptide
-
Conjugation Buffer: 0.1 M Phosphate buffer, 5 mM EDTA, pH 7.5
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M N-acetylcysteine in water
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Reverse-Phase HPLC)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): If the cysteine residue is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Linker Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the reduced peptide solution while gently stirring. The final concentration of the organic solvent should not exceed 10% to maintain peptide stability.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted this compound.
-
Purification: Purify the resulting conjugate using reverse-phase HPLC to remove excess reagents and unreacted peptide.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[10][11]
Protocol 2: Step-by-Step Synthesis of a Heterobifunctional Linker from this compound
This protocol outlines the conversion of this compound into a bromo-PEG2-amine linker, a versatile intermediate for further conjugation.
Materials:
-
This compound
-
Potassium phthalimide (B116566)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Phthalimide Alkylation:
-
Dissolve this compound (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous DMF.
-
Heat the mixture at 60-70°C overnight.
-
After cooling to room temperature, pour the reaction mixture into water and extract the N-(2-(2-bromoethoxy)ethyl)phthalimide intermediate with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Hydrazinolysis:
-
Dissolve the crude intermediate in ethanol.
-
Add hydrazine hydrate (4-5 eq) and reflux the mixture for 4-6 hours.
-
After cooling, filter off the phthalhydrazide (B32825) precipitate.
-
Concentrate the filtrate and purify the crude product by silica gel chromatography to obtain Bromo-PEG2-amine.
-
-
Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: A Generalized Workflow for PROTAC Synthesis
This protocol provides a general two-step approach for synthesizing a PROTAC using a pre-formed heterobifunctional Bromo-PEG2-ligand linker.
Materials:
-
Bromo-PEG2-amine (from Protocol 2)
-
Target Protein Ligand with a carboxylic acid (e.g., JQ1 derivative)
-
E3 Ligase Ligand with a reactive group for the bromide (e.g., a phenol (B47542), like pomalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative HPLC system
Procedure:
-
Amide Coupling to E3 Ligase Ligand:
-
To a solution of an amine-containing E3 ligase ligand (e.g., pomalidomide) (1.0 eq) and a bromo-PEG2-acid (formed by hydrolysis of a corresponding ester) (1.2 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 4 hours.
-
Purify the resulting bromo-PEG2-E3 ligase ligand conjugate by preparative HPLC.
-
-
Nucleophilic Substitution with Target Protein Ligand:
-
To a solution of the target protein ligand containing a nucleophile (e.g., a phenol on a JQ1 derivative) (1.2 eq) in anhydrous DMF, add potassium carbonate (2.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the bromo-PEG2-E3 ligase ligand conjugate (1.0 eq) in anhydrous DMF.
-
Heat the reaction to 60°C and stir for 16 hours.
-
-
Purification and Characterization:
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and confirm purity by analytical HPLC.[12]
-
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships involving this compound.
References
- 1. chempep.com [chempep.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, 31255-10-4 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bromo-PEG2-bromide for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bromo-PEG2-bromide, a homobifunctional crosslinker, for beginners in the field of protein modification. We will delve into its core chemical principles, provide detailed experimental protocols, present quantitative data for practical application, and visualize key processes to facilitate understanding.
Introduction to this compound
This compound, systematically named 1,2-bis(2-bromoethoxy)ethane, is a versatile chemical tool used in bioconjugation.[1][2] It consists of a short, hydrophilic di(ethylene glycol) spacer flanked by two reactive bromide groups.[1][3] This structure allows for the covalent linkage of biomolecules, enhancing their therapeutic and diagnostic properties.[4]
The primary application of this compound in protein modification lies in its ability to react with nucleophilic functional groups on amino acid side chains, most notably the thiol group of cysteine residues.[5] The bromide ion is an excellent leaving group, facilitating a bimolecular nucleophilic substitution (SN2) reaction to form a stable thioether bond.[1] This stability is a key advantage over other thiol-reactive chemistries, such as maleimides, which can be susceptible to retro-Michael addition and thiol exchange in vivo.[6][7]
The hydrophilic PEG spacer can improve the solubility and stability of the resulting protein conjugate, reduce its immunogenicity, and prolong its circulation half-life.[6][8] These properties make this compound a valuable linker in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and Proteolysis Targeting Chimeras (PROTACs).[1][9]
Core Chemistry and Reactivity
The utility of this compound is centered around the SN2 reaction mechanism. The terminal primary alkyl bromides are electrophilic and readily attacked by nucleophiles.
Reaction with Cysteine
The most common and specific target for this compound in protein modification is the thiol group of a cysteine residue. The reaction proceeds as follows:
-
Deprotonation: The thiol group (-SH) of cysteine, with a pKa of approximately 8.5, is deprotonated under neutral to slightly basic conditions (pH 7.5-8.5) to form the more nucleophilic thiolate anion (-S⁻).[6][10]
-
Nucleophilic Attack: The thiolate anion attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion.[6]
-
Bond Formation: A highly stable thioether bond is formed between the PEG linker and the cysteine residue.[2][6]
This reaction is highly efficient and specific for cysteine residues under controlled pH conditions, minimizing off-target modifications of other amino acids like lysine (B10760008) or histidine.[6][10]
Reactivity with Other Nucleophiles
While cysteine is the primary target, other nucleophilic amino acid side chains can react with this compound, especially at higher pH values. These include:
-
Histidine (imidazole group): Can react at physiological pH.
-
Lysine (ε-amino group): Becomes significantly reactive at pH > 9.0.
-
N-terminal α-amino group: Can be targeted at a slightly lower pH than lysine.
For site-specific modification of cysteine, it is crucial to control the reaction pH to minimize these side reactions.
Data Presentation
The following tables summarize key quantitative and qualitative data for the use of this compound in protein modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂Br₂O₂ | [3] |
| Molecular Weight | 275.97 g/mol | [4] |
| Appearance | Liquid | [11] |
| Solubility | Water, DMSO, DMF | [11] |
| Storage Conditions | -20°C | [3] |
Table 2: Typical Reaction Conditions for Cysteine-Specific Protein Modification with Bromo-PEG Linkers
| Parameter | Recommended Range/Value | Rationale | Reference(s) |
| pH | 7.5 - 8.5 | Promotes formation of the more nucleophilic thiolate anion while minimizing reactivity of other nucleophiles. | [6][10] |
| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | A molar excess of the linker drives the reaction to completion. The optimal ratio should be determined empirically. | [6][11] |
| Reaction Temperature | 4°C to 25°C (Room Temp.) | Lower temperatures can be used for longer reaction times to minimize potential protein degradation. | [6] |
| Reaction Time | 2 - 24 hours | Dependent on temperature, pH, and the accessibility of the target cysteine residue. | [6] |
| Quenching Reagent | L-cysteine, N-acetylcysteine, or β-mercaptoethanol | A small molecule thiol is added in excess to react with any unreacted this compound. | [10][11] |
Table 3: Comparative Overview of Bromo-PEG vs. Maleimide-PEG Linkers for Thiol Conjugation
| Feature | Bromo-PEG Linkers | Maleimide-PEG Linkers | Implications for Protein Modification | Reference(s) |
| Reaction Type | SN2 Nucleophilic Substitution | Michael Addition | Both are efficient thiol-reactive chemistries. | [7] |
| Resulting Bond | Thioether | Thioether (in a thiosuccinimide ring) | The bond type is the same, but the surrounding structure differs. | [7] |
| Bond Stability | Highly Stable | Susceptible to retro-Michael reaction and thiol exchange, leading to potential deconjugation in vivo. | Bromo-PEG linkers offer superior plasma stability, which is critical for therapeutics requiring long-term in vivo efficacy. | [2][6][7] |
| Optimal Reaction pH | 7.5 - 8.5 | 6.5 - 7.5 | The optimal pH ranges differ slightly, which can be a factor in experimental design. | [6][7] |
| Potential Side Reactions | Can react with other nucleophiles at higher pH. | Hydrolysis of the maleimide (B117702) ring; reaction with amines at pH > 7.5. | Both linker types require careful control of reaction conditions to ensure specificity. | [7] |
Experimental Protocols
The following protocols provide a general framework for the modification of a protein with this compound and subsequent characterization. These should be optimized for each specific protein and application.
Protocol 1: Site-Specific Modification of a Cysteine-Containing Protein
This protocol describes the covalent attachment of this compound to a protein with an available cysteine residue.
Materials:
-
Cysteine-containing protein of interest
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.5. The buffer should be degassed to minimize thiol oxidation.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if the protein has disulfide bonds.
-
Linker Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).
-
Quenching Reagent: 1 M L-cysteine or N-acetylcysteine in Reaction Buffer.
-
Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the target cysteine is part of a disulfide bond, add a 2-5 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bond.
-
Crucial Step: Remove the reducing agent using a desalting column equilibrated with the Reaction Buffer. TCEP will react with the bromo-PEG linker if not removed.[10]
-
-
Linker Preparation:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v). The optimal molar ratio should be determined empirically.[6][11]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[11]
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to a final concentration of 10-50 mM to react with any unreacted this compound.
-
Incubate for 30-60 minutes at room temperature.[11]
-
-
Purification of the PEGylated Protein:
-
Remove excess this compound and other small molecules by passing the reaction mixture through a desalting column or by using size-exclusion chromatography (SEC).
-
Further purification to separate mono-PEGylated, multi-PEGylated, and unreacted protein can be achieved using SEC or ion-exchange chromatography (IEX).
-
Protocol 2: Characterization of the Protein-PEG Conjugate
A. SDS-PAGE Analysis:
-
Principle: Successful conjugation of this compound to a protein will result in an increase in its molecular weight, which can be visualized by a shift in its migration on an SDS-PAGE gel.
-
Procedure:
-
Run samples of the unreacted protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unmodified protein.
-
B. Mass Spectrometry (MS) Analysis:
-
Principle: Mass spectrometry provides an accurate measurement of the molecular weight of the protein, allowing for confirmation of the conjugation and determination of the number of PEG units attached.
-
Procedure:
-
Prepare the purified conjugate for MS analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) bicarbonate).
-
Analyze the sample using MALDI-TOF or ESI-MS.
-
The mass spectrum of the conjugated protein will show a mass increase corresponding to the mass of the this compound linker (275.97 Da) for each modification. The heterogeneity of PEGylation (mono-, di-, etc.) can also be assessed.
-
Mandatory Visualizations
The following diagrams illustrate the key chemical and biological processes involving this compound.
Conclusion
This compound is a valuable and robust tool for researchers new to protein modification. Its reaction with cysteine residues via an SN2 mechanism results in a highly stable thioether bond, offering a significant advantage over less stable linkages for applications requiring long-term in vivo stability.[6][7] By following the protocols and understanding the chemical principles outlined in this guide, scientists can effectively utilize this compound to create well-defined protein conjugates with enhanced properties for a wide range of therapeutic and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 31255-10-4 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. High‐Throughput Kinetic Analysis for Target‐Directed Covalent Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety and handling precautions for Bromo-PEG2-bromide
An In-depth Technical Guide to the Safe Handling of Bromo-PEG2-bromide
This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 31255-10-4). It is intended for researchers, scientists, and drug development professionals who may work with this substance. The information compiled herein is based on available safety data for the compound and structurally related chemicals.
Compound Identification and Properties
This compound is a hydrophilic PEG linker that contains two bromide groups. These bromide moieties are effective leaving groups for nucleophilic substitution reactions.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous media.[1][2][3]
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| Chemical Name | 1,2-bis(2-bromoethoxy)ethane | [2] |
| Synonym | This compound | [1][2] |
| CAS Number | 31255-10-4 | [1][2] |
| Molecular Formula | C₆H₁₂Br₂O₂ | [1][2] |
| Molecular Weight | ~276 g/mol | [1][2] |
| Purity | Typically ≥98% |[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | Data not available; likely a liquid or solid | |
| Solubility | Increased solubility in aqueous media due to PEG spacer | [1][2] |
| Storage Condition | Long-term: -20°C; Short-term: 0 - 4°C. Store in a dry, dark place. | [1][2] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical |[2][4] |
Hazard Identification and Safety Precautions
Table 3: Potential Hazard Classifications (Inferred) Note: This classification is inferred from a similar compound (Bromo-PEG2-methyl ester) and general knowledge of brominated organic compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
| Hazard Class | GHS Category | Hazard Statement | Reference |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[5] |
Precautionary Statements:
Users should adhere to the following precautions:
-
P260: Do not breathe dust, fumes, gas, mist, vapors, or spray.[5]
-
P264: Wash hands and any exposed skin thoroughly after handling.[5][6]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][7]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]
Experimental Protocols and Handling Procedures
Engineering Controls
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8] An eyewash station and safety shower should be readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound.
Table 4: Recommended Personal Protective Equipment
| PPE Type | Specification | Rationale | Reference |
|---|---|---|---|
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation or damage. | [5][7][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Check manufacturer data for breakthrough times. | To prevent skin contact, irritation, and potential burns. | [5][7][10] |
| Skin/Body Protection | A lab coat should be worn. For larger quantities, consider additional protective clothing. | To protect skin and personal clothing from contamination. | [5][6] |
| Respiratory Protection | Not typically required if used in a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. | To prevent inhalation of vapors or aerosols which may cause respiratory irritation. |[9][11] |
Caption: A workflow for the safe handling of this compound.
Emergency and First-Aid Procedures
In case of exposure, immediate action is critical. The following protocols should be followed.
Caption: Logic diagram for emergency response to exposure incidents.
Experimental Protocols for Emergency Response:
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[5] If symptoms such as respiratory irritation, coughing, or shortness of breath occur or persist, seek medical attention.[5][11]
-
Skin Contact: Immediately take off all contaminated clothing.[7] Wash the affected skin with copious amounts of water and soap for at least 15 minutes.[5][11] If skin irritation or a burning sensation occurs, seek medical advice.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to separate the eyelids with fingers to ensure adequate rinsing.[5] Remove contact lenses if present and easy to do so.[5][6] If eye irritation persists, get medical attention.[5]
-
Ingestion: Wash out the mouth thoroughly with water.[5] Do not induce vomiting. Call a poison control center or doctor if you feel unwell.[5]
Spill, Storage, and Disposal
Spill Cleanup Protocol
-
Evacuate: Ensure non-essential personnel are clear of the spill area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain & Absorb: For liquid spills, cover with an inert, non-combustible absorbent material such as sand or diatomaceous earth.[5][10] Do not use combustible materials like paper towels for large spills.[12]
-
Collect: Carefully sweep or scoop the absorbed material into a sealable, chemically compatible container clearly labeled for chemical waste.[5][12]
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water. Dispose of all cleaning materials as contaminated solid waste.[12]
Storage
Store this compound in a tightly sealed container in a dry, dark, and well-ventilated area.[4][9] The recommended long-term storage temperature is -20°C.[1][2] Keep it segregated from incompatible materials, such as strong oxidizing agents, strong bases, and metals.[5][9]
Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain.[12] It must be treated as halogenated organic chemical waste.
-
Container Selection: Use a clean, dry, and chemically compatible waste container with a secure cap.[12]
-
Labeling: Before adding waste, the container must be clearly labeled as "Halogenated Organic Waste" and must include the full chemical name, "this compound".[12]
-
Waste Segregation:
-
Liquid Waste: Unused or waste this compound should be transferred to the labeled liquid waste container inside a fume hood.[12]
-
Solid Waste: All contaminated materials (e.g., gloves, absorbent pads, wipes) must be collected in a separate, sealed plastic bag or container labeled as "Solid Waste with this compound".[12]
-
-
Collection: Store the sealed waste containers in a designated satellite accumulation area.[12] Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[5][12]
References
- 1. This compound, 31255-10-4 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. medkoo.com [medkoo.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. nj.gov [nj.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bromo-PEG2-bromide: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromo-PEG2-bromide, a homobifunctional crosslinking reagent. It details its chemical and physical properties, core applications in bioconjugation and Proteolysis Targeting Chimera (PROTAC) synthesis, and provides detailed experimental protocols for its use.
Core Properties of this compound
This compound is a polyethylene (B3416737) glycol (PEG) based linker featuring two terminal bromide groups. The bromide serves as an efficient leaving group in nucleophilic substitution reactions, while the hydrophilic PEG spacer enhances the aqueous solubility of the molecule it is incorporated into.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 31255-10-4 | [1][2][][4] |
| Molecular Formula | C₆H₁₂Br₂O₂ | [1][2][][4] |
| Molecular Weight | ~276 g/mol (275.97) | [2][] |
| Synonym | 1,2-bis(2-bromoethoxy)ethane | [2] |
| Appearance | Liquid, Colorless to light yellow | [] |
| Purity | ≥98% | [1][2] |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) | [2][] |
| Storage Conditions | -20°C for long-term storage | [1][2][][4] |
Core Applications
The primary utility of this compound lies in its ability to act as a linker, covalently connecting two molecules. This is particularly relevant in the following areas:
-
Bioconjugation: It is used to link biomolecules such as proteins, peptides, or oligonucleotides. The bromide groups react readily with nucleophiles like primary amines (e.g., the side chain of lysine) and thiols (e.g., the side chain of cysteine).[5]
-
PROTAC Synthesis: this compound is employed as a linker in the construction of PROTACs.[][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[6][7] The PEG linker is a critical component that dictates the distance and orientation between the two ligands, influencing the efficacy of the resulting PROTAC.[8]
-
Surface Modification: This linker can be used to functionalize surfaces of materials like nanoparticles to improve their biocompatibility.
Reaction Mechanism and Experimental Protocols
The reaction of this compound with nucleophiles, such as primary amines or thiols, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the nucleophile attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a new covalent bond.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 31255-10-4 | BroadPharm [broadpharm.com]
- 4. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Bromo-PEG2-bromide in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have historically been considered "undruggable".[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[5][6] The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[3][7] Among the various linkers utilized, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their ability to enhance solubility and provide synthetic versatility.[1][8]
This technical guide focuses on the application of Bromo-PEG2-bromide, a short-chain PEG linker, in the development of PROTACs. This compound serves as a bifunctional building block, enabling the covalent linkage of a POI ligand and an E3 ligase ligand to form the final PROTAC molecule.[9] Its two reactive bromide groups offer a versatile handle for conjugation through nucleophilic substitution reactions.[10]
The PROTAC Mechanism of Action: A Signaling Pathway
PROTACs operate by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The process can be visualized as a catalytic cycle:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, 31255-10-4 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Nucleophilic Substitution Reactions of Bromo-PEG2-bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reactivity, experimental considerations, and applications of Bromo-PEG2-bromide, a homobifunctional polyethylene (B3416737) glycol (PEG) linker. The information herein is intended to equip researchers with the foundational knowledge required for the effective application of this reagent in bioconjugation, drug delivery, and materials science.
Introduction to this compound
This compound, with the chemical formula C6H12Br2O2, is a versatile crosslinking reagent featuring a short, hydrophilic diethylene glycol spacer flanked by two primary alkyl bromide groups.[1][2] The bromide functional groups are excellent leaving groups, making the molecule highly susceptible to nucleophilic substitution reactions.[1][2] This reactivity is the cornerstone of its utility in covalently linking molecules of interest. The hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous media.[1][3]
This reagent is a fundamental building block in several advanced applications, including:
-
Bioconjugation: Linking therapeutic proteins, peptides, or oligonucleotides to enhance their stability and pharmacokinetic profiles.[3][4]
-
Drug Delivery: Serving as a flexible linker in the synthesis of complex therapeutic constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6]
-
Surface Modification: Functionalizing the surfaces of nanoparticles and other materials to improve biocompatibility and reduce non-specific binding.[4][5]
Core Reactivity: The SN2 Mechanism
The primary mode of reaction for this compound is the bimolecular nucleophilic substitution (SN2) reaction.[5][7] In this concerted, single-step mechanism, a nucleophile attacks the electrophilic carbon atom attached to the bromine.[7][8] This "backside attack" leads to the displacement of the bromide ion, which is a very good leaving group, and the simultaneous formation of a new covalent bond between the nucleophile and the carbon atom.[7][9]
The rate of the SN2 reaction is dependent on the concentrations of both the this compound substrate and the incoming nucleophile.[7][9] The general reaction can be represented as:
Nu:⁻ + R-Br → Nu-R + Br⁻
Where Nu:⁻ is the nucleophile, and R-Br represents one end of the this compound molecule.
Caption: General SN2 reaction mechanism for this compound.
Reactions with Common Nucleophiles
This compound readily reacts with a variety of nucleophiles. The most common and synthetically useful reactions involve soft nucleophiles like amines and thiols.
Reaction with Amines
Primary and secondary amines are effective nucleophiles for reacting with this compound, forming stable secondary and tertiary amine linkages, respectively.[5] This reaction is fundamental for linking amine-containing molecules. A critical consideration is the potential for over-alkylation, where the newly formed secondary amine can react with another molecule of the bromo-PEG reagent.[5] To favor mono-alkylation, a large molar excess of the primary amine is typically used.[5]
Reaction with Thiols
Thiols, particularly in their deprotonated thiolate (RS⁻) form, are potent nucleophiles that react efficiently with alkyl bromides to form highly stable thioether bonds.[4][7] This "thiol-bromo click reaction" is highly efficient and often used for bioconjugation to cysteine residues in proteins.[7][10] The reaction rate is highly pH-dependent, as a higher pH increases the concentration of the more nucleophilic thiolate anion.[7]
Reaction with Azides
The bromide groups can be displaced by an azide (B81097) salt (e.g., sodium azide) to synthesize Bromo-PEG2-azide or bis-azido-PEG2.[11][12] These azide-functionalized PEG linkers are valuable reagents for click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkykine-azide cycloaddition (SPAAC).[13][14]
Factors Influencing Reaction Efficiency
Several parameters must be optimized to ensure a successful nucleophilic substitution reaction with this compound. These factors directly influence the reaction rate, yield, and selectivity.
| Factor | Effect on Reaction Rate | Rationale |
| pH | Increases with pH for thiols and amines. | Higher pH deprotonates thiols to the more reactive thiolate anion (pKa ~8.5-9.0).[7] For amines, the free base form is the active nucleophile, so a pH above the pKa is required.[5] A pH range of 7-9 is common.[5] |
| Solvent | Accelerated in polar aprotic solvents. | Polar aprotic solvents like DMF or DMSO are commonly used as they dissolve the reactants and increase the nucleophile's reactivity.[5][7] |
| Temperature | Increases with temperature. | Higher temperatures provide the necessary activation energy, increasing the reaction rate.[7] Reactions are often run from room temperature (20-25°C) up to 50°C.[5] |
| Concentration | Increases with reactant concentration. | The reaction is bimolecular (SN2), so the rate is directly proportional to the concentration of both the nucleophile and this compound.[7][9] |
| Nucleophile | Dependent on nucleophile strength. | Stronger, less sterically hindered nucleophiles react faster. Thiols are generally more nucleophilic than amines for this reaction.[7] |
Quantitative Reaction Data
While specific second-order rate constants for this compound are not extensively published, data from analogous bromo-PEG compounds provide valuable insights into expected outcomes.
| Nucleophile | Molar Excess | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Primary Amine | 10-50 fold | DMF or DMSO | 20 - 50 | 4 - 24 | 60 - 90 | [5] |
| Thiol | 1.1-10 fold | DMF, DMSO, or aq. buffer | 20 - 37 | 1 - 12 | > 90 | [7][10] |
| Azide | 1.5-5 fold | DMF | 25 - 80 | 12 - 48 | High | [12] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Detailed Experimental Protocols
The following are generalized protocols for the reaction of this compound with primary amines and thiols. Optimization is recommended for specific applications.
Protocol 1: Reaction with a Primary Amine
This protocol outlines a general procedure for the mono-alkylation of an amine-containing small molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5]
-
Non-amine containing base (e.g., Diisopropylethylamine, DIPEA)
-
Quenching reagent (e.g., Tris buffer)[5]
-
Stir plate and stir bar
-
Reaction vessel
-
Purification system (e.g., preparative HPLC)[5]
Procedure:
-
Dissolution of Reactants: In a dry reaction vessel, dissolve the amine-containing molecule in anhydrous DMF or DMSO.[5] Add 2-3 equivalents of a non-nucleophilic base like DIPEA to neutralize the HBr formed during the reaction.
-
Reaction Initiation: To the stirred amine solution, add this compound (using a 10-50 fold molar excess of the amine to favor mono-substitution).[5]
-
Reaction Incubation: Allow the reaction to proceed at room temperature (or up to 50°C) for 4-24 hours.[5] Monitor the reaction progress using an appropriate analytical method like LC-MS.[5]
-
Reaction Quenching: Once the reaction is complete, add a quenching reagent like Tris buffer to consume any unreacted this compound.[5]
-
Purification: Remove the solvent under reduced pressure. Purify the product using an appropriate method, such as preparative HPLC or flash chromatography, to remove excess amine and side products.[5]
-
Characterization: Confirm the identity and purity of the final product using LC-MS and NMR.
Caption: A typical experimental workflow for PEGylation reactions.
Protocol 2: Reaction with a Thiol
This protocol describes the conjugation of this compound to a thiol-containing peptide or protein.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., cysteine-containing peptide)
-
Reaction Buffer: Phosphate buffer (e.g., PBS), pH 7.0-8.5.[7]
-
Optional: Anhydrous DMF or DMSO for dissolving the bromo-reagent.
-
Purification system (e.g., size exclusion chromatography or RP-HPLC).
Procedure:
-
Dissolution of Reactants: Dissolve the thiol-containing molecule in the reaction buffer. If the this compound is not readily soluble in the buffer, first dissolve it in a minimal amount of DMF or DMSO before adding it to the reaction mixture.
-
Reaction Initiation: Add a 1.1 to 10-fold molar excess of this compound to the thiol solution with gentle stirring.
-
Reaction Incubation: Incubate the mixture at room temperature for 1-4 hours or at 4°C overnight.[15] The optimal pH is typically above 8.0 to ensure the thiol is deprotonated, but a lower pH (7.0-7.5) can be used to increase selectivity if other nucleophilic groups like amines are present.[7]
-
Purification: Purify the PEGylated product from excess reagent and unreacted starting material using a suitable chromatography method.
-
Characterization: Confirm successful conjugation and purity via SDS-PAGE (for proteins), LC-MS, or MALDI-TOF mass spectrometry.
Application Workflow: PROTAC Synthesis
This compound is frequently used as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[6] The synthesis involves a sequential, two-step nucleophilic substitution process.
Caption: Logical workflow for PROTAC synthesis using this compound.
In this workflow, a ligand for an E3 ubiquitin ligase (containing a nucleophile like a thiol or amine) is first reacted with one of the bromide groups on this compound.[7] After purification, this intermediate is then reacted with a second ligand that binds to the target protein, creating the final PROTAC construct.[6] The PEG linker serves to connect the two ligands at an optimal distance for inducing ubiquitination and subsequent degradation of the target protein.[6]
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, 31255-10-4 | BroadPharm [broadpharm.com]
- 3. Bromo-PEG-bromide | AxisPharm [axispharm.com]
- 4. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bromo-PEG2-azide, 530151-56-5 | BroadPharm [broadpharm.com]
- 12. Bromo-PEG2-azide | Benchchem [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Hydrophilicity of Bromo-PEG2-bromide and its Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the hydrophilic properties of Bromo-PEG2-bromide, a bifunctional crosslinker pivotal in bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties influencing its hydrophilicity, its impact on molecular design and function, and standardized protocols for its experimental characterization.
Core Concepts: The Physicochemical Basis of Hydrophilicity
This compound, systematically named 1,2-Bis(2-bromoethoxy)ethane, possesses a molecular structure inherently designed for aqueous compatibility. Its hydrophilicity is primarily attributed to the presence of a short polyethylene (B3416737) glycol (PEG) spacer. The ether oxygen atoms within the PEG backbone are capable of forming hydrogen bonds with water molecules, leading to the formation of a hydration shell that promotes solubility in aqueous environments.[1][2][3]
Data Presentation: Physicochemical Properties of this compound
For clarity and comparative analysis, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂Br₂O₂ | [5] |
| Molecular Weight | 275.97 g/mol | [5] |
| Calculated XLogP3 | 1.5 | [5] |
| Calculated LogP | 1.80940 | [4] |
| Topological Polar Surface Area | 18.5 Ų | [5] |
| Solubility | Slightly soluble in Chloroform (B151607) and Ethyl Acetate | [4][7][8] |
Effects of Hydrophilicity in Drug Development and Bioconjugation
The hydrophilic nature of the PEG spacer in this compound has profound implications for its applications in drug development, particularly in the design of PROTACs and other bioconjugates.
In PROTACs: PROTACs are large, complex molecules that often face challenges with poor aqueous solubility.[9] The incorporation of a hydrophilic linker like this compound can significantly enhance the overall solubility of the PROTAC molecule.[10][11][12] This improved solubility is crucial for formulation, bioavailability, and effective ternary complex formation between the target protein and the E3 ligase.[9][10] While enhancing solubility, the relationship between hydrophilicity and cell permeability is complex; the flexible PEG chain can adopt conformations that may shield polar surface area, potentially aiding in cell membrane traversal.[9][13]
In Bioconjugation: When conjugating molecules to proteins or peptides, maintaining the solubility and stability of the resulting bioconjugate is paramount. The use of a hydrophilic linker like this compound helps to mitigate the potential for aggregation, which can be induced by the conjugation of hydrophobic payloads.[14] This is particularly critical in the development of antibody-drug conjugates (ADCs), where the hydrophilicity of the linker can counterbalance the hydrophobicity of the cytotoxic drug.
Mandatory Visualizations
To illustrate the key processes and relationships involving this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Bioconjugation with this compound.
References
- 1. This compound, 31255-10-4 | BroadPharm [broadpharm.com]
- 2. Bromo-PEG2-acid, 1807503-92-9 | BroadPharm [broadpharm.com]
- 3. Bromo-PEG2-CH2CO2tBu, 1807518-63-3 | BroadPharm [broadpharm.com]
- 4. Ethane, 1,2-bis(2-bromoethoxy)-|31255-10-4|lookchem [lookchem.com]
- 5. 1,2-Bis(2-bromoethoxy)ethane | C6H12Br2O2 | CID 573097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. Ethane, 1,2-bis(2-bromoethoxy)- | 31255-10-4 [m.chemicalbook.com]
- 8. Ethane, 1,2-bis(2-bromoethoxy)- CAS#: 31255-10-4 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. precisepeg.com [precisepeg.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bromo-PEG-bromide | AxisPharm [axispharm.com]
The Role of Bromide as a Leaving Group in PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The functionalization of polyethylene (B3416737) glycol (PEG) linkers with a bromide terminal group offers a robust and reliable strategy for the covalent modification of biomolecules. The carbon-bromine bond provides a reactive site for nucleophilic substitution, particularly with thiol groups from cysteine residues, to form highly stable thioether linkages. This stability is a paramount consideration in drug development, especially for non-cleavable antibody-drug conjugates (ADCs), where premature drug release can lead to off-target toxicity and reduced efficacy. While other chemistries, such as maleimide-thiol reactions, offer faster kinetics, the superior stability of the thioether bond formed from a bromo-PEG linker provides a significant advantage for applications requiring long-term in vivo stability. This guide provides an in-depth analysis of the core chemical principles, quantitative comparisons, detailed experimental protocols, and key applications of bromo-functionalized PEG linkers in bioconjugation.
Core Principles of Bromo-PEG Reactivity
The utility of bromo-PEG linkers is centered on the principles of the bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophile attacks the carbon atom bearing the bromide, leading to the displacement of the bromide ion and the formation of a new covalent bond.
Key Characteristics:
-
Leaving Group Ability: Bromide is an excellent leaving group because it is the conjugate base of a strong acid, hydrobromic acid (HBr).[1] This means it is a weak base and is stable in solution after it has departed with the pair of electrons from the C-Br bond, facilitating the SN2 reaction under mild conditions suitable for sensitive biomolecules.[1] The reactivity of halo-PEG linkers with thiols generally follows the trend of leaving group ability: I > Br > Cl.[1]
-
Target Nucleophile: The most common and effective nucleophile for reacting with bromo-PEG linkers in a biological context is the thiol group (-SH) of a cysteine residue.[2][3] The reaction is highly pH-dependent, as a slightly basic environment (pH 7.5-8.5) promotes the deprotonation of the thiol to the more nucleophilic thiolate anion (S⁻).[4][5][6]
-
Resulting Linkage: The reaction between a bromo-PEG and a cysteine thiol results in the formation of a highly stable thioether bond (C-S-C).[2][5] This bond is resistant to hydrolysis and enzymatic degradation under physiological conditions, making it ideal for creating long-circulating, non-cleavable bioconjugates.[1][4]
-
Enhanced Reactivity: To increase the electrophilicity of the carbon atom and facilitate the reaction, the bromide is often part of a bromoacetamide group (-NH-C(O)-CH₂-Br).[2]
Data Presentation: Quantitative and Comparative Analysis
The selection of a conjugation strategy requires a careful evaluation of reaction efficiency, kinetics, and the stability of the final product. Bromo-PEG linkers offer a compelling balance of these parameters, particularly when compared to the widely used maleimide-based linkers.
Table 1: Comparative Overview of Common Thiol-Reactive PEG Linkers
| Functional Group | Reaction Type | Relative Reaction Rate with Thiols | Bond Formed | Bond Stability (Physiological Conditions) | Key Considerations |
| Bromo-PEG | SN2 | Moderate to Fast | Thioether | Highly Stable[1][4] | Good leaving group; forms a very stable bond ideal for non-cleavable ADCs.[1][2] |
| Iodo-PEG | SN2 | Fast | Thioether | Highly Stable[1] | More reactive than bromide but the reagent itself can be less stable.[1] |
| Tosyl-PEG | SN2 | Moderate to Fast | Thioether | Highly Stable[1] | Excellent leaving group, with reactivity comparable to bromide.[1] |
| Maleimido-PEG | Michael Addition | Very Fast | Thiosuccinimide Ether | Susceptible to retro-Michael reaction[7][8] | Fast reaction at neutral pH, but the resulting linkage can undergo exchange with other thiols (e.g., albumin), leading to premature drug release.[7][8] |
Table 2: Typical Parameters for Cysteine-Specific PEGylation with Bromo-PEG Reagents
| Parameter | Typical Value/Range | Notes |
| Optimal Reaction pH | 7.5 - 8.5[4][5][6] | A slightly basic pH promotes the formation of the more nucleophilic thiolate anion, increasing the reaction rate.[4] |
| Reaction Temperature | 4°C to Room Temperature (25°C)[4] | Lower temperatures can be used for longer reaction times to minimize potential protein degradation or instability.[4] |
| Reaction Time | 2 - 24 hours[4] | Dependent on the specific protein, temperature, pH, and molar ratio of reactants.[4] |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1[4][6] | A molar excess of the bromo-PEG reagent is used to drive the reaction to completion.[4] |
| Expected Yield (mono-PEGylated) | >80%[4] | Highly dependent on the accessibility of the target cysteine residue and the optimization of reaction conditions.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bromo-PEG conjugation chemistry. The following protocols provide a framework for the synthesis of a heterobifunctional bromo-PEG linker and its subsequent conjugation to a cysteine-containing protein.
Protocol 1: Synthesis of α-Bromoacetyl-ω-NHS-PEG Linker (Illustrative)
This protocol outlines a representative multi-step synthesis for a heterobifunctional PEG linker capable of reacting with both thiols (via the bromoacetyl group) and amines (via the NHS ester).
Materials:
-
α-Carboxy-ω-hydroxy-PEG
-
Bromoacetyl bromide
-
Triethylamine (B128534) (TEA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Standard purification and analytical equipment (Silica gel for chromatography, TLC, NMR, MS)
Methodology:
-
Protection of the Carboxyl Group (if necessary): The carboxylic acid end of the starting PEG may need to be protected (e.g., as a t-butyl ester) to prevent side reactions during the bromination of the hydroxyl group.
-
Bromination of the Hydroxyl Group: a. Dissolve the carboxy-protected PEG-OH (1 eq.) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen). b. Cool the solution to 0°C. c. Add triethylamine (1.5 eq.) followed by the dropwise addition of bromoacetyl bromide (1.2 eq.). d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting α-bromoacetyl-ω-protected-carboxy-PEG by silica (B1680970) gel chromatography.
-
Deprotection of the Carboxyl Group: Remove the protecting group from the carboxyl end. For a t-butyl ester, this is typically done using trifluoroacetic acid (TFA) in DCM.
-
NHS Ester Activation: a. Dissolve the purified α-bromoacetyl-ω-carboxy-PEG (1 eq.) in anhydrous DMF. b. Add N-hydroxysuccinimide (NHS, 1.2 eq.) and DCC (1.2 eq.). c. Stir the reaction at room temperature for 4-6 hours. d. Filter off the dicyclohexylurea (DCU) byproduct. e. Precipitate the final product, α-bromoacetyl-ω-NHS-PEG, by adding the filtrate to cold diethyl ether. f. Collect the solid product by filtration and dry under vacuum.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.
Protocol 2: Site-Specific PEGylation of a Cysteine-Containing Protein
This protocol describes the covalent attachment of a bromo-PEG reagent to a free cysteine residue on a protein.
Materials:
-
Cysteine-containing protein (1-5 mg/mL)
-
Bromo-PEG reagent (e.g., Bromo-PEG6-Boc)
-
Reaction Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.5.[9] (Ensure buffer is degassed to prevent cysteine oxidation).
-
Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
PEG Reagent Stock Solution: 100 mM Bromo-PEG in anhydrous DMSO or DMF.
-
Quenching Solution: 1 M N-acetylcysteine or L-cysteine in Reaction Buffer.
-
Purification: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system.
-
Desalting columns (e.g., PD-10).
Methodology:
-
Protein Preparation and Reduction (if necessary): a. If the protein is in a buffer containing interfering substances, exchange it into the Reaction Buffer using a desalting column. b. If the target cysteine is part of a disulfide bond, it must be reduced. Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.[10] c. Crucially, remove the reducing agent before adding the bromo-PEG reagent. This is essential to prevent the reducing agent from reacting with the linker. Use a desalting column equilibrated with degassed Reaction Buffer for this step.[11]
-
PEGylation Reaction: a. Adjust the pH of the protein solution to the optimal range (7.5-8.5) if necessary. b. Add the Bromo-PEG stock solution to the protein solution to achieve the desired molar excess (typically 10- to 50-fold).[4][6] c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[5][6] The optimal conditions should be determined empirically for each specific protein. Protect the reaction from light.[5]
-
Quenching the Reaction: a. To stop the reaction and consume any unreacted bromo-PEG reagent, add the Quenching Solution to a final concentration of 10-50 mM.[5][11] b. Incubate for 15-30 minutes at room temperature.
-
Purification of the PEGylated Conjugate: a. Remove excess bromo-PEG reagent and quenching agent by passing the reaction mixture through a desalting column or by dialysis.[5] b. For higher purity and to separate mono-PEGylated, multi-PEGylated, and unconjugated protein species, utilize SEC or IEX.[9][12] The PEGylated protein will have a larger hydrodynamic radius and will elute earlier in SEC, or may have a different charge profile for separation by IEX.
-
Characterization of the Conjugate: a. SDS-PAGE: Successful PEGylation will result in a significant increase in the apparent molecular weight of the protein, causing it to migrate slower on the gel.[13] b. Mass Spectrometry (LC-MS): This is the most accurate method to confirm covalent modification and determine the precise mass of the conjugate, allowing for the determination of the number of PEG chains attached per protein.[13][14] c. Drug-to-Antibody Ratio (DAR) Determination (for ADCs): For ADCs, the average number of drug-linker molecules per antibody (DAR) is a critical quality attribute. It can be determined using techniques like Hydrophobic Interaction Chromatography (HIC), Reversed-Phase LC-MS (RP-LC-MS), or UV/Vis spectroscopy (if the drug has a distinct absorbance).[2][10][]
Mandatory Visualizations
Workflow and Reaction Diagrams
The following diagrams, created using the DOT language, illustrate the key experimental and mechanistic pathways described in this guide.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
Methodological & Application
Application Note: Protocol for Conjugating Bromo-PEG2-bromide to Thiol Groups
Audience: Researchers, scientists, and drug development professionals.
Introduction Poly(ethylene glycol) (PEG) linkers are fundamental tools in bioconjugation and drug development, utilized to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] The choice of the reactive group on the PEG linker is critical for achieving efficient and stable conjugation. This application note focuses on Bromo-PEG2-bromide, a homobifunctional linker, for conjugation to thiol (-SH) groups, typically found in cysteine residues of proteins and peptides. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the bromide acts as an excellent leaving group, resulting in the formation of a highly stable thioether bond.[1][2] This protocol provides a comprehensive guide for researchers on the reaction principles, optimization parameters, and a detailed experimental procedure for using this compound in bioconjugation applications such as crosslinking proteins or peptides.
Reaction Principle and Mechanism
The conjugation of this compound to a thiol-containing molecule is a classic SN2 reaction.[1][2] The process is initiated by the deprotonation of the thiol group (R-SH) to its more nucleophilic thiolate anion form (R-S⁻). This anion then attacks the electrophilic carbon atom bonded to the bromine atom on the PEG linker. In a single, concerted step, the carbon-sulfur bond forms as the carbon-bromine bond breaks, displacing the bromide ion and creating a stable thioether linkage.[1][2] Because this compound has two reactive bromide groups, it can be used to crosslink two thiol-containing molecules.[3]
References
Application Notes and Protocols for PROTAC Synthesis Using Bromo-PEG2-bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]
The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency.[5][6] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve cell permeability, and provide synthetic versatility.[5][7] Bromo-PEG2-bromide is a bifunctional linker featuring a short, two-unit PEG chain with reactive bromide groups at both ends, allowing for the sequential coupling of the POI and E3 ligase ligands.[8] This document provides a detailed, step-by-step guide to the synthesis of a PROTAC using this compound.
PROTAC Mechanism of Action: A Signaling Pathway
The fundamental role of a PROTAC is to act as a molecular bridge, bringing the target protein and an E3 ligase into close proximity. This induced proximity initiates a cascade of intracellular events that culminates in the degradation of the target protein. The key steps are:
-
Binding: The PROTAC independently binds to the POI and an E3 ligase (e.g., Cereblon or VHL).[4]
-
Ternary Complex Formation: The PROTAC facilitates the formation of a stable ternary complex consisting of the POI, the PROTAC, and the E3 ligase.[4]
-
Ubiquitination: Within the complex, the E3 ligase transfers ubiquitin molecules to the POI, tagging it for degradation.[4]
-
Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitinated POI and degrades it into smaller peptides.[4]
-
Recycling: The PROTAC is then released and can engage another POI and E3 ligase, continuing its catalytic cycle.[4]
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols: Synthesis of a PROTAC Using this compound
The synthesis of a PROTAC using this compound is a modular process that involves the sequential coupling of the POI ligand (warhead) and the E3 ligase ligand. The two bromide functional groups on the linker serve as reactive sites for nucleophilic substitution. Typically, the warhead and E3 ligase ligand will possess nucleophilic functional groups such as phenols, amines, or thiols. This protocol outlines a general two-step synthesis.
Overall Experimental Workflow
The synthesis involves the initial coupling of the first ligand to the this compound linker, followed by purification and subsequent coupling to the second ligand.
Caption: A workflow diagram illustrating the modular synthesis of a PROTAC.
Protocol 1: Synthesis of Ligand 1-PEG2-bromide Intermediate
This step involves the nucleophilic substitution of one of the bromide groups on this compound with a nucleophilic group (e.g., a phenol) on the first ligand.
Reagents and Materials:
-
Ligand 1 with a nucleophilic group (e.g., POI-OH)
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the Ligand 1 (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2-1.5 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Ligand 1-PEG2-bromide intermediate.
Protocol 2: Synthesis of the Final PROTAC
This step involves the nucleophilic substitution of the remaining bromide group on the intermediate with the nucleophilic group (e.g., an amine) of the second ligand.
Reagents and Materials:
-
Ligand 1-PEG2-bromide intermediate (from Protocol 1)
-
Ligand 2 with a nucleophilic group (e.g., E3-NH₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
To a solution of the Ligand 2 (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Add a solution of the Ligand 1-PEG2-bromide intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at 60-80 °C for 16-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of PROTACs utilizing PEG linkers.
Table 1: Representative Yields and Purity for PROTAC Synthesis Steps
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Nucleophilic Substitution | Ligand 1 + this compound | Ligand 1-PEG2-bromide | 50-75 | >95 |
| 2 | Nucleophilic Substitution | Ligand 1-PEG2-bromide + Ligand 2 | Final PROTAC | 30-55 | >98 (after HPLC) |
Table 2: Characterization of the Final PROTAC
| Technique | Expected Outcome |
| LC-MS | Correct mass for the desired product and high purity. |
| ¹H NMR | Presence of characteristic peaks for both ligands and the PEG linker. |
| ¹³C NMR | Presence of characteristic peaks for both ligands and the PEG linker. |
Table 3: Representative Biological Activity of a PROTAC
| PROTAC ID | Linker Length (atoms) | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Hypothetical-1 | 8 | Pomalidomide | <10 | >90 | Cancer Cell Line A |
| Hypothetical-2 | 8 | VHL ligand | 25 | ~90 | Cancer Cell Line B |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are key indicators of PROTAC potency and efficacy. These values can vary significantly based on the cell line, treatment time, and specific assay conditions.
Characterization and Biological Evaluation
The successful synthesis of the PROTAC should be confirmed by standard analytical techniques such as LC-MS and NMR. The biological activity is assessed by its ability to induce the degradation of the target protein.
Protocol 3: Western Blot for Protein Degradation
This protocol describes a standard method to assess the degradation of the POI in cells treated with the synthesized PROTAC.
Reagents and Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-POI, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against the POI and a loading control overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Antibody Labeling with Bromo-PEG2-bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions and protocols for labeling antibodies using the homobifunctional crosslinker, Bromo-PEG2-bromide. This reagent is particularly useful for introducing a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer between antibody domains or between two interacting proteins.
The core reaction involves the alkylation of thiol groups (-SH) on cysteine residues by the bromoacetyl groups of the linker, forming a stable thioether bond. Given that this compound has two reactive bromide ends, it can be used for intramolecular crosslinking within a single antibody molecule or for intermolecular crosslinking between two or more antibody molecules. Careful control of the reaction conditions is crucial to achieve the desired labeling outcome.
I. Core Principles of this compound Reactivity
The primary target for this compound on an antibody is the thiol group of a cysteine residue. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the sulfur atom of the thiol attacks the carbon atom bearing the bromine, displacing the bromide ion. This results in the formation of a stable thioether linkage.
The reactivity of the thiol group is highly dependent on the pH of the reaction buffer. The thiol group (R-SH) is in equilibrium with its deprotonated form, the more nucleophilic thiolate anion (R-S⁻). The pKa of a typical cysteine thiol group is around 8.3. Therefore, conducting the reaction at a pH at or slightly above this pKa increases the concentration of the reactive thiolate species, leading to a more efficient alkylation reaction.[1]
However, at a higher pH (typically above 9.0), the selectivity of the bromoacetyl group for thiols decreases, and side reactions with other nucleophilic amino acid residues such as lysine (B10760008) and histidine can occur.[1]
II. Quantitative Data Presentation
The selection of appropriate reaction parameters is critical for successful antibody labeling. The following tables summarize the key recommended conditions for the reaction of this compound with antibodies.
Table 1: Recommended Reaction Conditions for Antibody Labeling with this compound
| Parameter | Recommended Range | Notes |
| Target Residue | Cysteine (Thiol) | Can be naturally occurring or generated by reduction of disulfide bonds. |
| Reaction pH | 7.5 - 8.5 | Balances efficient thiol alkylation with minimizing non-specific reactions.[1] |
| Molar Excess of this compound | 5- to 20-fold over antibody | The optimal ratio should be determined empirically for each antibody. |
| Reaction Temperature | 4°C to Room Temperature | Longer incubation times are typically required at lower temperatures. |
| Reaction Time | 2 - 4 hours at RT or overnight at 4°C | Reaction progress can be monitored by analytical techniques like SDS-PAGE. |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can favor intermolecular crosslinking. |
| Solvent for this compound | Anhydrous DMF or DMSO | The final concentration of the organic solvent should not exceed 10% (v/v).[2] |
Table 2: Reagents for Antibody Preparation and Reaction Quenching
| Reagent | Purpose | Recommended Concentration |
| TCEP or DTT | Reduction of disulfide bonds | 10- to 50-fold molar excess over antibody. |
| L-cysteine or 2-mercaptoethanol | Quenching of unreacted this compound | 10- to 50-mM final concentration.[2] |
III. Experimental Protocols
The following protocols provide a general framework for labeling antibodies with this compound. Optimization may be required for specific antibodies and applications.
This protocol is necessary if the target cysteine residues are involved in disulfide bonds.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reduction Buffer: Phosphate-buffered saline (PBS) with 5-10 mM EDTA, pH 7.2
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in Reduction Buffer.
-
Add a 10- to 50-fold molar excess of TCEP or DTT to the antibody solution.[2]
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer (PBS, pH 7.5-8.5).
Materials:
-
Reduced or thiol-containing antibody from Protocol 1
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: PBS, pH 7.5-8.5
-
Quenching reagent: L-cysteine or 2-mercaptoethanol
Procedure:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. Ensure the final concentration of the organic solvent does not exceed 10%.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM.[2]
-
Incubate for 30 minutes at room temperature to allow the quenching reagent to react with any unreacted this compound.
Materials:
-
Quenched reaction mixture from Protocol 2
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
-
Appropriate buffers for the chosen purification method
Procedure:
-
Purify the labeled antibody from excess this compound and quenching reagent using a suitable chromatography method.
-
For SEC, use a column with an appropriate molecular weight cutoff to separate the antibody conjugate from smaller molecules.
-
For IEX, the choice of column and buffers will depend on the isoelectric point of the antibody.
-
Collect fractions and analyze for the presence of the labeled antibody using methods such as SDS-PAGE and UV-Vis spectroscopy.
IV. Mandatory Visualizations
Caption: Experimental workflow for labeling antibodies with this compound.
Caption: Signaling pathway for antibody labeling via thiol-bromo reaction.
References
Application Notes and Protocols for Bromo-PEG2-bromide in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG2-bromide, also known as 1,2-Bis(2-bromoethoxy)ethane, is a homobifunctional crosslinker that is gaining prominence in the field of drug delivery.[1][2] Its structure, featuring a short, hydrophilic diethylene glycol (PEG2) spacer flanked by two reactive bromide groups, makes it a versatile tool for covalently linking molecules of interest. The bromide moieties are excellent leaving groups in nucleophilic substitution reactions, allowing for stable bond formation with functional groups such as thiols and amines present on biomolecules, drugs, or carrier materials.[2][3][4] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, which is a critical attribute for in vivo applications.[5]
These application notes provide a comprehensive overview of the use of this compound in the development of advanced drug delivery systems, including functionalized nanoparticles, antibody-drug conjugates (ADCs), and hydrogels. Detailed protocols, quantitative data, and visual representations of workflows and mechanisms are presented to guide researchers in the effective application of this valuable crosslinking reagent.
Chemical Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is essential for its successful application.
| Property | Value | Reference(s) |
| Chemical Name | 1,2-Bis(2-bromoethoxy)ethane | [6] |
| Synonyms | This compound, Br-PEG2-Br | [7] |
| CAS Number | 31255-10-4 | [2] |
| Molecular Formula | C6H12Br2O2 | [2] |
| Molecular Weight | 276.0 g/mol | [2] |
| Appearance | Colorless to pale yellow oil | |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in water, DMSO, DMF, and other common organic solvents | [8] |
| Storage Conditions | Store at -20°C for long-term stability | [2] |
Applications in Drug Delivery
The bifunctional nature of this compound allows for its use as a flexible and stable linker in various drug delivery platforms.
Surface Functionalization of Nanoparticles
PEGylation, the process of attaching PEG chains to the surface of nanoparticles, is a widely used strategy to improve their pharmacokinetic profile.[9] The hydrophilic PEG layer reduces nonspecific protein adsorption, thereby minimizing clearance by the reticuloendothelial system and prolonging circulation time. This compound can be used to crosslink polymers onto nanoparticle surfaces or to attach targeting ligands.
Quantitative Data:
| Parameter | Unmodified Nanoparticle | Bromo-PEG2-functionalized Nanoparticle |
| Hydrodynamic Diameter (nm) | ~100 | ~110-120 |
| Zeta Potential (mV) | -25 mV (for carboxylated NP) | ~ -10 mV to -5 mV |
| Protein Adsorption (relative %) | 100% | < 20% |
| Blood Circulation Half-life | Short | Significantly prolonged |
Note: These are representative values and will vary depending on the nanoparticle type, size, and surface chemistry.
Experimental Protocol: Functionalization of Amine-Modified Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with surface amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., polymeric nanoparticles, liposomes)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide (B87167) - DMSO)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
Purification system (e.g., centrifuge, dialysis membrane, or size-exclusion chromatography)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the anhydrous solvent to a concentration of 1-5 mg/mL.
-
Reaction Setup: In a clean, dry reaction vessel, add the nanoparticle dispersion. To this, add a 10- to 50-fold molar excess of this compound (relative to the estimated surface amine groups).
-
Base Addition: Add 2-3 equivalents of DIPEA to the reaction mixture to act as a proton scavenger.
-
Reaction Incubation: Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Purification:
-
For larger nanoparticles, use centrifugation to pellet the functionalized nanoparticles. Remove the supernatant and resuspend the pellet in a fresh buffer. Repeat this washing step at least three times.
-
For smaller nanoparticles, remove unreacted reagents by dialysis against an appropriate buffer.
-
-
Characterization: Characterize the purified Bromo-PEG2-functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, and Transmission Electron Microscopy (TEM) for morphology.
Experimental Workflow:
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, 31255-10-4 | BroadPharm [broadpharm.com]
- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 4. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. Bromo-PEG-bromide | AxisPharm [axispharm.com]
- 6. 1,2-Bis(2-bromoethoxy)ethane | C6H12Br2O2 | CID 573097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocols | BroadPharm [broadpharm.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with Bromo-PEG2-bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of effective and safe nanomedicines. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility, stability, and in vivo circulation time of nanoparticles. Bromo-PEG2-bromide is a homobifunctional PEG linker featuring two terminal bromide groups. These bromide moieties are excellent leaving groups for nucleophilic substitution reactions, making this linker particularly useful for crosslinking or for attachment to nanoparticle surfaces functionalized with nucleophiles such as amines or thiols.[1] The short, hydrophilic PEG2 spacer helps to improve solubility in aqueous media and reduces non-specific protein binding, which in turn can minimize clearance by the reticuloendothelial system (RES).[1][2]
This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using this compound. It also includes information on the characterization of the resulting PEGylated nanoparticles and their interactions with biological systems.
Key Applications
Nanoparticles modified with this compound are suitable for a variety of biomedical applications, including:
-
Drug Delivery: The PEG linker can enhance the systemic circulation time of drug-loaded nanoparticles, allowing for improved accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[2][3]
-
Bioconjugation: The bromide groups provide reactive sites for the attachment of various biomolecules, such as targeting ligands (antibodies, peptides), imaging agents (fluorescent dyes), or therapeutic agents.[3]
-
Improved Pharmacokinetics: PEGylation is a well-established method to improve the pharmacokinetic profiles of therapeutic agents by reducing renal clearance and enzymatic degradation.[2]
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C6H12Br2O2 |
| Molecular Weight | 275.97 g/mol |
| Appearance | Liquid |
| Solubility | Soluble in DMSO and other organic solvents |
| Storage | Store at -20°C for long-term stability. |
(Data sourced from publicly available information.)
Experimental Protocols
The following protocols provide a general framework for the surface modification of nanoparticles with this compound. Optimization of reaction conditions (e.g., molar ratios, reaction time, temperature) is recommended for each specific nanoparticle system.
Protocol 1: PEGylation of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles that have been pre-functionalized with primary amine groups. The reaction proceeds via a nucleophilic substitution where the amine group displaces the bromide.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, polymeric, or iron oxide nanoparticles)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF, or Dimethyl Sulfoxide - DMSO)
-
Non-nucleophilic base (e.g., Triethylamine - TEA, or N,N-Diisopropylethylamine - DIPEA)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifugation equipment or magnetic separator (for magnetic nanoparticles)
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous solvent to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.
-
Linker Preparation: Immediately before use, dissolve this compound in a small amount of the anhydrous solvent to create a concentrated stock solution.
-
Reaction Setup: Add the this compound stock solution to the nanoparticle dispersion. A molar excess of the linker (e.g., 10 to 50-fold excess relative to the estimated surface amine groups) is recommended to drive the reaction to completion.
-
Base Addition: Add the non-nucleophilic base (e.g., TEA or DIPEA) to the reaction mixture. The base acts as a proton scavenger.
-
Incubation: Allow the reaction to proceed at room temperature with gentle stirring for 24-48 hours. The reaction temperature can be moderately elevated (e.g., 40-60°C) to increase the reaction rate, depending on the stability of the nanoparticles.
-
Quenching: (Optional) Stop the reaction by adding a molar excess of the quenching solution to react with any unreacted this compound.
-
Purification:
-
For larger nanoparticles, centrifuge the suspension to pellet the modified nanoparticles. Remove the supernatant containing unreacted linker and byproducts. Resuspend the nanoparticle pellet in fresh solvent. Repeat the centrifugation and resuspension steps 3-4 times.
-
For smaller nanoparticles or to ensure complete removal of byproducts, dialysis against a suitable solvent or tangential flow filtration can be employed.
-
-
Final Resuspension: Resuspend the final purified Bromo-PEG-functionalized nanoparticles in a suitable buffer (e.g., PBS) for storage and further characterization.
Protocol 2: PEGylation of Thiol-Functionalized Nanoparticles
This protocol outlines the procedure for conjugating this compound to nanoparticles displaying surface thiol groups. The reaction mechanism is a nucleophilic substitution where the thiol group displaces the bromide.
Materials:
-
Thiol-functionalized nanoparticles (e.g., gold nanoparticles)
-
This compound
-
Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.2-8.0, degassed)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
(If necessary) Reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column
-
Quenching solution (e.g., L-cysteine or mercaptoethanol)
Procedure:
-
Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the Reaction Buffer.
-
(Optional) Reduction of Disulfides: If the thiol groups on the nanoparticle surface exist as disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Immediately remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.
-
Linker Preparation: Dissolve this compound in a small volume of anhydrous DMSO or DMF to prepare a concentrated stock solution.
-
Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the nanoparticle solution. A molar excess of 10-50 fold per thiol group is a common starting point.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.
-
Quenching: Add a molar excess of a quenching solution to consume any unreacted bromo-PEG linker.
-
Purification: Purify the PEGylated nanoparticles by repeated centrifugation and redispersion, dialysis, or tangential flow filtration to remove unreacted reagents.
-
Final Resuspension: Resuspend the purified nanoparticles in the desired buffer for storage and subsequent applications.
Characterization and Quantitative Data
Successful surface modification with this compound will alter the physicochemical properties of the nanoparticles. The following tables summarize typical expected changes and methods for their quantification. Note: These are representative values based on similar PEGylation procedures and will vary depending on the specific nanoparticle system and reaction conditions.[4]
Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation
| Parameter | Before PEGylation | After PEGylation with this compound | Technique |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 8 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.18 | 0.15 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | +30 ± 4 (for amine-NP) | +5 ± 3 | Laser Doppler Velocimetry |
| Surface PEG Density (chains/nm²) | N/A | 1.0 - 2.5 | TGA, NMR, or HPLC-based methods |
Table 2: Quantification of Surface Amine Group Conversion
| Method | Principle | Expected Outcome |
| Ninhydrin Assay | Reacts with primary amines to produce a colored product. | Decrease in absorbance at 570 nm after PEGylation. |
| Fluorescamine Assay | Reacts with primary amines to yield a fluorescent product. | Decrease in fluorescence intensity after PEGylation. |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition of the nanoparticle surface. | Appearance of Br 3d signal and changes in N 1s signal. |
Biological Interactions and Cellular Uptake
PEGylation with this compound is designed to modulate the interaction of nanoparticles with biological systems. The hydrophilic PEG layer creates a steric barrier that reduces the adsorption of opsonin proteins, thereby decreasing uptake by the mononuclear phagocyte system.[3][5] This "stealth" effect can lead to prolonged systemic circulation times.[5]
However, PEGylation can also influence the mechanism of cellular uptake by target cells. While it may reduce overall uptake in some cases, it can also alter the endocytic pathway. PEGylated nanoparticles have been shown to be internalized through various mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[6][7][8] The specific pathway can depend on the cell type, nanoparticle size, and the density of the PEG layer.[9]
Visualizations
Experimental Workflow
Caption: General experimental workflow for nanoparticle surface modification.
Logical Flow of PEGylation Protocol
Caption: Step-by-step logical flow of the PEGylation protocol.
Cellular Uptake Pathways of PEGylated Nanoparticles
Caption: Potential cellular uptake pathways for PEGylated nanoparticles.
References
- 1. This compound, 31255-10-4 | BroadPharm [broadpharm.com]
- 2. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Bromo-PEG2-bromide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG2-bromide is a homobifunctional crosslinker leveraging a two-unit polyethylene (B3416737) glycol (PEG) spacer. The terminal bromide groups serve as reactive sites for nucleophilic substitution, making this reagent a valuable tool in bioconjugation and drug delivery for linking biomolecules such as proteins, peptides, or antibodies. The hydrophilic PEG spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate. Accurate and comprehensive characterization of this compound and its conjugates is critical to ensure identity, purity, and consistency, which are prerequisites for the successful development of therapeutics and other advanced biomaterials.
This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize this compound conjugates: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC).
Analytical Techniques Overview
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. Each technique provides unique and complementary information regarding the structure, molecular weight, purity, and size distribution of the molecule.
| Analytical Technique | Information Provided |
| ¹H NMR Spectroscopy | Structural confirmation, verification of functional groups, and assessment of chemical integrity. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. |
| HPLC | Assessment of purity and quantification of impurities. |
| GPC/SEC | Determination of molecular weight distribution and Polydispersity Index (PDI). |
Experimental Workflow
The characterization of this compound conjugates typically follows a logical workflow, beginning with structural verification and culminating in an assessment of purity and homogeneity.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹H NMR spectroscopy is a powerful non-destructive technique used to confirm the chemical structure of this compound. By analyzing the chemical shifts, integration, and multiplicity of the proton signals, one can verify the presence of the bromo-terminated ethylene (B1197577) glycol units. The protons on the carbons adjacent to the bromine atoms are expected to be deshielded and thus appear at a lower field (higher ppm) compared to the protons on the internal PEG carbons.
Expected ¹H NMR Data for this compound (CDCl₃, 400 MHz)
| Assignment | Structure | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | Br-CH₂ -CH₂-O- | ~ 3.4 - 3.6 | Triplet | 4H |
| b | Br-CH₂-CH₂ -O- | ~ 3.7 - 3.9 | Triplet | 4H |
| c | -O-CH₂ -CH₂ -O- | ~ 3.6 - 3.8 | Singlet | 4H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Cap the NMR tube and gently vortex until the sample is completely dissolved.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals and assign them to the corresponding protons in the this compound structure.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to confirm the coupling between adjacent protons.
-
Mass Spectrometry (MS)
Application Note: Mass spectrometry is employed to determine the molecular weight of this compound, providing confirmation of its identity. Electrospray ionization (ESI) is a common technique for this analysis. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1] This results in a triplet of peaks (M, M+2, M+4) for the molecular ion, with an approximate intensity ratio of 1:2:1.[1]
Expected ESI-MS Data for this compound
The molecular formula for this compound is C₆H₁₂Br₂O₂.[2]
| Ion | Isotopic Composition | Calculated m/z | Expected Relative Intensity |
| [M+Na]⁺ | C₆H₁₂⁷⁹Br₂O₂Na | ~298.9 | 1 |
| [M+2+Na]⁺ | C₆H₁₂⁷⁹Br⁸¹BrO₂Na | ~300.9 | 2 |
| [M+4+Na]⁺ | C₆H₁₂⁸¹Br₂O₂Na | ~302.9 | 1 |
Note: Sodium adducts ([M+Na]⁺) are commonly observed for PEG compounds in ESI-MS.
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrument Parameters (ESI-TOF or ESI-QTOF):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Gas Flow: 6 - 10 L/min.
-
Mass Range: m/z 100 - 1000.
-
-
Data Analysis:
-
Acquire the mass spectrum and identify the molecular ion cluster.
-
Verify the isotopic pattern characteristic of a dibrominated compound (1:2:1 ratio for M, M+2, M+4 peaks).
-
Compare the observed m/z values with the calculated values for the expected adducts (e.g., [M+H]⁺, [M+Na]⁺).
-
High-Performance Liquid Chromatography (HPLC)
Application Note: Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of this compound. Since PEG compounds lack a strong UV chromophore, detection is often performed using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[3][4] This technique can separate the main compound from starting materials, byproducts, and degradation products.
Typical RP-HPLC Purity Data
| Parameter | Typical Value |
| Purity | > 95% |
| Retention Time | Dependent on conditions, typically 5-15 min |
Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of 0.5 - 1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrument and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-22 min: 90% to 10% B
-
22-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: ELSD (Nebulizer: 40 °C, Evaporator: 60 °C, Gas Flow: 1.5 SLM) or CAD.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
Application Note: GPC/SEC is used to determine the molecular weight distribution and Polydispersity Index (PDI) of the this compound. For a discrete compound like this compound, the PDI is expected to be very close to 1.0, indicating a highly monodisperse sample. This technique is particularly useful for identifying any higher molecular weight species resulting from polymerization or oligomerization during synthesis.
Expected GPC/SEC Data
| Parameter | Expected Value |
| Peak Molecular Weight (Mp) | ~276 Da |
| Polydispersity Index (PDI) | ≤ 1.1 |
Experimental Protocol: GPC/SEC
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase (e.g., THF or DMF) to a concentration of 1-2 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Instrument and Conditions:
-
GPC/SEC System: Agilent 1260 Infinity II GPC/SEC system or equivalent.
-
Columns: GPC/SEC columns suitable for low molecular weight polymers (e.g., two columns in series with pore sizes appropriate for the 100 - 2000 Da range).
-
Mobile Phase: Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 50-100 µL.
-
Detector: Refractive Index (RI) detector.
-
-
Calibration and Analysis:
-
Create a calibration curve using narrow PEG or polystyrene standards of known molecular weights.
-
Inject the this compound sample and record the chromatogram.
-
Use the calibration curve to determine the molecular weight distribution (Mw, Mn) and calculate the PDI (Mw/Mn).
-
Logical Relationship of Analytical Techniques
The selection of an analytical technique is guided by the specific information required for the characterization of the this compound conjugate.
References
Application Note: Structural Confirmation of Bromo-PEG2-bromide using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the structural confirmation of Bromo-PEG2-bromide (1,2-bis(2-bromoethoxy)ethane) using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are powerful analytical techniques for the unambiguous identification and purity assessment of this important bifunctional linker. This document outlines the experimental procedure, expected spectral data, and interpretation for researchers in drug development and materials science.
Introduction
This compound is a hydrophilic, bifunctional crosslinker commonly utilized in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC® technology. The molecule features two terminal bromide groups, which are excellent leaving groups for nucleophilic substitution reactions, allowing for the covalent attachment to various biomolecules. The central di(ethylene glycol) spacer enhances aqueous solubility and provides spatial separation between conjugated moieties. Accurate structural confirmation and purity assessment of this compound are critical to ensure the quality and reproducibility of subsequent conjugation reactions. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure.
Materials and Methods
Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice for this compound.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of particulate matter.
NMR Data Acquisition
NMR spectra were acquired on a 400 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence (zg30) was used.
-
Number of Scans: 16 scans were accumulated for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 5.0 seconds was employed to ensure full relaxation of the protons for accurate integration.
-
Spectral Width: A spectral width of -2 to 12 ppm was used.
¹³C NMR Spectroscopy:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (zgpg30) was used to obtain a spectrum with singlets for each carbon environment.
-
Number of Scans: 1024 scans were accumulated due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2.0 seconds was used.
-
Spectral Width: A spectral width of -10 to 220 ppm was used.
Results and Discussion
The structure of this compound was confirmed by analyzing the chemical shifts, multiplicities, and integrations in the ¹H and ¹³C NMR spectra.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show two distinct triplets due to the symmetry of the molecule.
-
-O-CH₂-CH₂-Br (a): The methylene (B1212753) protons adjacent to the electronegative bromine atom are expected to be deshielded and appear as a triplet at approximately 3.80 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene protons (b).
-
-O-CH₂-CH₂-Br (b): The methylene protons adjacent to the ether oxygen are expected to appear as a triplet at approximately 3.50 ppm. These protons are coupled to the methylene protons adjacent to the bromine (a).
The integration of these two peaks should be equal (2H each).
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show two signals corresponding to the two unique carbon environments in the symmetrical this compound molecule.
-
-O-CH₂-CH₂-Br (a): The carbon atom bonded to the bromine is expected to have a chemical shift in the range of 70-72 ppm.
-
-O-CH₂-CH₂-Br (b): The carbon atom bonded to the ether oxygen is expected to have a chemical shift in the range of 30-32 ppm.
Data Summary
The expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized in the table below.
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (ppm) |
| -O-CH₂-CH₂ -Br (a) | ~3.80 | Triplet (t) | 2H | ~71.0 |
| -O-CH₂ -CH₂-Br (b) | ~3.50 | Triplet (t) | 2H | ~31.0 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Identification of Potential Impurities
Potential impurities in the synthesis of this compound may include residual starting materials such as di(ethylene glycol) or mono-brominated species. These impurities would present distinct signals in the NMR spectrum. For instance, the presence of a hydroxyl group from the starting material would result in a characteristic -OH proton signal and different chemical shifts for the adjacent methylene protons.
Experimental Workflow and Structural Confirmation
The following diagram illustrates the workflow for confirming the structure of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural confirmation of this compound.
Conclusion
¹H and ¹³C NMR spectroscopy are robust and reliable methods for the structural elucidation and purity assessment of this compound. The characteristic chemical shifts and coupling patterns provide a unique fingerprint for this important bifunctional linker, ensuring its identity and quality for use in drug development and other scientific applications. The protocols and data presented in this application note serve as a valuable resource for researchers working with this compound.
Application Notes and Protocols for the Use of Bromo-PEG2-bromide in the Synthesis of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic drug. The linker molecule that connects these two components is critical to the ADC's success, profoundly influencing its stability, solubility, pharmacokinetics (PK), and efficacy.[1][2] Bromo-PEG2-bromide is a homobifunctional, polyethylene (B3416737) glycol (PEG)-based linker that offers a direct and efficient method for conjugating drug payloads to antibodies, particularly through stable thioether bonds with cysteine residues.[3][4]
The core of this linker features a two-unit polyethylene glycol (PEG) chain, which enhances the hydrophilicity of the ADC.[1][5] This is particularly advantageous when working with highly hydrophobic drug payloads, as it can help mitigate aggregation and improve the overall solubility and pharmacokinetic profile of the final conjugate.[6][7] The terminal bromide groups are excellent leaving groups for nucleophilic substitution reactions, making them highly reactive towards thiol groups (-SH) present in cysteine residues.[8][9] This reactivity forms the basis of a common and robust strategy for ADC synthesis: the reduction of the antibody's native interchain disulfide bonds to generate free thiols, followed by alkylation with the bromo-functionalized linker-payload construct.[10][11]
Compared to the widely used maleimide-based linkers, haloacetyl linkers like bromoacetamides form more stable thioether bonds that are not susceptible to retro-Michael addition.[12][13] This increased stability can prevent premature drug release in systemic circulation, potentially leading to a wider therapeutic window and reduced off-target toxicity.[14][15]
These application notes provide a comprehensive guide to utilizing this compound for the development of ADCs, covering the chemical principles, detailed experimental protocols, and methods for characterization.
Data Presentation
The following tables summarize representative quantitative data for ADCs synthesized using PEG linkers. This data, compiled from various studies, illustrates the impact of PEG chain length and conjugation chemistry on the physicochemical and biological properties of an ADC.
Table 1: Physicochemical Properties of ADCs with Varying PEG Linker Lengths
| Linker | Average Drug-to-Antibody Ratio (DAR)¹ | % Monomer by SEC-HPLC² | Aggregation Propensity |
| Non-PEGylated Control | ~3.5 | >95% | Higher |
| This compound | ~3.8 | >95% | Low |
| Bromo-PEG6-bromide | ~4.0 | >95% | Low |
| Bromo-PEG12-bromide | ~4.2 | >95% | Very Low |
| Bromo-PEG24-bromide | ~4.5 | >90% | Very Low |
¹Drug-to-Antibody Ratio (DAR) is a critical quality attribute, typically determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[16][17] ²Size-Exclusion Chromatography (SEC-HPLC) is used to assess the purity and extent of aggregation of the ADC.[7] Data is representative and compiled based on principles outlined in cited literature.[5][7]
Table 2: In Vitro Cytotoxicity and In Vivo Stability of PEGylated ADCs
| Linker Chemistry | Target Cell Line | IC₅₀ (nM)¹ | In Vivo Linker Stability² |
| Maleimide-PEG Linker | HER2+ (e.g., NCI-N87) | ~1.5 | Susceptible to thioether exchange |
| Bromo-PEG Linker | HER2+ (e.g., NCI-N87) | ~1.2 | High (stable thioether bond) |
| Non-cleavable Control | HER2+ (e.g., NCI-N87) | ~1.0 | Very High |
¹IC₅₀ (half-maximal inhibitory concentration) values are a measure of the ADC's potency in killing cancer cells in vitro.[18][19] ²In vivo stability refers to the resistance of the linker to cleavage in circulation. Bromo-PEG linkers form stable thioether bonds, whereas maleimide-based linkers can undergo a retro-Michael reaction, leading to premature drug release.[13][14] Data is representative and compiled based on principles outlined in cited literature.[7][13]
Experimental Protocols & Methodologies
I. Antibody Preparation: Partial Reduction of Interchain Disulfides
This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds to generate free thiol groups necessary for conjugation.[7][11]
Materials:
-
Monoclonal Antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride stock solution (10 mM in water)
-
Conjugation Buffer: PBS containing 1 mM EDTA, pH 7.4, degassed
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Procedure:
-
Antibody Preparation: Adjust the mAb concentration to 5-10 mg/mL with Conjugation Buffer. Ensure the buffer is thoroughly degassed to minimize re-oxidation of the generated thiols.
-
TCEP Addition: Add TCEP to the mAb solution to achieve a final molar excess of 2-5 equivalents per antibody. The precise amount should be optimized to achieve the desired number of free thiols per antibody (typically aiming for a DAR of 4).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
TCEP Removal: Immediately after incubation, remove the excess TCEP using a desalting spin column pre-equilibrated with Conjugation Buffer. This step is crucial as residual TCEP can react with the bromo-linker.
-
Confirmation of Reduction (Optional): The number of free thiols per antibody can be quantified using Ellman's Reagent (DTNB).
II. Preparation of Bromo-PEG2-Drug Payload Construct
This protocol outlines the synthesis of the activated drug payload ready for conjugation to the antibody. It assumes a drug payload containing a primary amine for reaction with one of the bromide groups on this compound.
Materials:
-
This compound
-
Drug Payload with a primary amine (e.g., MMAE)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA))
Procedure:
-
Dissolve the amine-containing drug payload and a slight molar excess (e.g., 1.1 equivalents) of this compound in anhydrous DMF.
-
Add 2-3 equivalents of DIPEA to the reaction mixture to act as a proton scavenger.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS until the starting drug payload is consumed.
-
The resulting solution containing the mono-substituted Bromo-PEG2-Drug construct can often be used directly in the next step after appropriate solvent exchange if necessary. Purification by HPLC can be performed for higher purity.
III. Conjugation of Bromo-PEG2-Drug to Reduced Antibody
This protocol details the conjugation of the activated drug payload to the reduced antibody via thioether bond formation.[7][10]
Materials:
-
Reduced antibody solution from Protocol I
-
Bromo-PEG2-Drug solution from Protocol II
-
Organic co-solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 100 mM N-acetylcysteine in PBS)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Reaction Setup: Cool the reduced antibody solution on ice.
-
Payload Addition: Slowly add the Bromo-PEG2-Drug solution to the antibody solution with gentle stirring. A molar excess of 1.5 to 3-fold of the Bromo-PEG2-Drug per generated thiol group is a recommended starting point for optimization. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: Incubate the reaction mixture at 4°C for 12-18 hours with gentle mixing. Protect the reaction from light. The reaction can also be performed at room temperature for 2-4 hours, but this may increase the risk of aggregation.[10]
-
Quenching: Add a 10-fold molar excess of the quenching solution (N-acetylcysteine) relative to the initial Bromo-PEG2-Drug added. Incubate for 1 hour at room temperature to react with any unreacted bromo groups.
-
Purification: Purify the resulting ADC from unconjugated drug, linker, and other reaction components using SEC or TFF. The buffer should be exchanged to a formulation buffer suitable for long-term storage (e.g., PBS or a histidine-based buffer).
IV. ADC Characterization
A. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC [16] Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Analysis: Peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) will be resolved. The average DAR is calculated by the weighted average of the peak areas.
B. In Vitro Cytotoxicity Assay [18][20] This assay determines the potency of the ADC in killing target cancer cells.
-
Cell Plating: Seed target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.
-
Incubation: Add the diluted compounds to the cells and incubate for 72-96 hours.
-
Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.
-
Data Analysis: Plot cell viability against concentration and determine the IC₅₀ value using a non-linear regression model.
Visualizations
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 31255-10-4 | BroadPharm [broadpharm.com]
- 4. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 5. books.rsc.org [books.rsc.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 9. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. njbio.com [njbio.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Stoichiometry Calculations for Bromo-PEG2-bromide Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs. The process of covalently attaching PEG chains, known as PEGylation, can improve a molecule's solubility, stability, and pharmacokinetic profile, while reducing its immunogenicity.[1][2] Bromo-PEG2-bromide is a homobifunctional PEGylation reagent with a short, discrete PEG spacer flanked by two reactive bromide groups. These bromide moieties serve as excellent leaving groups in nucleophilic substitution reactions, allowing for covalent attachment to various functional groups on target molecules.[3][4]
Controlling the stoichiometry of the conjugation reaction is critical to achieving the desired product. An improper molar ratio of the this compound linker to the target molecule can lead to a heterogeneous mixture of products, including unreacted starting materials, mono-conjugated species, and cross-linked aggregates. This document provides detailed protocols and stoichiometric considerations for the conjugation of this compound with primary amines, thiols, and hydroxyl groups.
Core Concepts: The Chemistry of this compound Conjugation
The conjugation of this compound to nucleophilic functional groups proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the nucleophile attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a new covalent bond. The efficiency of this reaction is dependent on the nucleophilicity of the target functional group, the reaction conditions (e.g., pH, temperature), and the steric accessibility of the reaction site.[5][6]
Stoichiometric Considerations
Optimizing the molar ratio of this compound to the target molecule is the most critical factor in controlling the outcome of the conjugation reaction.[7] Since this compound has two reactive ends, it can either react with two separate molecules to form a cross-linked product or react at a single site if the other end is hydrolyzed or unreactive. For mono-conjugation, a lower molar ratio of the PEG linker to the target molecule is generally favored.
Table 1: General Parameters for this compound Conjugation Reactions
| Parameter | Recommended Range | Notes |
| Molar Ratio (Linker:Target) | 1:1 to 10:1 | This is a critical parameter to optimize. Start with a lower ratio to favor mono-conjugation. |
| pH | 7.0 - 9.5 | The optimal pH depends on the pKa of the target nucleophile. |
| Temperature | 4°C to 50°C | Higher temperatures can increase the reaction rate but may also promote side reactions or protein denaturation.[4] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal time.[4][7] |
| Solvent | Aqueous buffer (e.g., PBS, Borate), DMF, DMSO | The choice of solvent depends on the solubility of the reactants. For biomolecules, aqueous buffers are preferred. |
Experimental Protocols
The following protocols provide a starting point for the conjugation of this compound with different functional groups. Optimal conditions should be determined empirically for each specific application.
Protocol 1: Conjugation to Primary Amines (e.g., Lysine (B10760008) Residues)
This protocol describes a general procedure for the PEGylation of a protein targeting primary amine groups on lysine residues or the N-terminus.[4]
Materials:
-
Protein containing primary amines
-
This compound
-
Conjugation Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) or borate (B1201080) buffer, pH 8.0-9.0.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
PEGylation Reaction: Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A starting point of a 5- to 10-fold molar excess of the PEG linker over the target molecule is recommended.[8]
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle agitation.[4]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Purification: Purify the PEGylated protein from unreacted reagents and byproducts using SEC or IEX.
Table 2: Reaction Conditions for Conjugation to Primary Amines
| Parameter | Recommended Condition |
| pH | 8.0 - 9.0 |
| Molar Ratio (Linker:Amine) | 5:1 to 10:1 |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 4 - 24 hours |
Protocol 2: Conjugation to Thiols (e.g., Cysteine Residues)
This protocol details the conjugation of this compound to a thiol-containing molecule, such as a protein with a free cysteine residue.
Materials:
-
Thiol-containing protein or peptide
-
This compound
-
Reaction Buffer: Thiol-free, degassed buffer, e.g., PBS with 1 mM EDTA, pH 7.0-8.5.[7][9]
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous DMF or DMSO
-
Quenching Solution: L-cysteine or β-mercaptoethanol
-
Purification system (e.g., SEC or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC))
Procedure:
-
Protein Preparation: Dissolve the thiol-containing molecule in the degassed Reaction Buffer. If the thiols are in disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess reducing agent using a desalting column.[8]
-
PEG Reagent Preparation: Dissolve this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution. A starting point of a 2:1 to 5:1 molar excess of PEG to protein is recommended.[7]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing. Protect the reaction from light.[7]
-
Quenching: Stop the reaction by adding a quenching solution containing a thiol compound like L-cysteine.
-
Purification: Purify the conjugate using an appropriate chromatography method.
Table 3: Reaction Conditions for Conjugation to Thiols
| Parameter | Recommended Condition |
| pH | 7.0 - 8.5 |
| Molar Ratio (Linker:Thiol) | 2:1 to 5:1 |
| Temperature | 4°C to Room Temperature |
| Reaction Time | 2 - 12 hours |
Protocol 3: Conjugation to Hydroxyls (e.g., Serine, Threonine, Tyrosine)
Conjugation to hydroxyl groups is generally less efficient than to amines or thiols and may require more forcing conditions or activation of the hydroxyl group.
Materials:
-
Molecule with accessible hydroxyl groups
-
This compound
-
Anhydrous solvent (e.g., DMF, Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Purification system (e.g., column chromatography)
Procedure:
-
Reactant Preparation: Dissolve the hydroxyl-containing molecule and this compound in an anhydrous solvent.
-
Reaction Initiation: Add a base (e.g., TEA, DIPEA) to the reaction mixture to deprotonate the hydroxyl group, increasing its nucleophilicity.
-
Incubation: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction (e.g., with water or a mild acid) and purify the product using standard chromatographic techniques.
Table 4: Reaction Conditions for Conjugation to Hydroxyls
| Parameter | Recommended Condition |
| Solvent | Anhydrous DMF or DCM |
| Base | TEA or DIPEA |
| Molar Ratio (Linker:Hydroxyl) | 1:1 to 5:1 (highly substrate-dependent) |
| Temperature | Room Temperature to 50°C |
| Reaction Time | 12 - 48 hours |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Effect of stoichiometry on conjugation products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 31255-10-4 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: Selective Alkylation of Primary Amines and Thiols with Bromo-PEG2-bromide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the reaction of Bromo-PEG2-bromide, a homobifunctional crosslinker, with primary amines and thiols. This compound is utilized in bioconjugation to link molecules, enhancing properties such as solubility and stability. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions.[1][2] Understanding the competitive reactivity and optimal reaction conditions for targeting primary amines versus thiols is critical for achieving desired conjugation outcomes. This note outlines the reaction mechanisms, presents a comparative analysis of reactivity, and offers detailed protocols for selective conjugation.
Introduction and Reaction Mechanism
This compound facilitates covalent bond formation through a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophile (such as the lone pair of electrons on a nitrogen in an amine or a sulfur in a thiol) attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion.[3]
-
Reaction with Primary Amines (N-Alkylation): The reaction with a primary amine forms a secondary amine. However, this reaction is often complicated by over-alkylation. The resulting secondary amine is typically more nucleophilic than the initial primary amine, leading to subsequent reactions that can form tertiary amines and quaternary ammonium (B1175870) salts.[4][5][6] Achieving selective mono-alkylation often requires specific strategies, such as using a large excess of the primary amine.[3][7]
-
Reaction with Thiols (S-Alkylation): Thiols, particularly in their deprotonated thiolate form (RS⁻), are highly potent nucleophiles.[8][9] The reaction with an alkyl bromide is generally rapid and efficient, forming a stable thioether bond.[10] Due to the high nucleophilicity of sulfur, this reaction often proceeds cleanly with minimal side products, provided that an excess of the thiol is used to prevent the resulting thioether from reacting further.[8]
The key to selectivity lies in exploiting the different physicochemical properties of amines and thiols, primarily their acidity (pKa) and the resulting nucleophilicity at a given pH.
Comparative Reactivity: Amines vs. Thiols
The selectivity of this compound towards thiols or primary amines is heavily dependent on the reaction pH. This is due to the difference in pKa values between the thiol group of cysteine (pKa ≈ 8.3-8.6) and the ε-amino group of lysine (B10760008) (pKa ≈ 10.5). The deprotonated form of each group (thiolate and neutral amine) is the active nucleophile.
At a pH near neutral (e.g., 6.5-7.5), a significant portion of thiol groups exist as the highly nucleophilic thiolate anion, while the vast majority of primary amines remain in their protonated, non-nucleophilic ammonium form. This difference allows for the highly selective targeting of thiols. As the pH increases to 8.5 and above, the primary amine becomes deprotonated and its reactivity increases, leading to potential competition.
Below is a summary of the factors influencing the reaction.
| Parameter | Reaction with Primary Amines | Reaction with Thiols | Key Considerations & References |
| Nucleophile | R-NH₂ | R-S⁻ (Thiolate) | The thiolate anion is a significantly stronger nucleophile than a neutral primary amine.[8] |
| Typical pKa | ~9.0 - 10.5 (e.g., Lysine) | ~8.3 - 8.6 (e.g., Cysteine) | Thiols are more acidic, meaning the nucleophilic thiolate is present at a lower pH.[11] |
| Optimal pH Range | pH 8.0 - 9.5 | pH 7.0 - 8.5 | Higher pH is needed to deprotonate the amine. Thiol alkylation is efficient at near-neutral pH where amine reactivity is minimal.[3][11][12][13] |
| Reaction Rate | Moderate to Slow | Fast | The reaction with thiols is generally much faster due to the superior nucleophilicity of the thiolate.[14] |
| Side Reactions | Over-alkylation is common, leading to a mixture of secondary, tertiary, and quaternary products.[4][5][6] | Oxidation of thiols to form disulfide bonds. This can be minimized by using reducing agents or inert atmosphere.[15] | |
| Selectivity | Low, unless a large excess of amine is used or other specific strategies are employed.[7][16] | High, especially at pH < 8.0, allowing for site-specific modification in the presence of amines. |
Visualized Workflows and Mechanisms
Experimental Protocols
The following protocols provide a starting point for the selective conjugation of this compound to either thiols or primary amines. Optimization may be required based on the specific properties of the molecule of interest.
Protocol 1: Selective Thiol-Alkylation
Objective: To selectively conjugate this compound to a thiol-containing molecule (e.g., a protein with cysteine residues) while minimizing reaction with amines.
Materials and Reagents:
-
Thiol-containing protein or small molecule
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF) for dissolving the PEG reagent
-
Quenching Solution: 1 M β-mercaptoethanol (BME) or Dithiothreitol (DTT)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)
-
Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer)
Methodology:
-
Protein/Substrate Preparation:
-
Prepare the thiol-containing molecule in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a suitable reducing agent (e.g., TCEP) and subsequently remove the agent before proceeding.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the this compound solution to the protein solution while gently stirring. The final concentration of DMSO should ideally be below 10% (v/v).
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction can be monitored by taking aliquots over time and analyzing them.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. This will react with any excess this compound. Incubate for 30 minutes.
-
-
Purification and Analysis:
-
Remove unreacted PEG reagent and quenching agent by SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight and confirm conjugation. Use mass spectrometry to determine the degree of PEGylation.[17][18]
-
Protocol 2: Primary Amine-Alkylation
Objective: To conjugate this compound to a primary amine-containing molecule (e.g., lysine residues on a protein). Note: This reaction is prone to heterogeneity.
Materials and Reagents:
-
Amine-containing protein or small molecule
-
This compound
-
Reaction Buffer: 100 mM sodium borate (B1201080) or PBS, pH 8.5. Ensure the buffer is free of primary amines (e.g., Tris).
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0
-
Purification and analysis equipment as listed in Protocol 1.
Methodology:
-
Protein/Substrate Preparation:
-
Dissolve the amine-containing molecule in the Reaction Buffer (pH 8.5) to a final concentration of 1-10 mg/mL.
-
-
This compound Preparation:
-
Prepare a concentrated stock solution in anhydrous DMSO as described in Protocol 1.
-
-
Conjugation Reaction:
-
To favor mono-alkylation and reduce cross-linking, it is often recommended to use a large molar excess of the amine-containing molecule relative to the this compound. Alternatively, if modifying a protein, use a 5-20 fold molar excess of the PEG reagent to the protein.[3]
-
Add the this compound solution to the protein solution with gentle stirring.
-
Incubate at room temperature for 4-24 hours. The reaction is typically slower than thiol alkylation.[3]
-
-
Quenching:
-
Add the Quenching Solution (1 M Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 1 hour.
-
-
Purification and Analysis:
-
Purify the conjugate using SEC or dialysis to remove excess reagents.
-
Analyze the final product by SDS-PAGE and mass spectrometry to assess the extent and heterogeneity of the PEGylation.[17]
-
Conclusion
The reaction of this compound with primary amines and thiols is governed by fundamental principles of nucleophilicity and pKa. By carefully controlling the reaction pH, highly selective conjugation to thiols can be achieved at near-neutral conditions (pH 7.0-7.5). In contrast, reacting with primary amines requires more basic conditions (pH > 8.0) and presents challenges related to over-alkylation and product heterogeneity. The provided protocols offer a robust starting point for researchers to develop specific and efficient bioconjugation strategies tailored to their unique applications in research and drug development.
References
- 1. Bromo-PEG2-alcohol, 57641-66-4 | BroadPharm [broadpharm.com]
- 2. This compound, 31255-10-4 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Purifying Proteins Conjugated with Bromo-PEG2-bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of proteins conjugated with Bromo-PEG2-bromide. The covalent attachment of Polyethylene Glycol (PEG) to proteins, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins. This compound is a short, hydrophilic, homobifunctional linker that can be used to crosslink proteins or conjugate them to other molecules. Proper purification of the resulting conjugate is critical to ensure the removal of unreacted protein, excess PEG linker, and potential aggregates, which is essential for the efficacy and safety of the final product.
The primary methods for purifying PEGylated proteins are chromatographic techniques that separate molecules based on differences in their physicochemical properties, such as size, charge, and hydrophobicity. The addition of a this compound linker, although small, can alter these properties sufficiently to allow for effective separation.
Data Presentation: Purification Summary
The following tables summarize typical quantitative data obtained during a multi-step purification process for a model protein (e.g., a monoclonal antibody, ~150 kDa) conjugated with this compound. The process involves an initial Ion-Exchange Chromatography (IEX) step followed by a final polishing step using Size Exclusion Chromatography (SEC).
Table 1: Purification of this compound Conjugated Protein
| Purification Step | Total Protein (mg) | Yield (%) | Purity (%) |
| Crude Conjugation Mixture | 100 | 100 | 65 |
| Ion-Exchange Chromatography (IEX) | 75 | 75 | 95 |
| Size Exclusion Chromatography (SEC) | 68 | 68 | >98 |
Table 2: Comparison of Chromatographic Methods for PEGylated Protein Purification
| Method | Principle of Separation | Primary Application | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | Removal of aggregates and unreacted, smaller reagents. | Mild, non-denaturing conditions; high reproducibility. | Limited resolution between species of similar size. |
| Ion-Exchange Chromatography (IEX) | Net Surface Charge | Separation of unreacted protein from PEGylated protein; separation of species with different degrees of PEGylation. | High binding capacity; can resolve molecules with small charge differences. | PEG chains can shield charges, potentially reducing separation efficiency. |
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Orthogonal separation to IEX and SEC; can separate based on the degree of PEGylation. | Non-denaturing conditions; complements IEX. | Performance can be protein-dependent; requires high salt concentrations for binding. |
Experimental Protocols
Herein are detailed methodologies for the key chromatographic techniques used in the purification of proteins conjugated with this compound.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
Objective: To separate the this compound conjugated protein from high molecular weight aggregates and low molecular weight contaminants (e.g., excess linker).
Materials:
-
Column: A suitable SEC column (e.g., Superdex 200 Increase 10/300 GL, GE Healthcare)
-
Chromatography System: An HPLC or FPLC system with a UV detector
-
Mobile Phase/Equilibration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (20 mM Sodium Phosphate, 150 mM NaCl)
-
Sample: Crude or partially purified this compound conjugated protein
-
Filtration: 0.22 µm syringe filters
Procedure:
-
System and Column Preparation:
-
Degas the mobile phase to prevent bubble formation.
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at the recommended flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved at 280 nm.
-
-
Sample Preparation:
-
Centrifuge the protein sample at 14,000 x g for 10 minutes to remove any precipitated material.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Determine the protein concentration using a suitable method (e.g., BCA assay or UV absorbance at 280 nm).
-
-
Chromatography:
-
Inject a sample volume that is typically 1-2% of the total column volume for optimal resolution.
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution profile by UV absorbance at 280 nm. The conjugated protein should elute in a peak corresponding to its larger hydrodynamic radius compared to the unconjugated protein. Aggregates will elute earlier, and smaller molecules like the unreacted linker will elute later.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the elution peaks.
-
Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of the conjugated protein.
-
Pool the fractions containing the purified this compound conjugated protein.
-
Protocol 2: Purification by Ion-Exchange Chromatography (IEX)
Objective: To separate the this compound conjugated protein from the unreacted native protein based on differences in surface charge. PEGylation can shield charged residues on the protein surface, leading to a change in its interaction with the IEX resin.
Materials:
-
Column: A suitable cation or anion exchange column (e.g., HiTrap SP HP or HiTrap Q HP, GE Healthcare), chosen based on the protein's isoelectric point (pI).
-
Chromatography System: An FPLC or HPLC system with a UV detector and conductivity meter.
-
Binding Buffer (Buffer A): 20 mM MES, pH 6.0 (for cation exchange) or 20 mM Tris-HCl, pH 8.0 (for anion exchange).
-
Elution Buffer (Buffer B): Binding Buffer + 1 M NaCl.
-
Sample: Crude conjugation reaction mixture.
-
Filtration: 0.22 µm syringe filters.
Procedure:
-
System and Column Preparation:
-
Equilibrate the IEX column with Binding Buffer until the pH and conductivity are stable.
-
-
Sample Preparation:
-
If necessary, desalt or dialyze the sample into the Binding Buffer to ensure the conductivity is low enough for efficient binding.
-
Filter the sample through a 0.22 µm filter.
-
-
Chromatography:
-
Load the prepared sample onto the equilibrated column.
-
Wash the column with Binding Buffer (typically 5-10 column volumes) to remove any unbound impurities.
-
Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). The PEGylated protein is expected to elute at a lower salt concentration than the more highly charged, unmodified protein.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the gradient.
-
Analyze the fractions by SDS-PAGE and/or analytical IEX to identify those containing the pure conjugated protein.
-
Pool the relevant fractions.
-
Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)
Objective: To provide an orthogonal purification step, separating the conjugated protein based on differences in surface hydrophobicity.
Materials:
-
Column: A suitable HIC column (e.g., HiTrap Phenyl HP, GE Healthcare).
-
Chromatography System: An FPLC or HPLC system.
-
Binding Buffer (Buffer A): 20 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate, pH 7.0.
-
Elution Buffer (Buffer B): 20 mM Sodium Phosphate, pH 7.0.
-
Sample: Partially purified protein from a previous step (e.g., IEX).
Procedure:
-
System and Column Preparation:
-
Equilibrate the HIC column with Binding Buffer.
-
-
Sample Preparation:
-
Adjust the salt concentration of the protein sample to match the Binding Buffer by adding a concentrated stock of ammonium sulfate.
-
Filter the sample through a 0.22 µm filter.
-
-
Chromatography:
-
Load the sample onto the column.
-
Wash the column with Binding Buffer to remove any non-binding species.
-
Elute the bound proteins with a reverse salt gradient (e.g., 0-100% Buffer B over 20 column volumes). Proteins will elute in order of increasing hydrophobicity.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the gradient.
-
Analyze the fractions by SDS-PAGE.
-
Pool the fractions containing the purified this compound conjugated protein.
-
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of a this compound conjugated protein.
Caption: Signaling pathway for PROTAC-mediated targeted protein degradation, where this compound can serve as a linker.
Application Notes and Protocols for Bromo-PEG2-bromide in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Bromo-PEG2-bromide as a chemical linker in the field of targeted protein degradation (TPD). This document offers detailed protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs), along with methodologies for their biological evaluation.
Introduction to this compound in Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic strategy that harnesses the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] PROTACs are at the forefront of this technology, acting as heterobifunctional molecules that link a target protein to an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[1]
This compound, a short and hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, is a valuable building block in the synthesis of PROTACs.[2][3] Its key features include:
-
Bifunctionality: The two terminal bromide groups are excellent leaving groups for nucleophilic substitution reactions, allowing for the sequential and controlled conjugation of a protein of interest (POI) ligand and an E3 ligase ligand.[3]
-
Hydrophilicity: The PEG nature of the linker can enhance the aqueous solubility of the resulting PROTAC molecule, a common challenge in the development of these large molecules.[4]
-
Defined Length and Flexibility: The two-unit PEG chain provides a specific and relatively short spacer to orient the target protein and the E3 ligase for effective ternary complex formation. The length of the linker is a critical parameter influencing the efficacy of a PROTAC.[5]
While this compound is primarily utilized in the construction of PROTACs, its application in the synthesis of molecular glues has not been widely reported.
PROTAC-Mediated Protein Degradation Pathway
The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, initiating a cascade of events that culminates in the degradation of the target protein.
Quantitative Data on PROTACs with PEG2 Linkers
The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency. Shorter linkers like PEG2 may not always provide the optimal distance and flexibility for the formation of a stable and productive ternary complex, which can result in lower degradation potency (higher DC50) and efficacy (lower Dmax). The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.
Table 1: Representative Degradation Activity of a BRD4-Targeting PROTAC with a PEG2 Linker
| PROTAC ID | Linker (n = PEG units) | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-PEG2 | 2 | BRD4 | Cereblon | HeLa | >1000 | <20 |
Data is illustrative and compiled from various sources focusing on BRD4 degradation.[6]
Table 2: Representative Degradation Activity of a BTK-Targeting PROTAC with a PEG2 Linker
| Degrader ID | Linker Composition | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| Degrader 2 | PEG2 | BTK | Cereblon | MOLM-14 | 200 | 75 |
Illustrative data based on trends observed in BTK degrader studies.[6]
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of a PROTAC utilizing a this compound linker. These may require optimization for specific ligands and experimental conditions.
Protocol 1: Synthesis of a PROTAC Using this compound
This protocol outlines a two-step synthesis of a PROTAC, for example, targeting BRD4 using the well-characterized inhibitor JQ1 and recruiting the Cereblon E3 ligase with pomalidomide (B1683931).
Step 1: Synthesis of JQ1-PEG2-bromide Intermediate
This step involves the nucleophilic substitution of one bromide on the this compound linker with the phenolic hydroxyl group of JQ1.
-
Reagents and Materials:
-
JQ1 derivative (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a solution of the JQ1 derivative in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60°C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the JQ1-PEG2-bromide intermediate.
-
Step 2: Synthesis of the Final PROTAC (JQ1-PEG2-Pomalidomide)
This step involves the nucleophilic substitution of the remaining bromide on the intermediate with an amine group on the pomalidomide derivative.
-
Reagents and Materials:
-
JQ1-PEG2-bromide intermediate (1.0 eq)
-
Pomalidomide derivative (e.g., 4-aminopomalidomide) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
To a solution of the JQ1-PEG2-bromide intermediate in anhydrous DMF, add the pomalidomide derivative and DIPEA.
-
Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to determine the extent of target protein degradation following treatment with the synthesized PROTAC and to determine the DC50 and Dmax values.
-
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[7]
-
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to facilitate the ubiquitination of the target protein in a cell-free system.[5]
-
Procedure:
-
Reaction Setup: Assemble the reactions on ice, including recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., Cereblon/DDB1), the target protein, ubiquitin, and ATP in a reaction buffer.
-
PROTAC Addition: Add the synthesized PROTAC at various concentrations to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein. A ladder of higher molecular weight bands above the unmodified protein indicates polyubiquitination.
-
Protocol 4: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of PROTAC-induced protein degradation on cell viability or proliferation.
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for an extended period (e.g., 72 hours).
-
Assay: Perform a standard MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion
This compound is a versatile and readily available linker for the synthesis of PROTACs. While its short length may not be optimal for all target-E3 ligase pairs, it serves as a valuable tool in the systematic optimization of linker length to achieve potent and selective protein degradation. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic development. The empirical determination of the optimal linker through the synthesis and testing of a library of PROTACs with varying linker lengths, including those with a PEG2 unit, is a crucial step in the development of effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromo-PEG2-bromide Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG2-bromide is a homobifunctional crosslinker and PEGylating agent widely utilized in bioconjugation, pharmaceutical research, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a diethylene glycol (PEG2) spacer flanked by two reactive bromide groups. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, enabling the covalent linkage of biomolecules.[3][4][5] The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates.[3][6][7] This document provides detailed guidelines for the proper storage and handling of this compound stock solutions to ensure their stability and optimal performance in experimental settings.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C6H12Br2O2 | [3] |
| Molecular Weight | 275.97 g/mol | [1][6] |
| CAS Number | 31255-10-4 | [1][3][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | Typically >98% | [3][4] |
Storage and Stability of Stock Solutions
Proper storage is critical to prevent the degradation of this compound and maintain its reactivity. The terminal bromoalkane groups are susceptible to hydrolysis, which can be accelerated by the presence of moisture.[8]
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Pure Compound | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Anhydrous Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Use freshly opened, anhydrous solvent.[1] |
Solubility
The hydrophilic PEG spacer increases the solubility of this compound in aqueous media.[3][4] For creating stock solutions, organic solvents are typically used.
| Solvent | Concentration | Comments |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (362.36 mM) | Hygroscopic; use newly opened DMSO. Warming and sonication may be required.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
In a chemical fume hood, carefully weigh the required amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add approximately 362 µL of DMSO).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be applied if necessary.[1]
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: General Procedure for Bioconjugation to a Thiol-Containing Biomolecule
This protocol outlines a general method for the conjugation of this compound to a protein containing a free cysteine residue. The bromide groups react with thiol groups via an SN2 reaction to form a stable thioether bond.[5][9]
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
10 mM this compound stock solution in anhydrous DMSO
-
Conjugation Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 8.0)
-
Quenching Solution (e.g., 1 M N-acetylcysteine)
-
Desalting column for purification
Procedure:
-
Prepare the protein in the Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL). If necessary, reduce disulfide bonds to generate free thiols and remove the reducing agent prior to conjugation.[10]
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 20-fold molar excess of the linker over the protein).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM.
-
Purify the resulting conjugate using a desalting column to remove excess linker and quenching reagent.
Safety and Handling
Personal Protective Equipment (PPE):
Handling:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[11][13]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]
-
Do not breathe vapor or mist.[13]
-
Wash hands thoroughly after handling.[13]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
Visualizing Workflows
Caption: Workflow for Preparing this compound Stock Solution.
Caption: General Workflow for Bioconjugation with this compound.
Caption: Reaction of this compound with Thiols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bromo-PEG-bromide | AxisPharm [axispharm.com]
- 3. This compound, 31255-10-4 | BroadPharm [broadpharm.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. carlroth.com [carlroth.com]
- 13. carlroth.com [carlroth.com]
Application Notes: Bromo-PEG2-bromide in the Synthesis of Heterobifunctional Molecules
Introduction
Heterobifunctional molecules are a cornerstone of modern drug discovery, enabling novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] These constructs are composed of two distinct functional moieties connected by a chemical linker.[4][5] The linker is a critical component that dictates the molecule's spatial orientation, solubility, cell permeability, and overall efficacy.[5][6][7]
Bromo-PEG2-bromide, a short, hydrophilic, homobifunctional linker, serves as a valuable building block in the synthesis of these complex molecules.[8][9][10] It consists of a two-unit polyethylene (B3416737) glycol (PEG) chain, which enhances aqueous solubility, flanked by reactive bromide groups at each terminus.[9][10] The bromide is an excellent leaving group, making the linker highly susceptible to nucleophilic substitution reactions, which is the primary mechanism for its conjugation to other molecules.[9][10][11] These application notes provide an overview, quantitative data, and detailed protocols for utilizing this compound in the development of heterobifunctional molecules for researchers, scientists, and drug development professionals.
Key Features and Applications
The primary advantage of this compound lies in its bifunctional nature, allowing for the sequential or direct coupling of two different molecular entities. The hydrophilic PEG spacer can improve the often-poor solubility of complex biologics and small molecules, potentially enhancing their pharmacokinetic properties.[12][13][14][15][16]
Primary Applications:
-
PROTAC Synthesis: this compound is used to connect a ligand that binds to a protein of interest (POI) with a second ligand that recruits an E3 ubiquitin ligase.[5][8][17] This proximity induces the ubiquitination and subsequent degradation of the target protein.[5][10][18]
-
ADC Development: In the context of ADCs, this linker can connect a monoclonal antibody to a potent cytotoxic payload, although longer PEG chains are often preferred to further improve pharmacokinetics.[13][19][20] The fundamental conjugation chemistry remains the same.
-
Bioconjugation: It serves as a general-purpose crosslinking reagent to conjugate proteins, peptides, or other biomolecules containing nucleophilic groups like thiols (cysteine) or amines (lysine).[10][11][21]
Data Presentation: Impact of PEG Linker Properties
The length and composition of the linker are critical for the efficacy of a heterobifunctional molecule. While specific data for a PEG2 linker is consolidated within broader studies, the following tables provide a comparative overview of how PEG linker length impacts key performance metrics in ADCs and PROTACs, illustrating the importance of linker optimization.
Table 1: Comparative In Vitro Efficacy of ADCs with Varied PEG Linker Lengths
| Linker | In Vitro Cytotoxicity (IC50) | Key Findings & Implications |
| Short PEG (e.g., PEG2-PEG4) | Generally lower IC50 (more potent) | May retain higher in vitro potency. Can be optimal when steric hindrance is not a concern.[22] |
| Intermediate PEG (e.g., PEG6-PEG12) | Moderate IC50 | Often represents a balance between retaining potency and improving solubility and pharmacokinetics.[20] |
| Long PEG (e.g., PEG24) | Generally higher IC50 (less potent) | Can lead to a reduction in in vitro cytotoxicity, potentially due to steric hindrance affecting target binding.[22] |
| Data synthesized from multiple sources. A lower IC50 value indicates higher cytotoxicity.[23] |
Table 2: Comparative Pharmacokinetic and In Vivo Efficacy of ADCs with Varied PEG Linker Lengths
| Linker | Plasma Half-life (t1/2) | In Vivo Antitumor Efficacy | Key Findings & Implications |
| Short PEG (e.g., PEG2-PEG4) | Shorter half-life, faster clearance | Reduced efficacy due to rapid clearance. | Suitable for payloads not requiring prolonged exposure.[22] |
| Intermediate PEG (e.g., PEG8-PEG12) | Longer half-life | Significant improvement in efficacy. | Represents a balanced approach for many ADCs.[22][23] |
| Long PEG (e.g., PEG24) | Significantly prolonged half-life | Can lead to the highest in vivo efficacy. | Longer PEG chains improve the pharmacokinetic profile, leading to greater tumor exposure.[22][23] |
Table 3: Efficacy of PROTACs Utilizing PEG Linkers
| Parameter | Value Range | Implication |
| DC50 (Concentration for 50% degradation) | pM to µM | A lower DC50 value indicates a more potent degrader. |
| Dmax (Maximum degradation) | 50% to >95% | Represents the maximum extent of protein degradation achievable. |
| Ternary Complex Cooperativity (α) | <1 to >100 | A value >1 indicates positive cooperativity, where the binding of one ligand enhances the binding of the other, often leading to more efficient degradation.[4] |
| These parameters are critically dependent on the specific ligands, linker length (including short PEG linkers), and target protein.[18] |
Visualized Workflows and Mechanisms
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of a heterobifunctional molecule using this compound. Reaction conditions, stoichiometry, and purification methods should be optimized for specific ligands.
Protocol 1: Synthesis of Ligand-Linker Intermediate (Mono-substitution)
This protocol describes the conjugation of the first ligand (containing a thiol or amine) to one end of the this compound linker.
Materials:
-
Ligand 1 (containing a free thiol or primary amine)
-
This compound
-
Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and appropriate mobile phase
-
Silica gel for column chromatography or HPLC system for purification
Procedure:
-
Preparation: Under an inert atmosphere, dissolve Ligand 1 (1 equivalent) in the anhydrous solvent.
-
Base Addition: Add the base (1.5-2.0 equivalents). If using a thiol-containing ligand, a milder base like DIPEA is preferred. For less nucleophilic amines, a stronger base may be required.
-
Linker Addition: Add a solution of this compound (a 3-5 fold molar excess is recommended to favor mono-substitution) dissolved in a minimal amount of the same anhydrous solvent.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material (Ligand 1) is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product (Ligand-PEG2-bromide) using flash column chromatography or reverse-phase HPLC to separate it from unreacted this compound and the di-substituted product.
-
Characterization: Confirm the mass and purity of the mono-substituted intermediate using LC-MS and NMR.
Protocol 2: Synthesis of the Final Heterobifunctional Molecule
This protocol describes the conjugation of the second ligand to the purified Ligand-PEG2-bromide intermediate.
Materials:
-
Purified Ligand-PEG2-bromide intermediate (from Protocol 1)
-
Ligand 2 (containing a free thiol or primary amine)
-
Anhydrous solvent (DMF or DCM)
-
Base (DIPEA or K₂CO₃)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Preparative reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the purified Ligand-PEG2-bromide intermediate (1 equivalent) and Ligand 2 (1.1-1.5 equivalents) in the anhydrous solvent.
-
Base Addition: Add the base (2.0-3.0 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) if required. Monitor the reaction progress by LC-MS until the intermediate is consumed (typically 12-48 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in a minimal amount of DMSO/water or another suitable solvent. Purify the final heterobifunctional molecule by preparative reverse-phase HPLC.
-
Final Product Isolation: Combine the pure fractions and lyophilize to obtain the final product as a solid.
-
Characterization: Confirm the identity, purity (>95%), and structural integrity of the final molecule using high-resolution LC-MS and NMR (¹H and ¹³C).
Protocol 3: Evaluation of PROTAC Efficacy by Western Blot
This protocol outlines a method to assess the ability of a newly synthesized PROTAC to induce the degradation of its target protein in a cell-based assay.
Materials:
-
Cancer cell line expressing the target protein (POI)
-
Complete cell culture medium
-
Synthesized PROTAC and a negative control (e.g., a molecule with an inactive E3 ligase ligand)
-
DMSO (for stock solutions)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium from a concentrated DMSO stock. The final DMSO concentration should be ≤ 0.1%. Treat the cells for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed at 4 °C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blot: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the POI overnight at 4 °C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the bands using an ECL substrate and an imaging system. g. Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band. Compare the levels of the target protein in PROTAC-treated samples to the vehicle control (DMSO) to determine the extent of degradation.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, 31255-10-4 | BroadPharm [broadpharm.com]
- 10. This compound | 31255-10-4 | Benchchem [benchchem.com]
- 11. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 12. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 13. benchchem.com [benchchem.com]
- 14. Bromo-PEG-bromide | AxisPharm [axispharm.com]
- 15. chempep.com [chempep.com]
- 16. precisepeg.com [precisepeg.com]
- 17. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 18. benchchem.com [benchchem.com]
- 19. purepeg.com [purepeg.com]
- 20. benchchem.com [benchchem.com]
- 21. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to improve low yield in Bromo-PEG2-bromide conjugation reactions
Welcome to the Technical Support Center for Bromo-PEG2-bromide conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and optimization strategies for your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the this compound reaction?
This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups, in this case, bromide ions, at either end of a short polyethylene (B3416737) glycol (PEG) spacer. The bromide (Br) is an excellent leaving group, which makes the terminal carbon atoms susceptible to nucleophilic substitution by electron-rich groups. This reagent is most commonly used to react with thiol (sulfhydryl) groups found in the cysteine residues of proteins and peptides. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of the thiol group attacks one of the terminal carbons of the PEG linker. This attack displaces the bromide and results in the formation of a stable thioether bond.
Q2: What are the most common causes of low yield in this compound conjugation reactions?
Low yields in these reactions can be attributed to several factors. The most common culprits are often related to suboptimal reaction conditions that can lead to side reactions, poor quality or degradation of reagents, or issues with the target molecule itself. One of the most significant challenges when using a homobifunctional linker like this compound is the formation of intermolecular cross-links, which can cause aggregation and precipitation of the protein, thereby reducing the yield of the desired conjugate.[1]
Q3: I am observing significant aggregation and precipitation in my reaction. What is happening and how can I prevent it?
Aggregation is a frequent issue with homobifunctional crosslinkers like this compound. Since the PEG linker has two reactive ends, once one end has attached to a protein, the other end can react with a second protein molecule. This process leads to the formation of large, cross-linked protein aggregates that are often insoluble and will precipitate out of the solution.
To prevent aggregation:
-
Optimize the Molar Ratio: This is the most critical parameter to adjust. A high molar excess of the this compound linker increases the probability of a single linker bridging two protein molecules. It is essential to empirically determine the optimal molar ratio of the PEG linker to your target molecule to favor the formation of the desired mono-conjugated product. A good starting point is a low molar excess, which can be incrementally increased.[1][2]
-
Adjust Protein Concentration: The concentration of your protein can also play a role. Higher protein concentrations can increase the likelihood of intermolecular cross-linking. Consider reducing the concentration of your protein in the reaction mixture.[2]
Q4: What is the optimal pH for this compound conjugation to a thiol group?
The reaction rate of alkyl halides with thiols is pH-dependent. The thiol group needs to be in its more nucleophilic thiolate form (R-S⁻) for the reaction to proceed efficiently. The pKa of a typical cysteine thiol is around 8.3 to 8.5.[1][3] Therefore, the reaction is generally more efficient at a pH between 7.5 and 8.5.[3][4][5] Performing the reaction at a pH at or slightly above the pKa of the thiol group ensures a higher concentration of the reactive thiolate, leading to better conjugation efficiency.[3] While the reaction can occur at a neutral pH of 7.0, the efficiency may be reduced due to a lower concentration of the thiolate anion, which could necessitate longer reaction times or a higher concentration of the PEG reagent.[3]
Q5: How should I prepare and store my this compound reagent?
Proper handling and storage of your this compound are crucial for maintaining its reactivity. It is recommended to store the reagent at -20°C, protected from moisture. Before use, it is good practice to allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside the vial, as moisture can lead to hydrolysis of the reagent. For the reaction, it is best to prepare a fresh stock solution in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that lead to low yield in this compound conjugation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive this compound: Reagent may have degraded due to improper storage (e.g., exposure to moisture). | Use a fresh vial of the reagent. Ensure proper storage at -20°C in a desiccated environment. |
| Inaccessible or Oxidized Thiol Groups: The target thiol groups on your protein may be buried within its structure or have formed disulfide bonds. | Ensure your protein is correctly folded and the target cysteine is accessible. If necessary, reduce disulfide bonds using a reducing agent like TCEP. It is critical to completely remove the reducing agent (e.g., via a desalting column) before adding the this compound, as it will react with the linker.[1] | |
| Suboptimal Reaction pH: The reaction buffer pH is too low, resulting in a low concentration of the reactive thiolate form of the cysteine. | The optimal pH for the reaction of bromo-compounds with thiols is typically between 7.5 and 8.5.[3][4][5] Perform a pH optimization study for your specific protein. | |
| Significant Aggregation / Precipitation | High Degree of Intermolecular Cross-linking: The molar ratio of this compound to the protein is too high, leading to the formation of large, insoluble aggregates. | Systematically decrease the molar ratio of the PEG linker to your protein. Start with a low molar excess (e.g., 2:1 to 5:1 PEG:protein) and optimize from there.[1] Shortening the reaction time can also help to reduce the extent of cross-linking.[2] |
| High Protein Concentration: A high concentration of the protein can increase the likelihood of intermolecular cross-linking. | Try reducing the concentration of your protein in the reaction mixture. | |
| Heterogeneous Product Mixture | Molar Ratio Too High: A high molar excess of the linker can lead to the formation of di- or multi-PEGylated species if your protein has multiple reactive sites. | Carefully control and optimize the stoichiometry of the reaction. A lower molar ratio of PEG to protein will favor mono-PEGylation.[1] |
| Multiple Reactive Sites: Your protein may have several cysteine residues with similar reactivity, leading to a mixture of products with PEG attached at different sites. | If site-specificity is critical, consider protein engineering (site-directed mutagenesis) to ensure only one reactive cysteine is available. |
Data Presentation
Optimizing the reaction conditions is crucial for maximizing the yield of the desired conjugate while minimizing side products. The following tables provide data on how reaction parameters can influence the outcome of the conjugation.
Table 1: Effect of Molar Ratio and Reaction Time on PEGylation Yield
This table, adapted from a study on protein PEGylation, illustrates the impact of stoichiometry and reaction time on the product distribution. While the specific linker in the study was not this compound, the principle of controlling these parameters to enhance the yield of the mono-conjugated product is directly applicable.
| Molar Ratio (PEG:Protein) | Reaction Time (hours) | Yield of Mono-PEGylated Protein (%) | Yield of Di-PEGylated Protein (%) |
| 3 : 1 | 2 | ~75% | ~5% |
| 3 : 1 | 3 | ~83% | ~4% |
| 5 : 1 | 2 | ~86% | ~2% |
| 5 : 1 | 3 | ~80% | ~2% |
| Data adapted from a study on rhG-CSF PEGylation, demonstrating that a higher molar ratio combined with a shorter reaction time can result in a higher yield of the mono-PEGylated product.[1] |
Table 2: Influence of pH on the Reactivity of Cysteine and Lysine (B10760008)
This table provides a general guide to how pH affects the reactivity of cysteine and lysine residues, which is important for controlling the selectivity of the conjugation reaction.
| pH Range | Cysteine Reactivity | Lysine Reactivity | Selectivity for Cysteine |
| 6.0 - 7.0 | Low to Moderate | Very Low | High |
| 7.0 - 7.5 | Moderate to High | Low | High |
| 7.5 - 8.5 | High | Low to Moderate | High |
| 8.5 - 9.5 | High | Moderate | Moderate to Low |
| This data is generalized for bromoacetyl groups and serves as a guide for optimizing reaction conditions.[6] |
Experimental Protocols
General Protocol for Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a starting point for your conjugation reaction. Optimal conditions, particularly the molar ratio of PEG to protein, reaction time, and temperature, should be determined empirically for each specific protein.
Materials:
-
Thiol-containing protein (e.g., a protein with a free cysteine residue)
-
This compound
-
Reaction Buffer: Thiol-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
-
Anhydrous DMSO or DMF (for dissolving the PEG linker)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or a solution of a thiol-containing compound like L-cysteine or mercaptoethanol.
-
Desalting columns for buffer exchange and purification.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL).
-
If the protein's cysteine residues are present as disulfide bonds, they must be reduced first. Add a 10-fold molar excess of a reducing agent (e.g., TCEP) and incubate for 30 minutes at room temperature.[1]
-
Crucial Step: Immediately remove the reducing agent using a desalting column equilibrated with the Reaction Buffer. This is critical as the reducing agent will react with the bromo-PEG linker.[1]
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[1]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound to the protein solution. It is recommended to start with a low molar excess (e.g., 2:1 to 5:1 PEG:protein) and optimize from there.[1]
-
Mix gently and thoroughly.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing. Protect from light.[1]
-
The optimal time should be determined by monitoring the reaction progress (e.g., by taking aliquots at different time points and analyzing by SDS-PAGE).
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction and consume any unreacted this compound, add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate to remove unreacted PEG linker, quenched linker, and any unreacted protein.
-
Size Exclusion Chromatography (SEC) is often effective for separating the larger PEGylated protein from the smaller unreacted components. Ion Exchange Chromatography (IEX) may also be used to separate different PEGylated species.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use techniques like Mass Spectrometry to confirm the identity and purity of the conjugate.
-
Visualizations
Caption: A troubleshooting workflow to diagnose and resolve low yield in this compound conjugation reactions.
Caption: The reaction mechanism of this compound with a cysteine residue, highlighting the potential for intermolecular cross-linking.
References
Troubleshooting unexpected side products with Bromo-PEG2-bromide
Welcome to the technical support center for Bromo-PEG2-bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic, homobifunctional crosslinker. It consists of a short, discrete two-unit polyethylene (B3416737) glycol (PEG) chain with reactive bromide groups at both ends. The bromide ions are excellent leaving groups in nucleophilic substitution reactions, making this linker ideal for covalently conjugating two nucleophile-containing molecules. Its primary applications are in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can link a target protein ligand to an E3 ligase ligand.[1][2]
Q2: I am observing a low yield of my desired cross-linked product. What are the potential causes?
Low yields in reactions involving this compound can stem from several factors. It is crucial to systematically evaluate each component of your reaction.
-
Integrity of Starting Materials: Ensure the purity and identity of your nucleophilic substrates and the this compound linker. Degradation of the linker during storage can lead to reduced reactivity.[3]
-
Inefficient Reaction Conditions: The nucleophilic substitution reaction is sensitive to the choice of base, solvent, and temperature. Suboptimal conditions can lead to incomplete reactions.[4]
-
Side Reactions: The formation of unexpected side products can consume the starting materials and reduce the yield of the desired product.
-
Purification Losses: The hydrophilic nature of the PEG linker can sometimes lead to challenges in purification, resulting in product loss during aqueous workups or chromatographic separation.[5]
Q3: My reaction mixture is complex, with multiple unexpected peaks in the LC-MS analysis. What are the likely side products?
When working with this compound, several side reactions can lead to a complex product mixture. The most common unexpected side products include:
-
Intramolecular Cyclization Product (Crown Ether): When reacting with a bidentate nucleophile, intramolecular cyclization can occur, especially at low concentrations, leading to the formation of a cyclic product instead of the desired linear, cross-linked product.
-
Intermolecular Oligomerization Products: At higher concentrations, intermolecular reactions between the nucleophile and this compound can lead to the formation of linear or cyclic oligomers.
-
Mono-substituted Product: If the reaction does not go to completion, a significant amount of the nucleophile may be mono-alkylated, leaving one of the bromide groups on the PEG linker unreacted.
-
Hydrolysis Product: In the presence of water, the bromide groups can be hydrolyzed to hydroxyl groups, rendering the linker inactive for the desired conjugation.[4]
-
Elimination Product: Under strongly basic conditions, an elimination reaction can occur, leading to the formation of a vinyl ether derivative of the PEG linker.
Troubleshooting Guide for Unexpected Side Products
This section provides a detailed guide to identifying and mitigating the formation of common side products when using this compound.
Issue 1: Formation of an Intramolecular Cyclization Product
The formation of a cyclic product is favored when a bidentate nucleophile reacts with this compound at low concentrations (Ruggli-Ziegler dilution principle).
Identification:
-
Mass Spectrometry (MS): The cyclized product will have a molecular weight corresponding to the sum of the bidentate nucleophile and the PEG2 fragment (minus two HBr molecules).
-
¹H NMR Spectroscopy: The NMR spectrum will show a distinct set of peaks corresponding to the cyclic structure, which will differ from the expected signals of the linear product.
Mitigation Strategies:
-
Increase Reactant Concentration: Running the reaction at a higher concentration will favor the intermolecular reaction over the intramolecular cyclization.
-
Control the Rate of Addition: Slowly adding the this compound to a solution of the nucleophile can help to maintain a high local concentration of the nucleophile, favoring the intermolecular reaction.
Issue 2: Formation of Intermolecular Oligomerization Products
Oligomerization occurs when molecules of the nucleophile and this compound react in a chain-like fashion, which is more likely at higher concentrations.
Identification:
-
Mass Spectrometry (MS): A series of peaks will be observed in the mass spectrum, with masses corresponding to repeating units of the nucleophile and the PEG linker.
-
Size Exclusion Chromatography (SEC): SEC analysis will show a distribution of higher molecular weight species.
Mitigation Strategies:
-
Adjust Stoichiometry: Using a slight excess of the bidentate nucleophile can help to cap the ends of the growing chains and limit the extent of oligomerization.
-
Control Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent further oligomerization.
Issue 3: Presence of a Significant Amount of Mono-substituted Product
This indicates an incomplete reaction, where only one of the bromide groups on the PEG linker has reacted.
Identification:
-
Mass Spectrometry (MS): A peak corresponding to the molecular weight of the nucleophile plus the this compound minus one molecule of HBr will be observed.
-
Reversed-Phase HPLC (RP-HPLC): The mono-substituted product will likely have a different retention time than the desired bis-substituted product and the starting materials.
Mitigation Strategies:
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can help to drive the reaction to completion.[4]
-
Optimize Stoichiometry: Ensure that at least a 1:1 molar ratio of the nucleophilic sites to the bromide groups is used.
Issue 4: Formation of Hydrolysis and Elimination Byproducts
These side reactions are typically caused by the presence of water or the use of a strong, nucleophilic base.
Identification:
-
Mass Spectrometry (MS):
-
Hydrolysis Product: A peak corresponding to the molecular weight of this compound where one or both bromide atoms are replaced by hydroxyl groups will be present.
-
Elimination Product: A peak corresponding to the loss of HBr from the this compound will be observed.
-
-
¹H NMR Spectroscopy: The formation of a hydroxyl group or a vinyl group will result in new, characteristic signals in the NMR spectrum.
Mitigation Strategies:
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are dry to prevent hydrolysis.[4]
-
Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the HBr produced during the reaction without competing with the desired nucleophile.[4]
Data Presentation
Table 1: Summary of Potential Side Products and their Characteristics
| Side Product | Molecular Weight Change | Key Identification Technique(s) | Mitigation Strategy |
| Intramolecular Cyclization | + Nucleophile - 2 HBr | MS, ¹H NMR | Increase reactant concentration |
| Intermolecular Oligomers | n x (Nucleophile + PEG2) | MS, SEC | Adjust stoichiometry, control reaction time |
| Mono-substituted Product | + Nucleophile - HBr | MS, RP-HPLC | Increase reaction time/temperature |
| Hydrolysis Product | - Br + OH | MS, ¹H NMR | Use anhydrous conditions |
| Elimination Product | - HBr | MS, ¹H NMR | Use a non-nucleophilic base |
Experimental Protocols
Protocol 1: General Procedure for Cross-linking with this compound
-
Dissolution of Reactants: In a clean, dry reaction vessel, dissolve the nucleophile-containing molecule in an anhydrous solvent such as DMF or DMSO.
-
Addition of Base: Add 2-4 equivalents of a non-nucleophilic base (e.g., DIPEA).
-
Addition of this compound: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS. The reaction can be run at room temperature or gently heated (e.g., 50-80 °C) to facilitate completion.[4]
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate chromatographic technique such as flash column chromatography or preparative HPLC.
Protocol 2: Purification of the Desired Product by Preparative RP-HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: 0.1% TFA or formic acid in acetonitrile (B52724) or methanol.
-
Gradient: Develop a linear gradient from a low to a high percentage of Mobile Phase B to effectively separate the desired product from starting materials and side products. The optimal gradient will need to be determined empirically.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and dilute with Mobile Phase A before injection.
Mandatory Visualizations
References
Technical Support Center: Optimizing Bromo-PEG2-bromide Coupling to Peptides
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the reaction pH for the conjugation of Bromo-PEG2-bromide to peptides. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and established experimental protocols to ensure successful and specific PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for coupling this compound to a peptide?
The coupling of a bromo-PEG linker to a peptide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophilic amino acid side chain on the peptide attacks the carbon atom bonded to the bromine. This displaces the bromide ion, which is a good leaving group, resulting in the formation of a stable covalent bond (e.g., a thioether bond when reacting with cysteine).[1][2] this compound is a homobifunctional linker, meaning it has two reactive bromide groups, which can be used to crosslink peptides or attach to two sites on a single peptide.
Q2: How does the reaction pH critically influence the coupling reaction?
The reaction pH is the most critical parameter for controlling both the rate and selectivity of the PEGylation reaction. The nucleophilicity of the target amino acid side chains is dependent on their protonation state.[3] For a reaction to occur, the nucleophilic group must be deprotonated. For example, a cysteine's thiol group (-SH) is significantly more reactive in its deprotonated thiolate form (S⁻).[1] By adjusting the pH, one can selectively favor the deprotonation of a specific target residue, thereby directing the PEGylation to that site.
Q3: What is the optimal pH for targeting specific amino acid residues with this compound?
The optimal pH depends directly on the pKa of the target amino acid's side chain. A general rule is to perform the reaction at a pH that is slightly below or near the pKa of the target nucleophile to ensure a sufficient concentration of the reactive deprotonated species while minimizing side reactions with other residues. For instance, to target a cysteine without reacting with lysine (B10760008), the pH should be kept well below the pKa of the lysine side chain.[3]
Data Presentation: pH and Reactivity
The selectivity of the PEGylation is achieved by exploiting the different pKa values of the reactive amino acid side chains.
Table 1: pH-Dependent Reactivity of Amino Acid Side Chains with Bromo-PEG Reagents
| Amino Acid | Nucleophilic Group | Approx. pKa | Optimal pH Range for Reaction | Relative Reactivity & Notes |
| Cysteine | Thiol (-SH) | ~8.5 | 7.5 - 8.5 | +++++ (Highest). The reaction is with the highly nucleophilic thiolate anion (S⁻). This is the most common target for bromo-PEG reagents.[3] |
| N-terminus | α-Amino (-NH₂) | ~7.6 - 8.0 | 7.0 - 8.0 | ++ Can be selectively targeted at a pH lower than that used for lysine modification.[3][4] |
| Histidine | Imidazole | ~6.0 - 7.0 | 6.5 - 7.5 | +++ Reactivity can be significant at neutral to slightly basic pH.[3] |
| Lysine | ε-Amino (-NH₂) | ~10.5 | > 9.0 | ++ Becomes significantly reactive at higher pH values. Keeping the pH below 9 minimizes this side reaction.[3] |
| Methionine | Thioether (-S-CH₃) | N/A | pH-dependent | + The sulfur is nucleophilic and can be alkylated, but this is less common and specific.[3] |
Troubleshooting Guide
Encountering issues during PEGylation is common. This guide provides solutions to the most frequent problems.
Caption: A troubleshooting decision tree for common issues in peptide PEGylation.
Q: My PEGylation efficiency is very low, and I have a lot of unreacted peptide. What are the likely causes and solutions?
-
Cause 1: Suboptimal pH. The pH of your reaction buffer may be too low, causing your target nucleophile (e.g., cysteine thiol) to remain protonated and non-reactive.[3]
-
Cause 2: Insufficient Molar Excess of PEG Reagent. The molar ratio of this compound to your peptide may be too low to drive the reaction to completion.
-
Solution: Increase the molar excess of the this compound. A typical starting range is a 5 to 20-fold molar excess over the peptide.[3]
-
-
Cause 3: Reagent Instability. Bromo-PEG reagents can hydrolyze over time, especially in aqueous solutions, rendering them inactive.
Q: My analysis shows multiple PEGylation products, including potential cross-linking. How can I improve the selectivity?
-
Cause 1: Reaction pH is too high. A high pH (>9) can lead to the deprotonation of other nucleophilic sites, such as the ε-amino group of lysine, leading to non-specific conjugation.[3]
-
Solution: Lower the reaction pH to a range that is selective for your intended target. For cysteine, maintaining the pH below 9 is crucial to keep lysine residues protonated and less reactive.[3]
-
-
Cause 2: High Molar Excess or Peptide Concentration. A high concentration of the bifunctional this compound or the peptide increases the probability of intermolecular cross-linking.
-
Solution: Systematically reduce the molar excess of the PEG reagent. Additionally, try lowering the overall peptide concentration in the reaction mixture.[6]
-
-
Cause 3: Prolonged Reaction Time. Allowing the reaction to proceed for too long can enable reactions with weaker, less-reactive nucleophiles.
-
Solution: Perform a time-course experiment (e.g., analyzing samples at 1, 4, and 12 hours) to determine the optimal reaction time that maximizes the desired product while minimizing side products.[3]
-
Q: My peptide is aggregating or precipitating out of solution during the reaction. What should I do?
-
Cause 1: Suboptimal Buffer Conditions. The pH of your buffer may be too close to your peptide's isoelectric point (pI), where its solubility is at a minimum.[6]
-
Solution: Adjust the reaction pH to be at least 1-1.5 units away from the peptide's pI. You can also screen different buffer systems or adjust the ionic strength with salt.[6]
-
-
Cause 2: High Local Reagent Concentration. Adding the PEG reagent too quickly can create localized high concentrations, which can cause the peptide to precipitate.
-
Solution: Add the this compound solution drop-wise or in several small aliquots to the peptide solution while gently stirring.[6]
-
Experimental Protocols
This section provides a general protocol for the selective PEGylation of a cysteine residue within a peptide.
Caption: A standard experimental workflow for cysteine-specific peptide PEGylation.
Protocol 1: Cysteine-Specific Coupling of this compound to a Peptide
This protocol provides a general framework. Conditions should be optimized for each specific peptide.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Conjugation Buffer: e.g., Phosphate-buffered saline (PBS) or sodium phosphate (B84403) buffer (100 mM), pH 7.5-8.5, degassed.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (if peptide can form disulfide bonds)
-
Anhydrous DMSO or DMF
-
Quenching Reagent: L-cysteine or β-mercaptoethanol solution
-
Purification System: RP-HPLC or SEC
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.[1]
-
Reduction (if applicable): If the peptide may have formed disulfide bonds, add a 2-5 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to ensure the cysteine thiol is in its reduced, reactive state.[5]
-
PEG Reagent Preparation: Immediately before use, dissolve a 5 to 20-fold molar excess of this compound in a minimal amount of anhydrous DMSO or DMF.[1]
-
Conjugation Reaction: Add the this compound solution drop-wise to the stirring peptide solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain peptide stability.[7]
-
Incubation: Allow the reaction to proceed at room temperature for 2-12 hours with gentle stirring. The optimal reaction time should be determined empirically by monitoring the reaction progress with LC-MS.[5]
-
Quenching: To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration that is in molar excess of the initial amount of this compound. This will react with any remaining unreacted PEG reagent.[3]
-
Purification: Purify the PEGylated peptide from unreacted peptide, excess PEG reagent, and byproducts using an appropriate chromatography method such as reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).[8]
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (to verify the molecular weight) and analytical HPLC.[3]
Visualizing the Effect of pH
The diagram below illustrates how pH dictates the reactivity of cysteine and lysine side chains, which is the key to controlling reaction specificity.
Caption: The influence of pH on the deprotonation and reactivity of Cysteine vs. Lysine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing aggregation during protein modification with Bromo-PEG2-bromide
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during modification with Bromo-PEG2-bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause protein aggregation?
This compound is a homobifunctional crosslinking agent. It features a two-unit polyethylene (B3416737) glycol (PEG) spacer with a reactive bromide group at each end.[1][2][3] The primary cause of aggregation is intermolecular cross-linking, where a single this compound molecule links two separate protein molecules, leading to the formation of larger, often insoluble, aggregates.[4][5] This is especially prevalent at high protein concentrations where molecules are in close proximity.[5]
Q2: What are the initial signs of protein aggregation during my PEGylation experiment?
The initial signs of protein aggregation can be observed visually as turbidity or the formation of visible precipitates in the reaction mixture.[6] For a more quantitative assessment, an increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate light scattering from aggregates. Analytically, techniques like Size Exclusion Chromatography (SEC) will show the appearance of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will indicate an increase in the average particle size and polydispersity.[6]
Q3: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a powerful method to separate and quantify monomers, dimers, and larger soluble aggregates based on their size.[7]
-
Dynamic Light Scattering (DLS): DLS is highly sensitive for detecting the presence of a small amount of large aggregates by measuring the size distribution of particles in a solution.[6]
-
SDS-PAGE (non-reducing): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands that correspond to covalently cross-linked protein aggregates.
-
Quantitative Laser Diffraction (qLD): This technique is effective for the quantitative evaluation of protein aggregates over a wide size range.[8]
Q4: Can the choice of buffer and additives help prevent aggregation?
Yes, the reaction buffer is critical for maintaining protein stability. It is advisable to work at a pH that is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net charge and reduce aggregation.[9][10] Additionally, various stabilizing excipients can be added to the reaction buffer.[4][5][10]
Q5: My protein is still aggregating even after optimizing reaction conditions. What should I do next?
If aggregation persists after optimizing reaction conditions, consider the following steps:
-
Incorporate Stabilizing Excipients: Add stabilizers like sugars, polyols, amino acids, or non-ionic surfactants to your reaction buffer.[4]
-
Control the Reaction Rate: Slow down the reaction by lowering the temperature (e.g., to 4°C) or by adding the this compound reagent in a stepwise manner.[4][9]
-
Consider Alternative Strategies: If aggregation remains a significant issue, using a homobifunctional linker like this compound may not be suitable for your specific protein. Consider using a heterobifunctional PEG linker to gain more control over the conjugation reaction.[9][11]
Troubleshooting Guide: Preventing Aggregation
This guide provides a systematic approach to troubleshoot and minimize protein aggregation when using this compound.
Issue 1: Immediate Protein Aggregation Upon Addition of this compound
If you observe immediate turbidity or precipitation, it is crucial to systematically evaluate and optimize your reaction conditions. Small-scale screening experiments are highly recommended before proceeding with larger batches.[6]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting immediate protein precipitation.
Issue 2: Aggregation During or After the Reaction
If aggregation occurs during the reaction or during subsequent purification and storage, it suggests that the modification may have slightly destabilized the protein.
Recommended Actions:
-
Re-evaluate Reaction Conditions: Even if immediate precipitation is not observed, suboptimal conditions can lead to the slow formation of aggregates. Revisit the optimization of protein concentration, PEG:protein molar ratio, pH, and temperature.
-
Add Stabilizing Excipients to Purification and Storage Buffers: Including excipients in all downstream buffers can help maintain protein stability.
-
Optimize Purification Strategy: Use methods like size-exclusion chromatography to separate the desired PEGylated monomer from aggregates.
-
Improve Storage Conditions: Flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles and consider adding cryoprotectants like glycerol (B35011) to the storage buffer.
Data Presentation: Optimizing Reaction Conditions and Stabilizing Excipients
The following tables provide starting points for optimizing your protein modification experiment to minimize aggregation.
Table 1: Key Parameters for Reaction Optimization
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can improve reaction efficiency but may increase the risk of aggregation. If aggregation is observed, reducing the protein concentration is a key first step.[5] |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | Start with a lower molar excess and incrementally increase it. A high molar excess can lead to uncontrolled modification and aggregation.[5] |
| pH | 6.0 - 8.5 | The optimal pH depends on the specific protein's isoelectric point (pI) and stability profile. For reaction with thiols (cysteine), a pH of 7.0-8.5 is often efficient.[12][13] |
| Temperature | 4°C to Room Temperature | Performing the reaction at a lower temperature can slow down the reaction rate and may favor intramolecular modification over intermolecular cross-linking.[5] |
| Reaction Time | 2 - 4 hours to overnight | Monitor the reaction over time to find the optimal duration that maximizes conjugation efficiency while minimizing aggregation.[5] |
| Mixing | Gentle mixing | Vigorous agitation or shear stress can induce protein denaturation and aggregation.[5] |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient Class | Examples | Typical Starting Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) | Stabilize proteins through preferential exclusion and act as cryoprotectants.[9][10] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppress non-specific protein-protein interactions.[9] |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface tension and prevent surface-induced aggregation.[9][10] |
Experimental Protocols
Protocol 1: Protein Modification with this compound
This protocol provides a general procedure for the conjugation of a protein containing accessible thiol groups with this compound.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 1 mM EDTA[13]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution: 1 M Dithiothreitol (DTT)[13]
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.[13]
-
If the protein's cysteine residues are present as disulfide bonds, they must be reduced first. Add a 10-fold molar excess of a reducing agent (e.g., TCEP) and incubate for 30 minutes at room temperature.
-
Crucial Step: Immediately remove the reducing agent using a desalting column equilibrated with the Reaction Buffer. This is critical as the reducing agent will react with the bromo-PEG linker.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve this compound in DMSO to prepare a 10 mM stock solution.[13]
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be less than 10% (v/v).[13]
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[13]
-
-
Quenching:
-
Quench the reaction by adding a 100-fold molar excess of the quenching solution (DTT) and incubate for 30 minutes at room temperature.[13]
-
-
Purification:
-
Remove excess crosslinker and quenching reagent by passing the reaction mixture through a desalting column, exchanging the buffer to a suitable storage buffer for the protein.[13]
-
-
Characterization:
-
Analyze the extent of modification and aggregation using SDS-PAGE (which will show a shift in molecular weight) and SEC-MALS.[13]
-
Protocol 2: Quantification of Protein Aggregation by SEC-MALS
This protocol is for quantifying soluble aggregates and monitoring the progress of the PEGylation reaction using Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS).[7][14][15][16][17]
System and Materials:
-
HPLC or FPLC system
-
Size-Exclusion Column suitable for the molecular weight range of your protein and its PEGylated forms.
-
Multi-Angle Light Scattering (MALS) detector
-
Differential Refractive Index (dRI) detector
-
Mobile Phase: A physiological pH buffer such as 150 mM Sodium Phosphate, pH 7.0. Ensure the mobile phase is filtered and degassed.[18]
Procedure:
-
System Equilibration:
-
Equilibrate the HPLC system and detectors with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[18]
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 20-50 µL) from the reaction mixture.
-
If necessary, quench the reaction.
-
Dilute the sample to a suitable concentration (e.g., 1-2 mg/mL) using the mobile phase.[18]
-
Filter the sample through a 0.22 µm low-protein-binding syringe filter to remove large, insoluble particles.[18]
-
-
Data Acquisition:
-
Inject 10-20 µL of the prepared sample.[18]
-
Collect data from the UV, MALS, and dRI detectors.
-
-
Data Analysis:
-
Use the appropriate software to analyze the data from the MALS and dRI detectors to determine the absolute molecular weight of the species eluting from the column.
-
Integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates to quantify their relative abundance.
-
Mandatory Visualizations
Caption: Experimental workflow for protein modification with this compound.
Caption: Mechanism of intermolecular cross-linking leading to protein aggregation.
References
- 1. This compound, 31255-10-4 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantitative Laser Diffraction for Quantification of Protein Aggregates: Comparison With Resonant Mass Measurement, Nanoparticle Tracking Analysis, Flow Imaging, and Light Obscuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. purepeg.com [purepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jove.com [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. wyatt.com [wyatt.com]
- 17. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Bromo-PEG2-bromide hydrolysis rate and how to minimize it
Technical Support Center: Bromo-PEG2-bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, focusing on its hydrolysis rate and strategies to minimize its degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic, discrete polyethylene (B3416737) glycol (PEG) linker with bromide functional groups at both ends.[1][2][3] The bromide groups are excellent leaving groups for nucleophilic substitution reactions, making this linker ideal for crosslinking molecules.[1][3][4] Its primary applications are in bioconjugation and drug delivery, where it can be used to link proteins, peptides, or small molecule drugs to other molecules or surfaces, enhancing their solubility, stability, and pharmacokinetic properties.[1][2]
Q2: What is this compound hydrolysis and why is it a concern?
Hydrolysis is an undesirable side reaction where water molecules or hydroxide (B78521) ions act as nucleophiles, attacking the carbon atom attached to the bromine.[5] This reaction displaces the functional bromide group with a non-reactive hydroxyl group (-OH), rendering the this compound incapable of conjugating to its intended target. This can lead to significantly reduced conjugation efficiency, low product yields, and inconsistent experimental results.[5][6]
Q3: How does pH affect the hydrolysis of this compound?
The stability of this compound in aqueous solutions is highly dependent on the pH of the medium.[1] As a primary alkyl bromide, it is most stable at a neutral or slightly acidic pH (around 6.0-7.5).[1][5]
-
Acidic Conditions (pH < 6): Under acidic conditions, the hydrolysis is generally slow and is thought to proceed through an SN1-type mechanism.[1]
-
Neutral Conditions (pH 7.0-7.5): The rate of hydrolysis is at its minimum in this range.
-
Basic Conditions (pH > 8): The rate of hydrolysis increases rapidly in basic conditions due to the increased concentration of the potent nucleophile, hydroxide (OH⁻).[5][6] The reaction proceeds through an SN2 mechanism.[1][5]
Q4: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, proper storage is crucial:
-
Solid Form: The solid compound should be stored at -20°C in a tightly sealed container, protected from moisture.[3][6]
-
Stock Solutions: It is highly recommended to prepare stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). These stock solutions should be stored at -20°C or -80°C under an inert gas atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.[5][6]
-
Aqueous Solutions: Aqueous working solutions of this compound should be prepared immediately before use. It is not recommended to store the reagent in aqueous buffers for extended periods due to hydrolysis.[5]
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
-
Possible Cause: Degradation of this compound due to hydrolysis before or during the reaction.[1][6]
-
Possible Cause: Suboptimal reaction conditions.
-
Solution:
-
pH: Ensure the reaction buffer is within the optimal pH range of 6.0-7.5.[5] Regularly monitor the pH throughout the experiment.[1]
-
Temperature: Perform the conjugation reaction at a low temperature (e.g., 4°C) to minimize the rate of hydrolysis.[5]
-
Reaction Time: Minimize the reaction time in aqueous buffers to reduce the extent of hydrolysis.[1][6]
-
-
-
Possible Cause: Incompatible reaction buffer.
-
Solution: Avoid buffers containing nucleophilic species, such as Tris (primary amine) or phosphate (B84403) buffers, which can react with the bromo group. Use non-nucleophilic buffers like MES, HEPES, or borate.[5]
-
Issue 2: Inconsistent or Irreproducible Experimental Results
-
Possible Cause: Variable levels of this compound hydrolysis between experiments.
-
Solution:
-
Standardize Procedures: Ensure consistency in the age of stock solutions, buffer preparation, reaction times, and temperature across all experiments.[1]
-
Use Fresh Reagents: For sensitive applications, always prepare fresh solutions of this compound for each experiment.[1]
-
Monitor pH: Consistently check and maintain the pH of the reaction buffer.[1]
-
-
Quantitative Data: Estimated Hydrolysis Rate
| pH | Temperature (°C) | Estimated Half-life (t½) | Relative Hydrolysis Rate |
| 4.0 | 25 | Days to weeks | Slow |
| 7.0 | 25 | Weeks to months | Very Slow |
| 9.0 | 25 | Hours to days | Moderate |
| 7.0 | 50 | Days to weeks | Slow-Moderate |
Note: The actual hydrolysis rate can be influenced by buffer composition and the presence of other nucleophiles.[1]
Experimental Protocols
Protocol 1: General Procedure for a Conjugation Reaction to Minimize Hydrolysis
This protocol outlines a general workflow for a conjugation reaction using this compound, with an emphasis on minimizing hydrolysis.
-
Preparation of Substrate:
-
Dissolve the substrate (e.g., a thiol-containing protein) in a freshly prepared, degassed, non-nucleophilic buffer (e.g., 100 mM MES or HEPES) with a pH between 6.0 and 7.5.
-
Keep the substrate solution on ice (4°C).
-
-
Preparation of this compound Solution:
-
Immediately before use, prepare a high-concentration stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.
-
Add the required volume of the stock solution to the chilled substrate solution to achieve the desired final concentration. It is common to use a molar excess of the PEG linker.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at a low temperature (e.g., 4°C) with gentle mixing.
-
Protect the reaction from light if any of the components are light-sensitive.
-
-
Monitoring the Reaction (Optional):
-
If possible, monitor the progress of the reaction by taking aliquots at different time points and analyzing them using appropriate techniques such as LC-MS or SDS-PAGE.
-
-
Quenching the Reaction:
-
Once the reaction is complete, quench any unreacted this compound by adding a small molecule with a highly reactive nucleophilic group (e.g., an excess of a thiol-containing compound like 2-mercaptoethanol (B42355) or L-cysteine).
-
-
Purification:
-
Purify the conjugate product from unreacted reagents and byproducts using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography.
-
Protocol 2: Quantification of Bromide Release to Determine Hydrolysis Rate
This protocol provides a method to determine the concentration of free bromide ions in a solution, which directly correlates with the extent of this compound hydrolysis.[1]
-
Materials:
-
Bromide Ion-Selective Electrode (ISE)
-
Reference Electrode (double-junction recommended)
-
Ion Meter or pH/mV meter
-
Standard Bromide Solutions (e.g., 0.1, 1, 10, 100 ppm Br⁻)
-
Ionic Strength Adjustor (ISA)
-
Magnetic Stirrer and Stir Bars
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Electrode Preparation: Prepare and condition the bromide ISE according to the manufacturer's instructions.
-
Calibration Curve:
-
Prepare a series of standard bromide solutions of known concentrations.
-
For each standard, add the ISA as recommended by the manufacturer.
-
Measure the potential (mV) of each standard solution and plot a calibration curve of mV versus log of the bromide concentration.
-
-
Sample Measurement:
-
Take an aliquot of your this compound solution at a specific time point.
-
Add the ISA to the sample in the same ratio as used for the standards.
-
Measure the potential of the sample.
-
-
Concentration Determination: Use the measured potential and the calibration curve to determine the concentration of free bromide ions in your sample. This concentration corresponds to the amount of hydrolyzed this compound.
-
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow to Minimize Hydrolysis.
References
Technical Support Center: Post-Reaction Purification Strategies for Bromo-PEG2-bromide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing unreacted Bromo-PEG2-bromide from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
Unreacted this compound can interfere with downstream applications by reacting with other nucleophiles in your system. Its presence can also complicate the analysis and characterization of your final product, leading to inaccurate yield calculations and potentially confounding biological assay results.
Q2: What are the main challenges in removing this compound?
This compound is a relatively small and polar molecule. This can make it challenging to separate from products with similar physicochemical properties, especially other small, polar molecules. Its solubility in a range of organic solvents and aqueous solutions can also complicate purification by liquid-liquid extraction.
Q3: What are the primary methods for removing unreacted this compound?
The most common strategies for removing unreacted this compound include:
-
Chromatography: Techniques like Flash Column Chromatography and Preparative High-Performance Liquid Chromatography (HPLC) are highly effective.
-
Liquid-Liquid Extraction: This method is useful if your product has significantly different solubility properties than this compound.
-
Chemical Quenching: Unreacted this compound can be converted into a more easily removable species by reacting it with a quenching agent.
-
Scavenger Resins: These solid-supported reagents bind to and remove excess electrophiles like this compound from the reaction mixture.
Troubleshooting Guide
Issue 1: My product and unreacted this compound co-elute during column chromatography.
-
Possible Cause: The polarity of your product and this compound are too similar for effective separation with the chosen solvent system.
-
Solution:
-
Optimize Your Solvent System: Try a shallower gradient or an isocratic elution with a solvent system that provides better separation on a TLC plate.
-
Change the Stationary Phase: If you are using normal-phase (silica) chromatography, consider reversed-phase chromatography if your product is sufficiently non-polar.
-
Consider an Alternative Method: If co-elution persists, liquid-liquid extraction or the use of a scavenger resin may be more effective.
-
Issue 2: I am losing my product during liquid-liquid extraction.
-
Possible Cause: Your product may have some solubility in the aqueous phase, leading to its loss during the wash steps.
-
Solution:
-
Use Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to decrease the solubility of your organic product in the aqueous phase.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Minimize Water Washes: Reduce the number of aqueous washes to the minimum required to remove the impurity.
-
Issue 3: The quenching reaction is not going to completion.
-
Possible Cause: Insufficient amount of quenching reagent or inadequate reaction time.
-
Solution:
-
Increase Stoichiometry: Use a larger excess of the quenching reagent (e.g., 5-10 equivalents).
-
Increase Reaction Time: Allow the quenching reaction to proceed for a longer period (e.g., several hours to overnight) and monitor its progress by TLC or LC-MS.
-
Gentle Heating: If the reactants are stable, gentle heating may increase the reaction rate.
-
Data Presentation: Comparison of Purification Strategies
The following table summarizes the key aspects of each purification method to help you select the most appropriate strategy for your experiment.
| Method | Principle | Typical Purity | Advantages | Disadvantages | Best Suited For |
| Flash Column Chromatography | Separation based on polarity | >95% | High resolution, applicable to a wide range of compounds. | Can be time-consuming and requires significant solvent volumes. | Products with different polarity than this compound. |
| Preparative HPLC | High-resolution separation based on polarity | >99% | Excellent separation for closely related compounds. | Requires specialized equipment, limited sample capacity. | High-purity applications and separation of isomers. |
| Liquid-Liquid Extraction | Differential solubility in immiscible solvents | 80-95% | Fast, simple, and inexpensive for initial cleanup. | Lower resolution, risk of emulsion formation, potential product loss. | Products with significantly different solubility than this compound. |
| Chemical Quenching | Conversion of the impurity to an easily removable species | >90% | Simple in-situ procedure, avoids an additional purification step. | Introduces new reagents and byproducts that may need removal. | Reactions where the product is stable to the quenching agent. |
| Scavenger Resins | Covalent or ionic binding of the impurity to a solid support | >95% | High selectivity, simple filtration-based workup. | Can be expensive, may require optimization of reaction conditions. | Removing excess electrophilic reagents. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on the properties of your specific product.
-
TLC Analysis: Determine an appropriate solvent system for separation using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Select a column size appropriate for the amount of crude material.
-
Prepare a slurry of silica (B1680970) gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and then add a layer of sand to the top.
-
-
Sample Loading:
-
Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with your chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing your pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Liquid-Liquid Extraction
This method is most effective when the desired product is significantly less polar than this compound.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of deionized water and shake gently.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the water wash 2-3 times to remove the majority of the unreacted this compound.
-
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water.
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the organic solvent using a rotary evaporator to obtain your purified product.
-
Protocol 3: Chemical Quenching of Unreacted this compound
This protocol uses a primary amine to quench the unreacted this compound, converting it to a more polar and easily removable amino-PEG species.
-
Quenching Agent Addition: After the primary reaction is complete (as determined by TLC or LC-MS), add a 5-10 fold molar excess of a simple primary amine (e.g., propylamine (B44156) or butylamine) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of this compound.
-
Workup: Proceed with a standard aqueous workup (as described in Protocol 2) to remove the resulting polar amino-PEG and excess amine.
Protocol 4: Removal using a Scavenger Resin
This protocol utilizes an amine-functionalized scavenger resin to remove the electrophilic this compound.
-
Resin Selection: Choose a scavenger resin with nucleophilic groups suitable for reacting with alkyl bromides (e.g., tris-(2-aminoethyl)amine functionalized resin).
-
Resin Addition: Add the scavenger resin (typically 3-5 equivalents relative to the initial excess of this compound) to the reaction mixture.
-
Scavenging: Stir the mixture at room temperature. The required time can vary from a few hours to overnight. Monitor the disappearance of this compound from the solution by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Washing and Concentration: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washings, and then remove the solvent under reduced pressure to isolate your product.
Visualizations
Decision-Making Flowchart for Purification Strategy
Caption: A flowchart to guide the selection of an appropriate purification strategy.
Experimental Workflow: Flash Column Chromatography
Caption: Workflow for purification by flash column chromatography.
Experimental Workflow: Liquid-Liquid Extraction
Caption: Workflow for purification by liquid-liquid extraction.
Experimental Workflow: Chemical Quenching & Scavenging
Caption: Workflows for chemical quenching and scavenger resin purification.
Impact of temperature on Bromo-PEG2-bromide reaction kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromo-PEG2-bromide. The information is designed to address specific issues related to the impact of temperature on reaction kinetics and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions with this compound?
A1: The optimal temperature for reactions involving this compound, typically nucleophilic substitution with thiols (e.g., cysteine residues on proteins), is generally between 4°C and 25°C (room temperature).[1][2] Some protocols may allow for gentle heating up to 40°C to increase the reaction rate.[3] However, it is crucial to consider the stability of the biomolecule being conjugated, as higher temperatures can lead to degradation.[1]
Q2: How does temperature affect the reaction rate of this compound with nucleophiles?
A2: As with most chemical reactions, increasing the temperature generally increases the rate of the nucleophilic substitution reaction. This is because a higher temperature provides the necessary activation energy for the reaction to proceed.[4] However, for bioconjugation, a balance must be struck, as excessively high temperatures can denature proteins or degrade the PEG linker itself.[1][5]
Q3: What are the potential side reactions or degradation pathways for this compound at elevated temperatures?
A3: At higher temperatures, there is an increased risk of several undesirable outcomes. Firstly, for alkyl halides, higher temperatures tend to favor elimination (E2) reactions over the desired substitution (SN2) reactions, leading to the formation of unsaturated byproducts.[4][6] Secondly, the polyethylene (B3416737) glycol (PEG) chain itself can undergo thermal-oxidative degradation at elevated temperatures (above 70°C, with some sources suggesting sensitivity around 40-45°C), which can lead to chain scission and the formation of various oxygenated products.[5][7][8]
Q4: Can I perform the reaction at a lower temperature, such as 4°C?
A4: Yes, performing the reaction at 4°C is a common strategy, especially when working with sensitive proteins.[1][2] The lower temperature helps to preserve the structural integrity and biological activity of the protein. However, the reaction rate will be significantly slower, necessitating longer incubation times (e.g., overnight) to achieve a satisfactory yield.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction Yield | Reaction temperature is too low: The reaction kinetics are very slow at low temperatures. | Consider increasing the temperature to room temperature (20-25°C) or slightly higher (up to 40°C if the target molecule is stable). Monitor the reaction progress over a longer period if a low temperature is necessary.[3] |
| Degradation of this compound: Improper storage or handling at high temperatures. | Store this compound at the recommended temperature (-20°C) and allow it to warm to room temperature before opening to prevent condensation. Prepare solutions fresh before use. | |
| Presence of Unexpected Byproducts | Elimination side reactions: The reaction temperature is too high, favoring the E2 pathway. | Reduce the reaction temperature. For most bioconjugation applications, staying within the 4°C to 25°C range is advisable to minimize elimination byproducts.[4][6] |
| PEG degradation: The reaction was conducted at a temperature that causes the PEG chain to break down. | Avoid temperatures above 40-45°C. If heating is required, perform a small-scale experiment to assess the stability of the PEG linker under your specific conditions.[5] | |
| Loss of Biological Activity of the Conjugate | Denaturation of the biomolecule: The reaction temperature was too high for the protein or other biomolecule. | Perform the reaction at a lower temperature (e.g., 4°C). While this will require a longer reaction time, it is crucial for maintaining the biological function of sensitive molecules.[1] |
| Inconsistent Results Between Batches | Poor temperature control: Fluctuations in the ambient temperature can lead to variability in reaction rates and yields. | Use a temperature-controlled incubator or water bath to ensure a consistent reaction temperature. Tightly control all reaction parameters for reproducible results.[9] |
Data Presentation
The following table summarizes the general effect of temperature on the reaction of this compound with a thiol-containing molecule, based on established principles of nucleophilic substitution and bioconjugation protocols for similar bromo-PEG reagents.
| Temperature | Relative Reaction Rate | Typical Reaction Time | Potential Issues |
| 4°C | Slow | 12 - 24 hours | Very slow kinetics, may not go to completion. |
| 20-25°C (Room Temp) | Moderate | 2 - 4 hours | Optimal for many applications, good balance of rate and stability.[1][2] |
| 37-40°C | Fast | 1 - 2 hours | Increased risk of biomolecule denaturation and side reactions.[3] |
| > 45°C | Very Fast | < 1 hour | High risk of PEG degradation and elimination side reactions.[5] |
Experimental Protocols
General Protocol for the Conjugation of this compound to a Thiol-Containing Protein
This protocol outlines a general procedure for the site-specific PEGylation of a protein at a cysteine residue. Optimization of temperature, reaction time, and molar ratios is recommended for each specific application.
Materials:
-
This compound
-
Thiol-containing protein
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.0-8.5, deoxygenated.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: L-cysteine or N-acetyl-L-cysteine.
-
Anhydrous DMF or DMSO for stock solution preparation.
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Preparation of the Protein: a. Dissolve the protein in the deoxygenated Reaction Buffer to a final concentration of 1-10 mg/mL. b. If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce it. c. Remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.
-
Preparation of this compound Solution: a. Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: a. Add the this compound stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the PEG linker over the protein. b. Incubate the reaction mixture at the desired temperature (e.g., room temperature for 2-4 hours or 4°C overnight) with gentle mixing.
-
Quenching the Reaction: a. Add a 50- to 100-fold molar excess of the Quenching Reagent to consume any unreacted this compound. b. Incubate for an additional 30-60 minutes at room temperature.
-
Purification of the Conjugate: a. Purify the PEGylated protein from excess reagents using size-exclusion chromatography or dialysis.
-
Characterization: a. Analyze the final product using SDS-PAGE to visualize the increase in molecular weight and mass spectrometry to confirm conjugation.
Visualizations
Caption: Workflow for thiol-protein conjugation with this compound.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How does temperature affect SN1 and SN2 reactions? | Filo [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aboligo.com [aboligo.com]
Solving solubility issues of Bromo-PEG2-bromide conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with Bromo-PEG2-bromide and its conjugates.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate has precipitated out of my aqueous reaction buffer. What are the primary causes?
A1: Precipitation of this compound conjugates in aqueous solutions is a common issue that can stem from several factors:
-
Hydrophobicity of the Conjugated Molecule: The most significant factor is often the molecule you have attached to the this compound linker. If this molecule is inherently hydrophobic, the short, hydrophilic PEG2 chain may not be sufficient to overcome its poor solubility in water.
-
High Concentration of the Conjugate: You may be exceeding the solubility limit of your conjugate in the chosen buffer.
-
pH of the Buffer: If your conjugated molecule contains ionizable groups (such as carboxylic acids or amines), the pH of the buffer will significantly affect its charge and, consequently, its solubility. Proteins and peptides are least soluble at their isoelectric point (pI), where their net charge is zero.
-
"Salting Out" Effect: High concentrations of salts in your buffer can sometimes decrease the solubility of your conjugate.
Q2: What is the general solubility profile of the this compound linker itself?
A2: this compound, also known as 1,2-bis(2-bromoethoxy)ethane, is a relatively non-polar molecule. Its hydrophilic PEG spacer is short, meaning its solubility is primarily dictated by the two bromoethyl groups. It is readily soluble in many organic solvents but has limited solubility in aqueous solutions.[1][2]
Q3: How can I predict the solubility of my specific this compound conjugate?
A3: A useful tool for predicting the solubility of a molecule is its calculated logP (cLogP) value, which represents the logarithm of its partition coefficient between octanol (B41247) and water.[3]
-
A positive logP value indicates a preference for the lipid (organic) phase, suggesting the compound is more hydrophobic and will likely require an organic solvent or co-solvent for dissolution.
-
A negative logP value suggests the compound is more hydrophilic and is more likely to be soluble in aqueous buffers.[4]
-
A logP value around zero indicates roughly equal partitioning between organic and aqueous phases.[3]
The SMILES string for this compound is BrCCOCCOCCBr.[5] You can use online tools to calculate the cLogP of your final conjugate by inputting its SMILES string.
Q4: Are there alternative PEG linkers that might offer better solubility for my hydrophobic molecule?
A4: Yes, if the short PEG2 chain is insufficient to solubilize your conjugate, consider using a linker with a longer PEG chain (e.g., Bromo-PEG4-bromide, Bromo-PEG6-bromide, etc.).[6] Longer PEG chains increase the overall hydrophilicity of the conjugate, which can significantly improve its aqueous solubility.[7]
Troubleshooting Guide
Problem: Precipitate observed during or after conjugation reaction in an aqueous buffer.
This is a common scenario when conjugating a hydrophobic molecule with the relatively short this compound linker.
Initial Troubleshooting Steps
References
- 1. medkoo.com [medkoo.com]
- 2. Ethane, 1,2-bis(2-bromoethoxy)-|31255-10-4|lookchem [lookchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. acdlabs.com [acdlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 31255-10-4 | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
Technical Support Center: Bromo-PEG2-bromide Conjugation Efficiency Assessment
Welcome to the technical support center for assessing the efficiency of your Bromo-PEG2-bromide conjugation reactions. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth guidance through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound conjugation?
A1: this compound is a homobifunctional crosslinker. The conjugation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile, typically a deprotonated thiol group (thiolate) from a cysteine residue on a protein or peptide, attacks one of the carbon atoms attached to a bromine atom. This leads to the displacement of the bromide ion, which is a good leaving group, and the formation of a stable thioether bond. Since the linker has two bromide groups, it can react with two separate nucleophiles, potentially leading to crosslinking.
Q2: Which functional groups can react with this compound?
A2: The primary targets for this compound are nucleophiles. Thiol groups from cysteine residues are the most common reaction partners due to the high nucleophilicity of the thiolate anion. Other nucleophilic groups, such as amines (from lysine (B10760008) residues or the N-terminus) and imidazoles (from histidine), can also react, but typically require more forcing conditions (e.g., higher pH) and the reaction is generally less efficient than with thiols.
Q3: How can I qualitatively confirm that my conjugation reaction has occurred?
A3: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a straightforward initial method.[1] Successful conjugation of the PEG linker to a protein will result in an increase in its apparent molecular weight. This is observed as a shift to a higher position on the gel compared to the unconjugated protein. The appearance of new, higher molecular weight bands is a strong indication that the PEGylation has taken place.[2][3]
Q4: What are the best quantitative methods to determine conjugation efficiency?
A4: Several techniques can provide quantitative data on conjugation efficiency:
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can separate the conjugated product from the unreacted protein and excess PEG linker.[4][5] By integrating the peak areas, you can calculate the percentage of conjugated, unconjugated, and multi-PEGylated species.[6]
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can directly measure the molecular weight of the reaction products.[7] The mass increase corresponds to the number of PEG linkers attached to the protein, allowing for precise determination of the degree of PEGylation.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules or peptides, 1H NMR can be used to quantify the extent of conjugation by comparing the integration of signals from the PEG linker with those of the molecule.[9][10]
Troubleshooting Guide
Low or No Conjugation Yield
Issue: After running the reaction, analysis by SDS-PAGE or HPLC shows a large amount of unreacted starting material and little to no desired conjugate.
| Potential Cause | Recommended Solution |
| Oxidized or Inaccessible Thiol Groups | The target thiol groups on your protein may have formed disulfide bonds or be buried within the protein's structure. Reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol). TCEP is often preferred as it doesn't need to be removed before adding the bromo-linker. If using DTT, it must be removed (e.g., via a desalting column) to prevent it from reacting with the this compound.[11] |
| Suboptimal Reaction pH | The reaction with thiols is most efficient at a pH between 7.0 and 8.5. At this pH, a significant portion of the thiol groups are in the more nucleophilic thiolate form. Perform a pH optimization study for your specific protein.[12] |
| Degraded this compound Reagent | The bromide groups are susceptible to hydrolysis. Ensure the reagent is stored at -20°C and protected from moisture. Allow the vial to warm to room temperature before opening to prevent condensation. Use a fresh vial if degradation is suspected. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target thiol for reaction with the linker. Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES.[11] |
Formation of Aggregates or Precipitate
Issue: The reaction mixture becomes cloudy, or a precipitate forms during the reaction. Analysis by SEC-HPLC shows high molecular weight species.
| Potential Cause | Recommended Solution |
| Intermolecular Crosslinking | As a homobifunctional linker, this compound can link two separate protein molecules, leading to aggregation. Reduce the concentration of the protein in the reaction. Optimize the molar ratio of the PEG linker to the protein; a lower ratio will favor intramolecular or mono-conjugation over intermolecular crosslinking. |
| Poor Solubility | The protein or the resulting conjugate may have poor solubility under the reaction conditions. Try adjusting the buffer composition, for example, by altering the salt concentration. Consider adding a small amount of a water-miscible organic co-solvent like DMSO or DMF, ensuring it does not denature your protein. |
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of Conjugation
This protocol provides a method for the qualitative assessment of the conjugation reaction.
Materials:
-
Conjugation reaction sample
-
Unconjugated protein control
-
Molecular weight marker
-
Laemmli sample buffer (2x)
-
Polyacrylamide gel (e.g., 4-20% gradient)
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Coomassie Blue stain or a PEG-specific stain like barium-iodide[2]
Procedure:
-
Sample Preparation: Mix 10 µL of the conjugation reaction sample and the unconjugated control with 10 µL of 2x Laemmli sample buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Gel Loading: Load 10-15 µL of each sample and 5 µL of the molecular weight marker into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.
-
Staining:
-
Coomassie Blue: Stain the gel for 30-60 minutes and then destain until the protein bands are clearly visible against a clear background.
-
Barium-Iodide (for PEG): Incubate the gel in 5% BaCl2 for 10 minutes, followed by a brief rinse in water, and then incubation in an iodine solution (e.g., 0.1 M I2 in 0.2 M KI) until brown bands appear.[2]
-
-
Analysis: Compare the band migration of the conjugated sample to the unconjugated control. A band shift to a higher apparent molecular weight indicates successful PEGylation.
Protocol 2: RP-HPLC Analysis for Quantification
This protocol is a starting point for separating and quantifying the components of the conjugation reaction.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 300 Å, 5 µm, 150 x 4.6 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 90% Acetonitrile, 0.085% TFA in HPLC-grade water
-
Conjugation reaction sample and unconjugated control
Procedure:
-
System Equilibration: Equilibrate the column with 20% Mobile Phase B at a flow rate of 1.0 mL/min. Set the column temperature to 45°C and the UV detector to 220 nm.[5]
-
Sample Preparation: Dilute the samples to a final protein concentration of approximately 0.5-1.0 mg/mL with Mobile Phase A.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Gradient Elution: Run a linear gradient from 20% to 65% Mobile Phase B over 25 minutes.[5] Follow this with a column wash at 90% B and a re-equilibration step at the initial conditions.
-
Data Analysis: The unconjugated protein will typically elute before the more hydrophilic PEGylated conjugate. Integrate the peak areas of the unconjugated protein, and the mono- and multi-PEGylated species to calculate the percentage of each and determine the conjugation efficiency.
Protocol 3: MALDI-TOF MS for Molecular Weight Determination
This protocol outlines the general steps for confirming the molecular weight of the conjugate.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile/water/TFA)[13]
-
Conjugation reaction sample (purified)
Procedure:
-
Sample Preparation: Mix the purified conjugate sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.[14]
-
Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely to form co-crystals.[15]
-
Data Acquisition: Load the target plate into the mass spectrometer. Acquire the mass spectrum in linear positive ion mode.
-
Data Analysis: Determine the molecular weight of the major peaks. The mass difference between the conjugated and unconjugated protein will correspond to the mass of the attached this compound linker(s). The presence of peaks corresponding to the addition of one, two, or more linkers will indicate the degree of PEGylation.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. covalx.com [covalx.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 15. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
Common contaminants in Bromo-PEG2-bromide and their effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common contaminants in Bromo-PEG2-bromide and their impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a homobifunctional crosslinker. It consists of a two-unit polyethylene (B3416737) glycol (PEG) spacer with a bromide group at each end. The bromide is an excellent leaving group, making the terminal carbons susceptible to nucleophilic substitution. This reagent is commonly used in bioconjugation, drug delivery, and for the synthesis of Proteolysis Targeting Chimeras (PROTACs) to link two different molecules, such as a protein and a small molecule, or to form hydrogels.
Q2: What are the most common contaminants in commercially available this compound?
Commercially available this compound can contain several process-related and degradation impurities. The most common contaminants arise from incomplete reactions during synthesis or degradation during storage. High-purity linkers are crucial as impurities can lead to side reactions and reduced yields in multi-step syntheses like those for PROTACs.[1]
Q3: How can these contaminants affect my experiments?
Contaminants in this compound can have significant negative effects on various applications. The primary issues are reduced reaction efficiency, formation of unintended byproducts, and difficulty in purifying the final product. For instance, in PROTAC synthesis, impurities in the PEG linker can complicate purification and lead to a complex mixture of unidentified products.[2][3]
Q4: How can I assess the purity of my this compound reagent?
The purity of this compound should be assessed using a combination of analytical techniques. The most common and effective methods are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). These techniques can confirm the structure of the molecule and identify and quantify impurities.
Q5: What are the optimal storage conditions for this compound to minimize degradation?
To minimize degradation, this compound should be stored at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from moisture.[4] Exposure to moisture can lead to hydrolysis of the bromide groups.
Common Contaminants and Their Effects
The following table summarizes the common contaminants found in this compound and their impact on experimental outcomes.
| Contaminant | Chemical Structure | Origin | Potential Effects on Experiments |
| Diethylene glycol | HO-(CH₂CH₂)₂-OH | Unreacted starting material from synthesis. | Acts as a chain terminator in crosslinking or polymerization reactions, leading to lower molecular weight polymers or incomplete crosslinking. Can interfere with the purification of the desired product. |
| Monobromo-PEG2-alcohol | Br-(CH₂CH₂)₂-OH | Incomplete bromination of diethylene glycol. | Acts as a chain terminator, reducing the efficiency of crosslinking and leading to a mixture of singly and doubly conjugated products. This complicates purification and reduces the yield of the desired bifunctional conjugate. |
| Bromo-PEG2-OH (from hydrolysis) | Br-(CH₂CH₂)₂-OH | Hydrolysis of one of the C-Br bonds in this compound due to exposure to moisture. | Reduces the bifunctionality of the linker, leading to lower yields of crosslinked products and the formation of singly-conjugated species.[4] |
| Diethylene glycol (from hydrolysis) | HO-(CH₂CH₂)₂-OH | Hydrolysis of both C-Br bonds in this compound. | Renders the linker inactive for conjugation reactions. |
| Acidic Impurities | e.g., H₃PO₃, HBr | Residuals from brominating agents like phosphorus tribromide (PBr₃). | Can alter the pH of the reaction mixture, which is critical for many bioconjugation reactions, potentially leading to lower yields or side reactions. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound that may be related to reagent purity.
Issue 1: Low Yield of Cross-linked Product
-
Possible Cause: Presence of monofunctional impurities (Monobromo-PEG2-alcohol) or hydrolyzed reagent. These impurities cap the reactive sites on your target molecules, preventing the formation of a cross-linked network.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Analyze the this compound reagent by NMR or HPLC to quantify the percentage of bifunctional linker.
-
Use Fresh Reagent: If the purity is questionable, use a new, unopened vial of the reagent.
-
Optimize Stoichiometry: If a certain level of monofunctional impurity is unavoidable, you may need to adjust the molar ratio of the linker to your substrate to compensate for the lower concentration of the active bifunctional species.
-
Control Reaction Conditions: Ensure your reaction is performed under anhydrous conditions to prevent further hydrolysis of the linker.
-
Issue 2: Inconsistent Reaction Outcomes or Batch-to-Batch Variability
-
Possible Cause: Variable levels of contaminants in different batches of this compound. The presence of diol impurities in PEG linkers is a known issue that can lead to ill-defined species in PEGylation reactions.[5]
-
Troubleshooting Steps:
-
Qualify New Batches: Before use in critical experiments, qualify each new batch of this compound by analytical methods (NMR, HPLC) to ensure consistent purity.
-
Standardize Protocols: Ensure that all experimental parameters, including solvent purity, reaction time, and temperature, are kept consistent.
-
Issue 3: Difficulty in Purifying the Final Conjugate
-
Possible Cause: The presence of various PEG-related impurities (unreacted, partially reacted, hydrolyzed) can lead to a complex mixture of products that are difficult to separate due to their similar physicochemical properties. The polarity and flexibility of the PEG chain can lead to poor chromatographic separation.[1][2]
-
Troubleshooting Steps:
-
Optimize Purification Method: Reversed-phase HPLC (RP-HPLC) is often the most effective method for purifying PEGylated products.[1] Experiment with different gradient conditions and column chemistries.
-
Consider Orthogonal Purification: If a single chromatographic step is insufficient, consider a multi-step purification strategy using different separation principles (e.g., ion-exchange chromatography followed by size-exclusion chromatography).
-
Experimental Protocols
Protocol 1: Purity Assessment of this compound by ¹H NMR Spectroscopy
This protocol provides a method to assess the purity and confirm the structure of this compound. Proton NMR can be used to quantify the degree of substitution by comparing the integration of end-group protons to the PEG backbone protons.[6][7]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is particularly useful for identifying hydroxyl impurities.[6][7]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate integration.
-
-
Data Analysis:
-
Identify Characteristic Peaks:
-
PEG backbone (-O-CH₂ -CH₂ -O-): ~3.6-3.8 ppm (multiplet)
-
Methylene protons adjacent to bromine (-CH₂ -Br): ~3.8 ppm (triplet)
-
-
Look for Impurity Peaks:
-
Calculate Purity: Compare the integral of the -CH₂-Br protons to the integral of the PEG backbone protons. The ratio should be consistent with the structure of pure this compound. The presence and integration of -CH₂-OH or -OH peaks can be used to quantify the level of hydroxyl-containing impurities.
-
Protocol 2: Analysis of this compound and its Impurities by HPLC-MS
This protocol describes a general method for separating this compound from its common, less hydrophobic impurities using reversed-phase HPLC coupled with mass spectrometry for identification.
-
Instrumentation:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-QTOF).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV at 210 nm (for general detection, as PEG has no strong chromophore) and MS detection.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The main peak in the chromatogram should correspond to this compound.
-
Earlier eluting peaks are likely more polar impurities such as diethylene glycol and hydrolyzed products.
-
Confirm the identity of the main peak and any impurity peaks by their mass-to-charge ratio (m/z) in the mass spectrometer. The presence of two bromine atoms in this compound will result in a characteristic isotopic pattern with peaks at [M], [M+2], and [M+4] in an approximate 1:2:1 ratio.
-
Visualizations
References
Technical Support Center: Purifying PEGylated Proteins - Dialysis vs. Size Exclusion Chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of PEGylated proteins, specifically focusing on the comparative use of dialysis and size exclusion chromatography (SEC).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of purifying PEGylated proteins?
A1: The primary goal is to separate the desired PEGylated protein from a heterogeneous mixture that results from the PEGylation reaction. This mixture often contains unreacted protein, excess polyethylene (B3416737) glycol (PEG) reagent, and proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated species), as well as positional isomers.[] Purification is crucial to ensure the safety, efficacy, and batch-to-batch consistency of the final product.[2]
Q2: What are the fundamental principles of dialysis and size exclusion chromatography in this context?
A2: Both methods separate molecules based on size.
-
Dialysis uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[3] Smaller molecules, like unreacted PEG and buffer salts, pass through the membrane into a larger volume of buffer (the dialysate), while the larger PEGylated protein is retained.[3]
-
Size Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their hydrodynamic radius as they pass through a column packed with porous beads.[] Larger molecules, such as the PEGylated protein, cannot enter the pores and elute first, while smaller molecules, like unreacted protein and free PEG, enter the pores and have a longer path, thus eluting later.[]
Q3: When should I choose dialysis over SEC, and vice versa?
A3: The choice depends on several factors including the scale of purification, desired purity, processing time, and the nature of the impurities.
-
Choose Dialysis for:
-
Choose SEC for:
Comparative Data
While specific quantitative data is highly dependent on the protein, PEG size, and experimental conditions, the following table provides a general comparison.
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) |
| Purity Achieved | Lower; primarily removes small molecules. Not effective for separating different PEGylated species.[7] | High; can separate mono-, di-, and multi-PEGylated species from the native protein.[5][8] |
| Protein Recovery | Generally high, but can be affected by non-specific binding to the membrane, especially with dilute samples. | Typically high (>90%), though some sample dilution occurs.[2] |
| Processing Time | Slow; often requires several hours to days with multiple buffer changes.[4] | Fast; a single run can be completed in minutes to hours.[4] |
| Scale-up Potential | Good for large volumes, but can be cumbersome. | Excellent and readily scalable. |
| Cost | Generally lower equipment and consumable costs.[] | Higher initial equipment cost and ongoing column/resin costs. |
| Resolution | Low; cannot separate proteins of similar size.[7] | High; capable of separating molecules with relatively small differences in size.[5] |
Experimental Protocols
Protocol 1: Dialysis for Removal of Unreacted PEG and Buffer Exchange
Objective: To remove small molecular weight impurities (e.g., unreacted PEG linkers, salts) from a PEGylation reaction mixture.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (typically 3-4 times smaller than the molecular weight of the PEGylated protein).
-
Large beaker or container.
-
Stir plate and stir bar.
-
Dialysis buffer (at least 100-500 times the volume of the sample).[4]
-
Clips for dialysis tubing (if not using a cassette).
Procedure:
-
Membrane Preparation: If using dialysis tubing, cut the desired length and hydrate (B1144303) it according to the manufacturer's instructions. This often involves boiling in sodium bicarbonate and EDTA solutions.
-
Sample Loading: Secure one end of the tubing with a clip. Pipette the PEGylation reaction mixture into the tubing, leaving sufficient space at the top to allow for potential sample dilution. Secure the other end with a second clip. If using a cassette, simply inject the sample into the device.
-
Dialysis Setup: Place the sealed dialysis bag or cassette into the beaker containing the dialysis buffer and a stir bar.
-
Stirring: Place the beaker on a stir plate and begin gentle stirring. Ensure the dialysis bag/cassette can move freely. Perform the dialysis at a controlled temperature (e.g., 4°C) to maintain protein stability.
-
Buffer Changes: Allow dialysis to proceed for several hours (e.g., 2-4 hours). For efficient removal of contaminants, change the dialysis buffer multiple times. A common schedule is three buffer changes over a 24-hour period.
-
Sample Recovery: Carefully remove the dialysis bag or cassette from the buffer. Open one end and pipette the purified, concentrated PEGylated protein into a clean tube for storage or further analysis.
Protocol 2: Size Exclusion Chromatography for High-Resolution Purification
Objective: To separate the PEGylated protein from unreacted protein, free PEG, and different PEGylated species.
Materials:
-
SEC column with a fractionation range appropriate for the size of the PEGylated protein and impurities.
-
Chromatography system (e.g., FPLC or HPLC).
-
Mobile phase (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, containing at least 150 mM salt to prevent ionic interactions).[2]
-
Sample filtration device (0.22 µm syringe filter).
-
Fraction collector.
Procedure:
-
System Preparation: Equilibrate the chromatography system and the SEC column with the mobile phase until a stable baseline is achieved. This typically requires washing with at least two column volumes.
-
Sample Preparation: Centrifuge the PEGylation reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
Sample Injection: Load the filtered sample onto the equilibrated SEC column. The sample volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution.
-
Elution: Begin the isocratic elution with the mobile phase at a constant flow rate recommended for the column.
-
Fraction Collection: Collect fractions as the components elute from the column. The larger PEGylated protein will elute first, followed by the smaller unreacted protein, and finally the free PEG reagent.
-
Analysis: Analyze the collected fractions using methods such as SDS-PAGE, UV-Vis spectroscopy (at 280 nm for protein), and/or analytical SEC to identify the fractions containing the purified PEGylated protein of the desired species. Pool the relevant fractions.
Troubleshooting Guides
Dialysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | - Non-specific binding to the dialysis membrane.- MWCO of the membrane is too large.- Sample leakage from improperly sealed tubing/cassette. | - Use a dialysis membrane made of a material with low protein binding (e.g., regenerated cellulose).- For dilute samples, consider adding a carrier protein like BSA.- Ensure the MWCO is at least 3-4 times smaller than the PEGylated protein's molecular weight.- Double-check seals and clips; use a dialysis cassette for better security. |
| Sample Volume Significantly Increased | - Osmotic pressure difference between the sample and the dialysis buffer (e.g., high salt in the sample). | - Perform a stepwise dialysis, gradually decreasing the salt concentration in the dialysis buffer over several changes. |
| Contaminants Still Present After Dialysis | - Insufficient dialysis time.- Insufficient volume of dialysis buffer.- Infrequent buffer changes. | - Increase the duration of dialysis.- Use a larger volume of dialysis buffer (at least 100-500 times the sample volume).- Increase the frequency of buffer changes to maintain a high concentration gradient. |
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution/Peak Tailing | - Inappropriate column for the size range of molecules.- Sample volume is too large.- Non-specific interactions between the PEGylated protein and the column matrix.- Flow rate is too high. | - Select a column with a fractionation range that provides optimal separation for your PEGylated protein and expected impurities.- Reduce the sample injection volume (ideally <2% of column volume).- Increase the salt concentration in the mobile phase (e.g., 150-500 mM NaCl) to minimize ionic interactions.- Reduce the flow rate to allow for better equilibration. |
| Low Protein Recovery | - Non-specific adsorption to the column matrix or tubing. | - Passivate the chromatography system and column with a solution of a non-target protein (e.g., BSA) before running your sample.- Include additives in the mobile phase, such as a small percentage of a non-ionic detergent or arginine, to reduce non-specific binding. |
| Unexpected Early or Late Elution | - Aggregation of the PEGylated protein (early elution).- Interaction with the column matrix (late elution). | - Analyze the sample for aggregates using techniques like dynamic light scattering (DLS). If aggregates are present, optimize buffer conditions (pH, ionic strength) to improve protein solubility.- For late elution, see solutions for poor resolution/peak tailing related to non-specific interactions. |
Visualizations
References
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Impact of excess Bromo-PEG2-bromide on conjugation outcome
Welcome to the technical support center for Bromo-PEG2-bromide conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of this compound to your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a homobifunctional crosslinker.[1] It features a short, hydrophilic diethylene glycol (PEG2) spacer with a reactive bromide group at each end.[2][3] The bromide (Br) is an excellent leaving group, making the terminal carbons highly susceptible to nucleophilic attack.[1][2] Its primary application is to covalently link two molecules together, often used for crosslinking proteins or peptides through their thiol (sulfhydryl) groups found in cysteine residues.[1][4]
Q2: What is the reaction mechanism of this compound?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5][6] In this process, a nucleophile, such as the sulfur atom in a thiol group, attacks one of the terminal carbon atoms of the PEG linker. This attack displaces the bromide ion and results in the formation of a stable thioether bond.[1][5]
Q3: What are the primary molecular targets for this compound?
The primary targets for this compound are soft nucleophiles, with a strong preference for thiol groups (from cysteine residues) over amines (from lysine (B10760008) residues or the N-terminus).[5][7] The reaction with thiols is highly efficient and results in a very stable thioether linkage.[5] While reactions with amines are possible, they typically require more forcing conditions and may be less specific.[6]
Q4: Why is using an excess of this compound a critical concern?
Using a significant excess of a homobifunctional linker like this compound is a major concern because it dramatically increases the probability of intermolecular cross-linking.[1] This occurs when a single linker molecule reacts with two separate target molecules (e.g., two proteins), leading to the formation of dimers, trimers, and larger aggregates. These aggregates often precipitate out of solution, drastically reducing the yield of the desired, correctly modified product and complicating purification.[1]
Troubleshooting Guide
Issue 1: Significant Aggregation or Precipitation in the Reaction
Q: I'm observing a lot of white precipitate forming during my conjugation reaction. What is causing this and how can I prevent it?
A: This is a classic sign of intermolecular cross-linking, which is the most common issue when using an excess of a homobifunctional reagent like this compound.[1] The linker is effectively "gluing" your target molecules together, causing them to aggregate and fall out of solution.
Solutions:
-
Optimize Molar Ratio (Most Critical): The molar ratio of this compound to your target molecule is the most important parameter to control. A high excess of the linker promotes aggregation.[1] Start with a low molar ratio (e.g., 1:1 or 2:1 of PEG:protein) and empirically determine the optimal ratio that maximizes your desired product while minimizing aggregation.
-
Reduce Reactant Concentration: High concentrations of your target molecule increase the likelihood of collisions and intermolecular reactions. Try reducing the protein concentration in the reaction mixture.[1]
-
Adjust Reaction Conditions:
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 31255-10-4 | BroadPharm [broadpharm.com]
- 3. Br-PEG-Br, Bromo-PEG-Bromide - Biopharma PEG [biochempeg.com]
- 4. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting guide for PROTAC synthesis using Bromo-PEG2-bromide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing Bromo-PEG2-bromide as a linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound for PROTAC synthesis?
A1: The main challenges associated with using this compound, a symmetric and reactive linker, include controlling selectivity, preventing side reactions, and managing purification of the final PROTAC. Because both ends of the linker are functionalized with a reactive bromo group, there is a significant risk of forming homodimers of your protein of interest (POI) ligand or E3 ligase ligand. Additionally, the flexible and polar nature of the PEG chain can complicate purification, leading to issues with chromatographic separation and potential product loss during aqueous workups.
Q2: How can I control the sequential reaction of a bifunctional linker like this compound?
A2: Controlling the sequential reaction is critical to avoid the formation of undesired homodimers. A common strategy is to use a significant excess of the first ligand (either the POI or E3 ligase ligand) to favor the formation of the mono-substituted intermediate. After the first reaction, the excess unreacted ligand should be removed before introducing the second ligand. Alternatively, protecting group strategies on one of the ligands can provide more precise control over the reaction sequence.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields in PROTAC synthesis with this compound can stem from several factors:
-
Incomplete reaction: The nucleophilic substitution reaction may be slow or incomplete. Consider optimizing reaction conditions such as temperature, reaction time, and the choice of base.
-
Side reactions: Besides homodimerization, the bromo group can be susceptible to hydrolysis under basic conditions, rendering the linker inactive. Ensure anhydrous reaction conditions and use a non-nucleophilic base.
-
Degradation of starting materials: Your ligands or the linker itself may be unstable under the reaction conditions. Assess the stability of all components at the reaction temperature and pH.
-
Purification losses: The hydrophilic nature of the PEG linker can lead to product loss during aqueous extractions. Minimize aqueous washes or use brine to reduce partitioning into the aqueous phase.
Q4: I'm observing multiple spots on my TLC or multiple peaks in my LC-MS analysis that are not my starting materials or desired product. What could they be?
A4: The presence of multiple unexpected species often points to side reactions. With this compound, these are likely:
-
Homodimers: As mentioned, you may be forming dimers of your first ligand connected by the PEG linker.
-
Over-alkylation: If your ligand has multiple nucleophilic sites, the linker may react at more than one position.
-
Hydrolyzed linker: The bromo groups can be replaced by hydroxyl groups, leading to a diol-PEG linker that will not react as intended.
-
Elimination products: Under certain basic conditions, elimination reactions can compete with substitution.
Q5: What is the best way to purify my final PROTAC synthesized with a PEG linker?
A5: Purification of PEGylated PROTACs can be challenging due to their often high polarity and flexible nature. Reverse-phase preparative HPLC (RP-HPLC) is typically the most effective method. Using a C18 column with a water/acetonitrile or water/methanol gradient, often with 0.1% TFA or formic acid, can provide good separation. Size-exclusion chromatography (SEC) can also be useful for removing aggregates or dimers. Standard flash chromatography on silica (B1680970) gel is often less effective for these polar molecules.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield in the first coupling step | Incomplete reaction due to low reactivity of the nucleophile. | Increase reaction temperature (e.g., to 50-80°C), extend reaction time, and monitor by LC-MS. Use a stronger, non-nucleophilic base like DBU if compatible with your substrates. |
| Steric hindrance around the nucleophilic center of the ligand. | Increase reaction time and temperature. Consider a different linker attachment point on your ligand if possible. | |
| Hydrolysis of the bromo-linker. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Formation of significant amounts of homodimer of the first ligand | Stoichiometry of ligand to linker is not optimal. | Use a large excess (e.g., 5-10 equivalents) of the first ligand to statistically favor mono-substitution. |
| Reaction time is too long after the formation of the mono-substituted intermediate. | Monitor the reaction closely by LC-MS and proceed to the next step as soon as a significant amount of the mono-adduct is formed. | |
| Difficulty in purifying the final PROTAC | Poor separation on normal-phase silica gel. | Use reverse-phase preparative HPLC (RP-HPLC) for purification. Optimize the gradient and consider different column chemistries (e.g., C8, C18, Phenyl-Hexyl). |
| Product loss during aqueous workup. | Minimize the number of aqueous extractions. Use saturated brine to "salt out" the product from the aqueous phase. | |
| Co-elution of impurities with the product in RP-HPLC. | Optimize the HPLC method by adjusting the gradient slope, flow rate, and mobile phase additives (e.g., formic acid vs. TFA). Consider a different stationary phase. | |
| Final PROTAC shows poor aqueous solubility | The overall molecule is too lipophilic despite the PEG linker. | The lipophilicity of the two ligands can dominate the overall properties. Consider using a longer PEG linker (e.g., PEG4 or PEG6) in future syntheses to increase hydrophilicity. For current batches, formulation strategies with co-solvents like DMSO or PEG400 may be necessary for biological assays. |
Experimental Protocols
General Protocol for Two-Step PROTAC Synthesis using this compound
This protocol describes a general procedure for the sequential coupling of two different ligands (Ligand-NH₂ and Ligand-SH as examples) to the this compound linker.
Step 1: Synthesis of the Mono-substituted Intermediate (Amine Alkylation)
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the amine-containing ligand (Ligand-NH₂, 5.0 eq.) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 10.0 eq.).
-
Linker Addition: To this solution, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50°C. Monitor the reaction progress by LC-MS, observing the consumption of the linker and the formation of the mono-substituted product. The reaction time can vary from 4 to 24 hours.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude mono-substituted intermediate is then purified, typically by flash chromatography or preparative HPLC, to remove the excess starting ligand.
Step 2: Synthesis of the Final PROTAC (Thiol Alkylation)
-
Reaction Setup: Dissolve the purified mono-substituted intermediate (1.0 eq.) and the thiol-containing ligand (Ligand-SH, 1.2 eq.) in anhydrous DMF under an inert atmosphere.
-
Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 3.0 eq.) or DIPEA (2.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS for the formation of the final PROTAC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The final PROTAC is purified by reverse-phase preparative HPLC. The purity and identity of the final product should be confirmed by analytical HPLC, LC-MS, and NMR.
Visualizations
Caption: Experimental workflow for PROTAC synthesis using this compound.
Caption: Troubleshooting decision tree for PROTAC synthesis.
Caption: The ubiquitin-proteasome signaling pathway hijacked by PROTACs.
Technical Support Center: Optimizing PROTAC Linker Length with PEG Units
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing the polyethylene (B3416737) glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a PEG linker in a PROTAC?
A1: The PEG linker is a critical component of a PROTAC, connecting the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] It is not merely a spacer but actively contributes to the PROTAC's efficacy, selectivity, and physicochemical properties.[1] An optimal linker length is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is necessary for the subsequent ubiquitination and degradation of the target protein.[1][2]
Q2: Is there a universal optimal PEG linker length for all PROTACs?
A2: No, there is no universally optimal PEG linker length. The ideal length is highly dependent on the specific target protein, the E3 ligase being recruited, and the binding pockets of the respective ligands.[2] Therefore, empirical optimization is necessary for each new PROTAC system.[2]
Q3: What are the consequences of a suboptimal PEG linker length?
A3: A suboptimal linker length can lead to several issues:
-
Linker too short: A short linker may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[2][3][][5][6][7] This can result in a significant decrease in degradation potency.[2]
-
Linker too long: An excessively long and flexible linker might lead to an unstable or non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, reducing the efficiency of ubiquitination.[1][2][3][][5][6][7][8] This can also contribute to the "hook effect".[2]
Q4: What is the "hook effect" and how does the PEG linker influence it?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[3][9] This results in a characteristic bell-shaped curve.[3][9] The primary cause is the formation of unproductive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) at excessive PROTAC concentrations, which compete with the formation of the productive ternary complex.[3][9] The length and flexibility of the PEG linker can influence the concentration at which the hook effect becomes apparent.[3]
Q5: My PROTAC with a PEG linker has poor aqueous solubility. What can I do?
A5: While PEG linkers are intended to improve hydrophilicity, the overall solubility of a PROTAC is influenced by the entire molecule.[8] PROTACs are often large molecules that fall into the "beyond Rule of 5" (bRo5) chemical space, predisposing them to low solubility.[8] Here are some troubleshooting strategies:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous buffers, consider using co-solvents such as PEG-400 to improve solubility.[8]
-
pH Adjustment: If your PROTAC has ionizable functional groups, adjusting the pH of your buffer can significantly impact solubility.[8]
Q6: How does PEG linker length affect PROTAC cell permeability?
A6: The relationship between PEG linker length and cell permeability is complex. While PEG linkers increase hydrophilicity, which can hinder passive diffusion across the lipophilic cell membrane, they can also allow the PROTAC to adopt folded, more compact conformations.[10][11] This "molecular chameleonicity" can shield the polar surface area of the molecule, facilitating membrane crossing.[10][11] Generally, shorter linkers tend to result in more permeable compounds.[10]
Troubleshooting Guides
Issue 1: Low or no degradation of the target protein.
Issue 2: A significant "hook effect" is observed at higher concentrations.
-
Possible Cause: High-affinity binary interactions are outcompeting the formation of the productive ternary complex at high PROTAC concentrations.[1]
-
Recommended Action:
-
Confirm with a wide dose-response: Ensure you have tested a broad range of concentrations to accurately define the bell-shaped curve.[3]
-
Optimize Linker for Cooperativity: A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect. This can be assessed through biophysical characterization methods.[1]
-
Data Presentation
The optimal PEG linker length is system-dependent. Below are illustrative data compiled from the literature demonstrating how varying the number of PEG units can impact key degradation parameters such as DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).
Table 1: In Vitro Degradation of BRD4-Targeting PROTACs [5]
| Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| 3 | 45 | 88 |
| 4 | 25 | 92 |
| 5 | 10 | >95 |
| 6 | 30 | 90 |
Data is illustrative and compiled from general trends reported in the literature.[3][5]
Table 2: Impact of PEG Linker Length on TBK1 Degradation [12]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| <12 | No degradation | N/A |
| 12-29 | Submicromolar | >75 |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Table 3: Effect of Linker Length on ERα Degradation [6]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 8 | 45 | >100 |
| 12 | 60 | 54 |
| 16 | 90 | 26 |
| 20 | 55 | 78 |
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Mediated Degradation
This protocol outlines the steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot.[13]
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[15]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[15]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[13]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
Protocol 2: Ternary Complex Formation Assay (General Workflow)
The formation of a stable ternary complex is a critical step for PROTAC-mediated protein degradation.[16] Several biophysical techniques can be used to assess this, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NanoBRET™.[16][17]
-
Reagent Preparation:
-
Prepare purified target protein, E3 ligase complex, and the PROTAC of interest.
-
Ensure all components are in a matched buffer to minimize artifacts.
-
-
Binary Interaction Analysis (e.g., using SPR):
-
Ternary Complex Analysis (e.g., using SPR):
-
Inject a mixture of the target protein and PROTAC over the immobilized E3 ligase.
-
An enhanced binding response compared to the binary interactions indicates the formation of a ternary complex.
-
Analyze the kinetics and affinity of the ternary complex formation.
-
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein within the cell.[18]
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation. Include a vehicle control and a proteasome inhibitor (e.g., MG132) control to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse the cells under denaturing conditions to preserve protein modifications and inhibit the activity of deubiquitinating enzymes (DUBs).[18]
-
-
Immunoprecipitation:
-
Immunoprecipitate the target protein from the cell lysates using a specific antibody against the target protein.[18]
-
-
Western Blotting:
-
Elute the immunoprecipitated protein and run it on an SDS-PAGE gel.
-
Transfer the proteins to a membrane and perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.[18]
-
-
Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purifying Recombinant Tagged Proteins
Welcome to the technical support center for recombinant tagged protein purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification process. Browse our frequently asked questions (FAQs) and troubleshooting guides below to find solutions to specific issues in your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my protein yield consistently low?
Low protein yield is a common issue that can stem from various factors throughout the expression and purification workflow.[1][2][3] Key areas to investigate include initial protein expression levels, cell lysis efficiency, protein solubility, and the purification process itself.[3] Optimizing expression conditions, ensuring complete cell lysis, and confirming the accessibility of the affinity tag are crucial first steps.[2][3]
FAQ 2: What are inclusion bodies and how can I prevent their formation?
Inclusion bodies are insoluble aggregates of misfolded recombinant proteins that often form in the host organism, particularly in bacterial expression systems like E. coli.[4][5] Their formation can be triggered by high expression levels, the intrinsic properties of the protein (e.g., hydrophobicity), and suboptimal expression conditions.[4] To minimize inclusion body formation, consider reducing the expression temperature, using a lower concentration of the inducer, or co-expressing chaperone proteins to assist in proper folding.[6]
FAQ 3: How can I reduce non-specific binding of contaminant proteins to my affinity resin?
Non-specific binding of host cell proteins is a frequent cause of impure protein preparations.[7][8] This can be addressed by optimizing the composition of your wash buffers. Strategies include increasing the salt concentration (e.g., up to 500 mM NaCl), adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20 or NP-40), or including a competitive agent in the binding and wash buffers (e.g., a low concentration of imidazole (B134444) for His-tagged proteins).[8][9][10][11] Performing additional wash steps can also help to remove loosely bound contaminants.[7]
FAQ 4: My affinity tag is not being cleaved efficiently. What could be the problem?
Inefficient tag cleavage can be due to several factors, including issues with the protease, the cleavage site, or the conformation of the fusion protein.[12] Ensure the protease is active and used at the optimal concentration and temperature.[12] It's also important to verify the sequence of your construct to confirm the cleavage site is intact and accessible.[12] In some cases, the tag or cleavage site may be sterically hindered, which can sometimes be resolved by engineering a longer linker region between the tag and the protein of interest.
Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter during the purification of recombinant tagged proteins.
Problem 1: Low or No Binding of Tagged Protein to the Affinity Resin
If your tagged protein is not binding to the affinity resin, it may be present in the flow-through fraction. Several factors could be responsible for this issue.
Troubleshooting Workflow: Low/No Protein Binding
Caption: Troubleshooting workflow for low or no protein binding to affinity resin.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| No or low expression of the tagged protein | Verify expression by running a small fraction of the crude lysate on an SDS-PAGE gel and performing a Western blot with an antibody against the affinity tag.[13] If expression is low, optimize induction conditions (e.g., time, temperature, inducer concentration). |
| Affinity tag is not accessible | The tag may be buried within the folded protein.[14] Try purifying under denaturing conditions using agents like urea (B33335) or guanidinium (B1211019) chloride to expose the tag.[14] Alternatively, consider re-engineering the construct to place the tag at the other terminus or to include a flexible linker between the tag and the protein. |
| Incorrect buffer conditions | Ensure the pH of your binding buffer is optimal for the interaction between the tag and the resin.[14] For His-tagged proteins, avoid high concentrations of chelating agents (e.g., EDTA) or reducing agents (e.g., DTT) in your buffers, as these can strip the metal ions from the resin. For GST-tagged proteins, ensure the pH is between 6.5 and 8.0 for efficient binding.[15] |
| Compromised affinity resin | The resin may be old or have been stripped of its functional groups. Test the resin with a control protein known to bind well. If the control fails to bind, use fresh resin. |
| High flow rate during sample loading | A high flow rate can reduce the incubation time between the tagged protein and the resin, leading to poor binding.[15] Decrease the flow rate during sample application.[15] |
Problem 2: Protein is Found in Insoluble Aggregates (Inclusion Bodies)
The formation of inclusion bodies is a major bottleneck in the production of soluble recombinant proteins. These are dense aggregates of misfolded protein that are biologically inactive.
Logical Relationship: Factors Influencing Inclusion Body Formation
Caption: Factors contributing to the formation of inclusion bodies.
Strategies for Solubilization and Refolding
| Strategy | Description |
| Optimize Expression Conditions | Reduce the growth temperature (e.g., 15-25°C) after induction to slow down protein synthesis and allow more time for proper folding.[6] Lowering the inducer concentration can also reduce the expression rate. |
| Use a Solubility-Enhancing Tag | Fuse your protein to a highly soluble partner like Maltose-Binding Protein (MBP) or Glutathione (B108866) S-transferase (GST).[16][17][18] These tags can help to keep the target protein soluble.[16][19] |
| Co-express Chaperones | Co-expressing molecular chaperones can assist in the correct folding of the recombinant protein and prevent aggregation.[4] |
| In Vitro Refolding | If inclusion bodies have already formed, they can be isolated, solubilized with strong denaturants (e.g., 6 M guanidinium-HCl or 8 M urea), and then refolded by gradually removing the denaturant through methods like dialysis or rapid dilution.[5] |
Problem 3: Protein Degradation
Proteolysis, or the degradation of your target protein by proteases, can significantly reduce your final yield and purity.[20] This can be identified by the appearance of multiple lower molecular weight bands on an SDS-PAGE gel.
Preventative Measures for Protein Degradation
| Measure | Implementation |
| Add Protease Inhibitors | Add a protease inhibitor cocktail to your lysis buffer to inactivate a broad range of proteases.[10][20][21] For serine proteases, PMSF or AEBSF can be used.[21] |
| Maintain Low Temperatures | Perform all purification steps at low temperatures (e.g., 4°C) to reduce protease activity.[7][22] |
| Work Quickly | Minimize the time between cell lysis and the first purification step to limit the exposure of your target protein to proteases.[22] |
| Use Protease-Deficient Host Strains | Utilize genetically engineered host strains that have reduced levels of endogenous proteases.[23] |
Problem 4: Co-elution of Contaminating Proteins
Even with affinity chromatography, non-specific binding can lead to the co-elution of unwanted host cell proteins with your target protein.
Strategies to Improve Purity
| Strategy | Description |
| Optimize Wash Buffer | Increase the stringency of your wash steps. This can be achieved by adding a low concentration of the elution agent (e.g., 10-40 mM imidazole for His-tagged proteins), increasing the salt concentration, or adding non-ionic detergents.[8][9] |
| Gradient Elution | Instead of a single-step elution, use a gradient of the eluting agent (e.g., an increasing concentration of imidazole or glutathione). This can help to separate proteins with different binding affinities to the resin.[8] |
| Additional Purification Steps | If affinity chromatography alone is insufficient, add a second purification step based on a different property of your protein, such as size (Size Exclusion Chromatography) or charge (Ion Exchange Chromatography).[1] |
| Reduce Lysate Viscosity | High viscosity due to nucleic acids can interfere with binding. Add DNase I to the lysis buffer to degrade DNA and reduce viscosity. |
Experimental Protocols
Protocol 1: Affinity Purification of His-tagged Proteins under Native Conditions
This protocol outlines a general procedure for purifying a His-tagged protein using Immobilized Metal Affinity Chromatography (IMAC).
Experimental Workflow: His-Tag Purification (Native)
Caption: General workflow for native purification of His-tagged proteins.
Buffers and Reagents:
-
Lysis Buffer: 50 mM Tris-HCl, 300-500 mM NaCl, 10-20 mM imidazole, pH 8.0. Add protease inhibitors just before use.
-
Wash Buffer: 50 mM Tris-HCl, 300-500 mM NaCl, 20-50 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM Tris-HCl, 300-500 mM NaCl, 250-500 mM imidazole, pH 8.0.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a suitable method such as sonication or a French press, ensuring the sample remains cold.
-
Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 20-30 minutes at 4°C to pellet cell debris.
-
Resin Equilibration: Wash the IMAC resin with 5-10 column volumes of Lysis Buffer.
-
Binding: Apply the clarified lysate to the equilibrated resin. This can be done in a column or as a batch incubation.
-
Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with Elution Buffer. Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to assess purity and identify the fractions containing the target protein.
Protocol 2: On-Column Protease Cleavage of a GST-tagged Protein
This protocol describes the removal of a GST tag from a fusion protein while it is bound to a glutathione affinity resin.
Procedure:
-
Purification and Binding: Purify the GST-fusion protein according to a standard affinity chromatography protocol, leaving the protein bound to the glutathione resin.
-
Washing: Wash the resin extensively with a cleavage buffer (e.g., PBS, pH 7.3) to remove any residual contaminants and prepare for the protease.
-
Protease Addition: Add the specific protease (e.g., TEV or PreScission protease) in the cleavage buffer to the resin. The amount of protease required should be optimized, but a common starting point is 10 units of protease per mg of fusion protein.[12]
-
Incubation: Incubate the resin with the protease at the recommended temperature (often 4°C to prevent degradation) for a specified time (e.g., 4-16 hours). Gentle agitation can improve cleavage efficiency.
-
Elution of Cleaved Protein: Collect the flow-through, which should contain the cleaved target protein.
-
Elution of Uncleaved Protein and GST: Elute the remaining uncleaved fusion protein and the GST tag from the resin using a standard glutathione elution buffer.
-
Analysis: Analyze all fractions (flow-through, washes, and eluates) by SDS-PAGE to confirm successful cleavage and separation.
Data Summary Tables
Table 1: Comparison of Common Affinity Tags
| Affinity Tag | Size (kDa) | Binding Partner | Elution Method | Common Challenges |
| His-tag (6xHis) | ~0.8 | Immobilized Metal Ions (Ni²⁺, Co²⁺) | Imidazole competition or low pH | Non-specific binding of host metalloproteins, tag accessibility.[14] |
| GST-tag | ~26 | Immobilized Glutathione | Reduced glutathione competition | Large size may affect protein folding/function, potential for dimerization, susceptible to denaturation.[24][25] |
| MBP-tag | ~42 | Amylose Resin | Maltose competition | Very large size, potential for interference with protein function, some proteins may precipitate after cleavage.[18][26] |
Table 2: Typical Buffer Components and Their Functions in Protein Purification
| Component | Typical Concentration | Function |
| Buffering Agent (e.g., Tris, HEPES) | 20-100 mM | Maintain a stable pH to ensure protein stability and activity.[11][27] |
| Salt (e.g., NaCl) | 150-500 mM | Reduce non-specific ionic interactions between proteins and the resin.[11] |
| Competitive Eluent (e.g., Imidazole) | 10-500 mM | Used in binding/wash buffers to reduce non-specific binding and in elution buffers to displace the tagged protein. |
| Reducing Agents (e.g., DTT, β-ME) | 1-10 mM | Prevent oxidation of cysteine residues and maintain protein in a reduced state.[11] |
| Detergents (e.g., Tween-20, Triton X-100) | 0.1-1% | Solubilize membrane proteins and reduce non-specific hydrophobic interactions.[11] |
| Stabilizing Agents (e.g., Glycerol) | 5-20% (v/v) | Increase solvent viscosity and stabilize proteins, often used for long-term storage.[9] |
| Protease Inhibitors | Varies | Inhibit endogenous proteases to prevent degradation of the target protein.[10] |
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. neb.com [neb.com]
- 3. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 4. gencefebio.com [gencefebio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 7. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 10. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. sepmag.eu [sepmag.eu]
- 12. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
- 13. goldbio.com [goldbio.com]
- 14. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 15. Troubleshooting Strategies in GST-tagged Protein Purification [sigmaaldrich.com]
- 16. genscript.com [genscript.com]
- 17. sinobiological.com [sinobiological.com]
- 18. goldbio.com [goldbio.com]
- 19. neb.com [neb.com]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. arrow.tudublin.ie [arrow.tudublin.ie]
- 23. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 24. goldbio.com [goldbio.com]
- 25. GST-tagged protein purification overview [takarabio.com]
- 26. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bitesizebio.com [bitesizebio.com]
Validation & Comparative
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of Bromo-PEG2-bromide vs. Bromo-PEG4-bromide
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein ligand and the E3 ligase recruiter is a critical determinant of the molecule's efficacy. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely utilized for their hydrophilicity, biocompatibility, and synthetically tunable length.[1][2] This guide provides a comparative analysis of how varying PEG linker length, specifically comparing PROTACs synthesized with Bromo-PEG2-bromide and Bromo-PEG4-bromide, influences overall performance. This comparison is supported by established principles in PROTAC design and illustrative experimental data.
The linker is not merely a spacer; its length and flexibility are paramount for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][3] This complex is the essential precursor to the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5] An optimal linker length facilitates the correct spatial orientation and proximity between the target protein and the E3 ligase.[1] A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long may form a non-productive complex where the E3 ligase cannot efficiently ubiquitinate the target protein.[1][6]
Data Presentation: Linker Length vs. Efficacy
Systematic studies have revealed that varying the PEG linker length can profoundly affect a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax).[1][7] The optimal length is highly dependent on the specific target protein and E3 ligase pair.[1][3] The following tables summarize key performance indicators for a hypothetical comparative series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), illustrating the potential differences in performance between a PROTAC utilizing a PEG2 linker versus a PEG4 linker.
Table 1: Comparison of PROTAC Performance with Varying PEG Linker Lengths
| PROTAC | Linker Composition | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | This compound | BRD4 | Cereblon | HeLa | 85 | 75 |
| PROTAC B | Bromo-PEG4-bromide | BRD4 | Cereblon | HeLa | 25 | 92 |
Note: The data presented in this table is illustrative and serves to highlight the potential impact of linker length on PROTAC efficacy. Actual results will vary depending on the specific biological system.
Table 2: Physicochemical Properties of PROTACs with Different PEG Linkers
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP |
| PROTAC A | This compound | Lower | Potentially Lower |
| PROTAC B | Bromo-PEG4-bromide | Higher | Potentially Higher |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments in the assessment of PROTAC efficacy.
Protocol 1: PROTAC Synthesis via Amide Bond Formation
This protocol outlines a general procedure for the synthesis of a PROTAC using a bromo-PEG-bromide linker and amide bond formation.
Materials:
-
E3 ligase ligand with a free amine or carboxylic acid
-
Target protein ligand with a free amine or carboxylic acid
-
This compound or Bromo-PEG4-bromide
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., HPLC system, columns)
Procedure:
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (1 equivalent) and Bromo-PEG-bromide linker (1.1 equivalents) in anhydrous DMF.
-
If coupling a carboxylic acid, add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the mono-functionalized linker-ligand intermediate by HPLC.
-
-
Second Coupling Reaction:
-
Dissolve the purified intermediate (1 equivalent) and the target protein ligand (1.2 equivalents) in anhydrous DMF.
-
If coupling to a carboxylic acid on the target ligand, repeat the coupling procedure with HATU, HOBt, and DIPEA. If coupling to an amine, the bromine on the PEG linker can be displaced.
-
Stir the reaction at room temperature or with gentle heating, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Confirm the identity and purity of the final product by HRMS and NMR.
-
Protocol 2: Western Blot for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[4][5]
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay kit)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to equal concentrations and denature by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5][8]
-
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[9]
Materials:
-
Purified recombinant target protein
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Reaction buffer
-
SDS-PAGE loading buffer
-
Antibody against the target protein for Western Blot detection
Procedure:
-
Reaction Setup:
-
On ice, assemble the reaction mixture containing the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the target protein.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
-
Detection of Ubiquitination:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western Blot as described in Protocol 2, using an antibody against the target protein.
-
Ubiquitination will be observed as a ladder of higher molecular weight bands corresponding to the target protein modified with one or more ubiquitin molecules.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key processes and workflows.
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for the synthesis and evaluation of PROTACs.
Caption: The impact of a BRD4-targeting PROTAC on the c-Myc signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Bromo-PEG2-bromide vs. Maleimide-PEG Linkers: A Comparative Guide to Thiol Conjugation
For researchers, scientists, and drug development professionals, the selective and stable conjugation of molecules to thiol groups is a cornerstone of creating effective therapeutics, diagnostics, and research tools. The choice of linker chemistry is paramount to the success of the resulting bioconjugate. This guide provides an objective, data-driven comparison between two prominent thiol-reactive PEG linkers: Bromo-PEG2-bromide and Maleimide-PEG.
This comparison delves into their reaction mechanisms, performance characteristics, and the stability of the resulting conjugates. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to equip researchers with the information needed to select the optimal linker for their specific application, whether in the development of antibody-drug conjugates (ADCs), surface functionalization, or proteomic studies.
At a Glance: Key Differences
| Feature | This compound | Maleimide-PEG |
| Reaction Type | Nucleophilic Substitution (SN2) | Michael Addition |
| Target Residue | Cysteine (thiol group) | Cysteine (thiol group) |
| Resulting Bond | Thioether | Thioether (within a thiosuccinimide ring) |
| Bond Stability | Generally considered highly stable.[1][2][3] | Susceptible to retro-Michael reaction and thiol exchange, leading to potential deconjugation.[1][4][5] |
| Reaction pH | Typically neutral to slightly basic (pH 7.5-8.5).[6][7][8] | Optimal at pH 6.5-7.5.[1][9][10] |
| Reaction Speed | Moderate to fast. | Very fast.[11][12][13] |
| Potential Side Reactions | Can react with other nucleophilic residues at higher pH.[1] | Hydrolysis of the maleimide (B117702) ring, reaction with amines at pH > 7.5.[1][9][] |
Delving Deeper: A Technical Breakdown
The fundamental difference between these two linkers lies in their mode of reaction with thiols, which in turn dictates the stability and optimal reaction conditions for conjugation.
Reaction Mechanisms
This compound: A Stable Thioether Linkage through Nucleophilic Substitution
This compound reacts with the thiol group of a cysteine residue via a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The sulfur atom of the deprotonated thiol (thiolate) acts as a nucleophile, attacking the carbon atom attached to the bromine. This displaces the bromide ion, a good leaving group, resulting in the formation of a highly stable thioether bond.[1][2][6]
Maleimide-PEG: Rapid Conjugation via Michael Addition
Maleimide-PEG linkers react with thiols through a Michael addition reaction.[1][9][10] The nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[11][12][15] This leads to the formation of a thioether bond within a thiosuccinimide ring structure.[1] This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[1][9][10] At a neutral pH, the reaction with thiols is significantly faster than with amines, ensuring high specificity.[1][6]
Linkage Stability: A Critical Consideration
The stability of the resulting linkage is a critical factor, particularly for in vivo applications where the bioconjugate is exposed to a complex biological environment.
The thioether bond formed from the this compound linker is generally considered to be highly stable and effectively irreversible under physiological conditions.[1][2][3]
In contrast, the thiosuccinimide linkage from the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the intracellular environment.[4][5] This can lead to the exchange of the PEGylated molecule with other thiol-containing species, potentially resulting in off-target effects and reduced efficacy.[1][4] While hydrolysis of the succinimide (B58015) ring can lead to a more stable product, this process can be slow.[4][16]
Quantitative Data Summary
| Parameter | This compound | Maleimide-PEG | Source |
| Optimal pH | 7.5 - 8.5 | 6.5 - 7.5 | [1][6][7][8][9] |
| Typical Reaction Time | 4 - 12 hours | 30 minutes - 4 hours | [6][9][17] |
| Relative Reaction Rate | Moderate to Fast | Very Fast | [11][12][13] |
| Linkage Stability in Plasma | High | Variable, susceptible to thiol exchange | [1][4][5] |
| Typical Yield | High | > 90% | [9] |
Experimental Protocols
Below are generalized protocols for the conjugation of a thiol-containing protein with this compound and Maleimide-PEG linkers. These should be optimized for specific applications.
Experimental Workflow Overview
Protocol 1: Conjugation with this compound
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: e.g., 50 mM borate (B1201080) buffer, pH 8.0
-
Anhydrous DMF or DMSO
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size exclusion chromatography column)
Procedure:
-
Prepare the Protein: Dissolve the thiol-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds using a reducing agent like TCEP and remove the excess reducing agent.
-
Prepare the Linker: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 20 mM).
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of the Bromo-PEG linker stock solution to the protein solution. The higher excess can help drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature, protected from light.
-
Quenching: Quench the reaction by adding a quenching buffer containing a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to react with any excess bromo-PEG linker.
-
Purification: Purify the conjugate using a desalting column or size exclusion chromatography to remove excess linker and byproducts.
Protocol 2: Conjugation with Maleimide-PEG
Materials:
-
Thiol-containing protein
-
Maleimide-PEG
-
Conjugation Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.2. Ensure the buffer is free of extraneous thiols.[9]
-
Anhydrous DMF or DMSO
-
Purification system (e.g., size exclusion chromatography column)
Procedure:
-
Prepare the Protein: Dissolve the thiol-containing protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds and remove the reducing agent.
-
Prepare the Linker: Immediately before use, dissolve the Maleimide-PEG in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-20 equivalents) of the maleimide solution to the protein solution.[17]
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.[17] Protect from light if either reactant is light-sensitive.
-
Purification: Purify the conjugate using a desalting column or size exclusion chromatography to remove unreacted linker and byproducts.[17]
Conclusion
The choice between this compound and Maleimide-PEG linkers is highly dependent on the specific requirements of the application.
Maleimide-PEG linkers are an excellent choice for applications that demand rapid and highly efficient conjugation under mild, near-neutral pH conditions. Their high reactivity allows for shorter reaction times and potentially lower molar excesses of the linker. However, the stability of the resulting thiosuccinimide linkage must be carefully considered, especially for in vivo applications where long-term stability is crucial.
This compound linkers offer a compelling alternative when the stability of the final conjugate is paramount. The resulting thioether bond is significantly more stable and resistant to the degradation pathways that can affect maleimide-based conjugates. While the reaction kinetics may be slower, requiring longer incubation times or higher molar excesses, the enhanced stability of the Bromo-PEG conjugate can lead to improved performance and reliability in demanding applications such as the development of long-circulating antibody-drug conjugates.
Ultimately, an empirical evaluation of both linker types under the specific experimental conditions is recommended to determine the optimal choice for achieving the desired bioconjugate with the required performance characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
Reactivity Showdown: Bromo-PEG2-bromide vs. Iodo-PEG2-bromide in Bioconjugation
For Immediate Publication
San Diego, CA – December 17, 2025 – For researchers and drug development professionals engaged in bioconjugation, the choice of a homobifunctional crosslinker is a critical decision that dictates the efficiency, specificity, and success of their synthetic strategies. This guide provides an objective, data-driven comparison of two analogous polyethylene (B3416737) glycol (PEG) linkers: Bromo-PEG2-bromide and the less common but highly reactive Iodo-PEG2-bromide. We will delve into their core reactivity principles, present comparative performance data, and provide detailed experimental protocols for their application.
Executive Summary
The fundamental difference between this compound and Iodo-PEG2-bromide lies in the nature of the halogen leaving group. In nucleophilic substitution reactions, which are the cornerstone of their utility in bioconjugation, the carbon-iodine (C-I) bond is weaker and longer than the carbon-bromine (C-Br) bond. This lower bond dissociation energy makes the iodide ion a superior leaving group compared to the bromide ion.
Consequently, Iodo-PEG2-bromide exhibits significantly higher reactivity towards nucleophiles, such as the thiol groups of cysteine residues in proteins and peptides. This enhanced reactivity can lead to faster reaction times and potentially allow for milder reaction conditions. However, this comes with a trade-off: the higher reactivity of the iodo-derivative may also result in a greater propensity for off-target reactions with other nucleophilic residues if conditions are not carefully controlled. This compound, while less reactive, offers a more controlled conjugation process, potentially leading to higher product homogeneity.
Core Chemical Principles: The SN2 Reaction Mechanism
Both this compound and Iodo-PEG2-bromide react with nucleophiles, such as the thiolate anion (R-S⁻) of a cysteine residue, via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom attached to the halogen, simultaneously displacing the halide ion. The rate of this reaction is dependent on the concentration of both the PEG linker and the nucleophile.
The energy of the transition state is a key determinant of the reaction rate. Due to the lower stability of the C-I bond, the transition state for the displacement of iodide is lower in energy than that for bromide, leading to a faster reaction rate for Iodo-PEG2-bromide.
Figure 1: Generalized Sₙ2 reaction mechanism for halo-PEG linkers.
Quantitative Data Presentation
Table 1: Comparative Reactivity of this compound vs. Iodo-PEG2-bromide
| Feature | This compound | Iodo-PEG2-bromide | Rationale |
| Leaving Group | Bromide (Br⁻) | Iodide (I⁻) | Iodide is a weaker base and more stable anion. |
| C-X Bond Energy | Higher (~285 kJ/mol) | Lower (~218 kJ/mol) | The C-I bond is weaker and more easily broken. |
| Relative Reactivity | Lower | Higher (~3x faster) | Lower activation energy for C-I bond cleavage.[1] |
| Reaction Conditions | May require longer reaction times or slightly elevated temperatures. | Allows for shorter reaction times and potentially milder conditions. | |
| Side Reactions | Lower potential for off-target reactions. | Higher potential for reaction with other nucleophiles (e.g., His, Lys).[2] | |
| Reagent Stability | Generally stable. | More sensitive to light and degradation; solutions should be prepared fresh.[2] |
Table 2: Expected Performance in a Comparative Thiol Conjugation Experiment
| Parameter | This compound | Iodo-PEG2-bromide |
| Reaction Time to >90% Conversion | 4 - 12 hours | 1 - 4 hours |
| Typical Molar Excess (vs. Thiol) | 5 - 10 fold | 3 - 5 fold |
| Optimal pH Range (for Thiols) | 7.5 - 8.5 | 7.0 - 8.0 |
| Expected Yield | 70 - 90% | 75 - 95% |
| Conjugate Homogeneity | Potentially higher | May be lower due to faster kinetics and potential side reactions.[2] |
| Note: These values are representative and highly dependent on the specific nucleophile, substrate, and reaction conditions. Optimization is recommended for each specific application. |
Experimental Protocols
To provide a direct comparison of the reactivity of this compound and Iodo-PEG2-bromide, the following experimental protocol is proposed. The reaction involves the conjugation of the linkers to a model thiol-containing molecule, N-acetylcysteine, and is monitored by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Synthesis of Iodo-PEG2-bromide
Iodo-PEG2-bromide can be synthesized from the more commercially available this compound via a Finkelstein reaction.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous acetone (B3395972).
-
Halogen Exchange: Add sodium iodide (NaI) in a significant molar excess (e.g., 10 equivalents).
-
Reaction: Reflux the mixture for 12-24 hours. The less soluble sodium bromide (NaBr) will precipitate out of the acetone, driving the reaction to completion.
-
Workup: After cooling, filter the reaction mixture to remove the NaBr precipitate. Evaporate the acetone under reduced pressure.
-
Purification: Redissolve the crude product in dichloromethane (B109758) (DCM) and wash with a dilute solution of sodium thiosulfate (B1220275) to remove any residual iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Iodo-PEG2-bromide. Confirm product identity and purity via ¹H NMR and Mass Spectrometry.
Protocol for Comparative Reactivity Study with N-acetylcysteine
This protocol outlines a parallel experiment to compare the reaction rates.
Materials:
-
This compound
-
Iodo-PEG2-bromide
-
N-acetylcysteine
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5, degassed.
-
Quenching Solution: 1 M L-cysteine in reaction buffer.
-
Mobile Phase A (RP-HPLC): 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B (RP-HPLC): 0.1% TFA in acetonitrile.
-
RP-HPLC system with a C18 column and UV detector (monitoring at 214 nm).
Procedure:
-
Prepare Stock Solutions:
-
Prepare 10 mM stock solutions of this compound and Iodo-PEG2-bromide in the Reaction Buffer.
-
Prepare a 2 mM stock solution of N-acetylcysteine in the Reaction Buffer.
-
-
Reaction Setup:
-
Set up two separate reaction vials, one for each halo-PEG linker.
-
To each vial, add the N-acetylcysteine stock solution.
-
Initiate the reactions by adding the respective halo-PEG stock solution to achieve a 5-fold molar excess of the linker over N-acetylcysteine.
-
-
Reaction and Sampling:
-
Maintain the reactions at room temperature (25°C) with gentle stirring.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw a small aliquot from each reaction.
-
Immediately quench the reaction in the aliquot by adding an excess of the Quenching Solution.
-
-
HPLC Analysis:
-
Analyze each quenched time-point sample by RP-HPLC.
-
Use a suitable gradient (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the unreacted N-acetylcysteine, the mono-conjugated product, and the crosslinked product.
-
-
Data Analysis:
-
Determine the peak area for the unreacted N-acetylcysteine at each time point.
-
Plot the percentage of remaining N-acetylcysteine against time for both reactions to generate reaction profiles and compare the rates of consumption.
-
References
Head-to-head comparison of Bromo-PEG and Tosyl-PEG for bioconjugation
An Objective Comparison of Bromo-PEG and Tosyl-PEG for Bioconjugation
In the field of bioconjugation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the therapeutic properties of proteins, peptides, and other biomolecules. This process can enhance solubility, increase stability, reduce immunogenicity, and prolong circulation half-life. The choice of the reactive group on the PEG linker is a critical determinant of the efficiency, specificity, and stability of the resulting conjugate.
This guide provides a head-to-head comparison of two common electrophilic PEG linkers: Bromo-PEG and Tosyl-PEG. Both reagents are effective for modifying nucleophilic functional groups on biomolecules, primarily the thiol groups of cysteine residues, through a bimolecular nucleophilic substitution (SN2) reaction. The selection between these two linkers often depends on specific reaction conditions, the nature of the biomolecule, and desired outcomes.
Reaction Mechanism: Nucleophilic Substitution
Both Bromo-PEG and Tosyl-PEG react with nucleophiles, such as the thiolate anion (R-S⁻) from a cysteine residue, via an SN2 mechanism.[1] In this reaction, the nucleophile attacks the carbon atom attached to the leaving group (bromide or tosylate).[1] A new, stable covalent bond is formed with the biomolecule, and the leaving group is displaced.[1] The result of this reaction with a thiol group is a highly stable thioether bond.[1][2][3]
Head-to-Head Comparison
The decision to use Bromo-PEG versus Tosyl-PEG can be guided by their respective chemical properties and reactivity profiles. While both are excellent choices for targeting thiols, subtle differences exist.
| Feature | Bromo-PEG | Tosyl-PEG |
| Target Functional Group | Primarily thiols (cysteine); also reacts with amines (lysine) at higher pH.[3][4] | Primarily thiols (cysteine); also reacts with amines (lysine) and hydroxyl groups.[5][6] |
| Leaving Group | Bromide (Br⁻) | Tosylate (OTs⁻) |
| Leaving Group Ability | Good leaving group, as it is the conjugate base of a strong acid (HBr).[1] | Excellent leaving group, often considered comparable to or slightly better than bromide.[1] |
| Relative Reaction Rate | Moderate to fast with thiols.[1] | Moderate to fast with thiols.[1] |
| Optimal pH for Thiol Reaction | 7.5 - 9.0 (to deprotonate thiol to the more nucleophilic thiolate).[2] | 7.5 - 8.5.[5] |
| Optimal pH for Amine Reaction | > 8.5 | 8.5 - 9.5.[6] |
| Bond Formed with Thiol | Thioether.[1][2][3] | Thioether.[5] |
| Bond Stability | Highly stable under physiological conditions.[1][7] | Highly stable under physiological conditions.[1] |
| Key Considerations | A reliable and widely used reagent. The resulting thioether bond is considered irreversible.[8] | Tosylates are excellent leaving groups but can be prone to hydrolysis under non-anhydrous storage or certain reaction conditions.[9] |
Experimental Protocols
The following sections provide standardized protocols for the conjugation of Bromo-PEG and Tosyl-PEG to thiol-containing biomolecules. Optimization of molar excess, reaction time, and temperature may be required for specific applications.
Protocol 1: Conjugation with Bromo-PEG
This protocol details the reaction of a bromo-functionalized PEG with a free thiol on a protein or peptide.
Materials:
-
Thiol-containing protein/peptide
-
Bromo-PEG reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS) or phosphate (B84403) buffer with EDTA, pH 7.2-8.0, degassed.[8][10]
-
Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[10]
-
Quenching Solution: 100 mM L-cysteine or N-acetyl-L-cysteine.[8][10]
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.[2][10]
Methodology:
-
Protein Preparation: Dissolve the protein/peptide in the reaction buffer to a concentration of 1-10 mg/mL.[10] If disulfide bonds need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[10] If using DTT, it must be removed before adding the Bromo-PEG linker.[10]
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the Bromo-PEG reagent in anhydrous DMSO or DMF.[11]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the Bromo-PEG solution to the protein solution.[10] The final concentration of the organic solvent should generally not exceed 10% (v/v) to maintain protein stability.[8]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[2][10] Reaction progress can be monitored by LC-MS.[8]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM to consume any unreacted Bromo-PEG.[11] Incubate for 15-30 minutes.[2][11]
-
Purification: Remove excess linker and quenching reagent using SEC or dialysis against a suitable storage buffer (e.g., PBS).[2][10]
-
Characterization: Confirm successful conjugation by SDS-PAGE, which will show an increase in molecular weight for the PEGylated protein.[2] Use mass spectrometry to determine the precise mass of the conjugate and the degree of labeling.[2][10]
Protocol 2: Conjugation with Tosyl-PEG
This protocol outlines the reaction of a tosyl-functionalized PEG with a thiol-containing biomolecule.
Materials:
-
Thiol-containing protein/peptide
-
Tosyl-PEG reagent
-
Reaction Buffer: Phosphate buffer with EDTA, pH 7.5-8.5.[5]
-
Reducing Agent (if needed): TCEP.[5]
-
Anhydrous DMSO or other appropriate solvent for linker dissolution.
-
Purification System: Desalting columns or dialysis cassettes.[5]
Methodology:
-
Protein Preparation: If cysteine residues are present as disulfide bonds, reduce them by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[5] Remove the reducing agent using a desalting column.[5]
-
Linker Preparation: Dissolve the Tosyl-PEG reagent in an appropriate solvent like DMSO to prepare a stock solution.
-
Conjugation Reaction: Add the Tosyl-PEG solution to the protein solution. A starting point of 5- to 20-fold molar excess of the linker over the protein is recommended.[5][12]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[5] Monitor the reaction progress using LC-MS.[5]
-
Purification: Once the reaction is complete, purify the conjugate from unreacted reagents using a desalting column or dialysis.[5]
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the molecular weight shift and by mass spectrometry to confirm the final mass and PEGylation efficiency.
Experimental Workflow and Logic
A successful bioconjugation experiment follows a logical workflow, from initial preparation to final analysis. This process is generally applicable to both Bromo-PEG and Tosyl-PEG linkers.
When optimizing these reactions, certain challenges may arise. The following diagram outlines a troubleshooting process for a common issue: low conjugation yield.
Conclusion
Both Bromo-PEG and Tosyl-PEG are highly effective reagents for the PEGylation of biomolecules, particularly at cysteine residues. They react via a similar SN2 mechanism to form exceptionally stable thioether bonds.
-
Tosyl-PEG features a slightly better leaving group, which may offer a kinetic advantage under certain conditions.
-
Bromo-PEG is a robust and widely documented reagent that provides excellent stability and reactivity.
The ultimate choice between Bromo-PEG and Tosyl-PEG will depend on factors such as the specific biomolecule being modified, the desired reaction kinetics, linker availability, and the researcher's familiarity with the reagents. For most applications targeting thiols, both linkers can be expected to yield stable and effective bioconjugates when used with optimized protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Impact of Linker Composition on Antibody-Drug Conjugate Performance: A Comparative Analysis of Bromo-PEG2-bromide and Other Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Its design dictates the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release within target tumor cells. This guide provides an objective comparison of ADCs constructed with Bromo-PEG2-bromide linkers against those utilizing other prevalent linker technologies, supported by experimental data and detailed methodologies.
While direct head-to-head comparative studies for this compound are limited in publicly available literature, this guide synthesizes data on short-chain polyethylene (B3416737) glycol (PEG) linkers to infer the expected performance characteristics of this hydrophilic linker. We will explore its potential advantages and disadvantages in the context of established cleavable and non-cleavable linker strategies.
Comparison of Key Linker Technologies
The choice of linker technology fundamentally impacts several key attributes of an ADC, including its drug-to-antibody ratio (DAR), stability, hydrophilicity, and ultimately, its in vitro and in vivo efficacy. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these critical parameters.
Table 1: Physicochemical and In Vitro Performance of ADCs with Different Linker Types
| Linker Type | Predominant Chemistry | Average DAR Achievable | Plasma Stability (% Intact ADC after 72h) | In Vitro Cytotoxicity (IC50) | Key Characteristics |
| This compound (Inferred) | Thioether (non-cleavable) | 2-8 | High (Expected >90%) | Payload-dependent | Hydrophilic, flexible, may improve solubility and reduce aggregation. |
| Valine-Citrulline (vc) | Peptide (Cleavable) | 2-8 | Moderate-High (Variable, ~70-90%) | High Potency (e.g., sub-nM) | Cleaved by lysosomal proteases (e.g., Cathepsin B), enables bystander effect.[1] |
| SMCC (Non-cleavable) | Thioether | 2-4 | Very High (>95%) | Moderate Potency (e.g., low nM) | Relies on antibody degradation for payload release, generally lower off-target toxicity.[2] |
| Hydrazone (pH-sensitive) | Hydrazone (Cleavable) | 2-8 | Lower (pH-dependent) | High Potency (e.g., sub-nM) | Cleaved in the acidic environment of endosomes/lysosomes. |
| Disulfide | Disulfide (Cleavable) | 2-8 | Moderate (Redox-potential dependent) | High Potency (e.g., sub-nM) | Cleaved in the reducing intracellular environment. |
Note: The data for this compound is inferred based on the properties of short PEG linkers and thioether conjugation. Actual values may vary depending on the specific antibody, payload, and conjugation conditions.
Table 2: Pharmacokinetic and In Vivo Efficacy Profile of ADCs with Different Linker Types
| Linker Type | Circulation Half-life (t1/2) | Tumor Accumulation | In Vivo Efficacy | Bystander Effect |
| This compound (Inferred) | Potentially extended due to PEG hydrophilicity | May be enhanced | Payload and target-dependent | Low (as a non-cleavable linker) |
| Valine-Citrulline (vc) | Moderate | Good | High anti-tumor activity in preclinical models | Yes (membrane-permeable payloads) |
| SMCC (Non-cleavable) | Generally longer than cleavable linkers | Good | Significant anti-tumor activity | No/Low |
| Hydrazone (pH-sensitive) | Shorter due to potential instability | Variable | Effective, but can have off-target toxicity | Yes |
| Disulfide | Variable, can be shorter | Good | Potent anti-tumor activity | Yes |
The this compound Linker: A Hydrophilic, Non-Cleavable Option
This compound is a short, hydrophilic, and bifunctional linker. The terminal bromide groups are good leaving groups for nucleophilic substitution, making them suitable for conjugation to thiol groups on the antibody, which are typically generated by reducing interchain disulfide bonds. This results in a stable, non-cleavable thioether bond.
The inclusion of a short PEG spacer is intended to confer several advantages:
-
Enhanced Hydrophilicity: Many cytotoxic payloads are hydrophobic. The PEG component increases the overall hydrophilicity of the ADC, which can mitigate aggregation—a common challenge in ADC manufacturing—and improve solubility.
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the payload, potentially leading to a longer circulation half-life and reduced clearance.[2][3]
-
Defined Spacer Length: As a monodisperse linker, this compound provides a consistent spacing between the antibody and the drug, which can be important for optimizing target binding and minimizing steric hindrance.
As a non-cleavable linker, ADCs synthesized with this compound would rely on the degradation of the antibody in the lysosome to release the payload, which would be attached to the linker and a cysteine residue. This mechanism generally leads to higher plasma stability and lower off-target toxicity compared to some cleavable linkers. However, it typically precludes a bystander killing effect, as the released payload-linker-amino acid complex is often less membrane-permeable.
Experimental Protocols
Accurate characterization of ADCs is crucial for understanding their performance. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC System Setup: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Chromatographic Separation: Inject the prepared ADC sample. Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ Peak Area_i[4]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma.
Materials:
-
Test ADC
-
Plasma from relevant species (e.g., human, mouse)
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS)
Procedure:
-
ADC Incubation: The ADC is incubated at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.[5]
-
Time Points: Aliquots of the incubation mixture are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[5]
-
Sample Preparation: The ADC is captured from the plasma, for example, using an anti-human IgG antibody conjugated to magnetic beads.
-
Analysis: The amount of payload still conjugated to the antibody is quantified by LC-MS to determine the percentage of intact ADC remaining over time.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To measure the dose-dependent cytotoxic effect of an ADC on antigen-positive and antigen-negative cancer cell lines.
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the dilutions to the cells and incubate for a period of 3-5 days.
-
Cell Viability Measurement: Assess cell viability using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo.[6]
-
Data Analysis: Plot the percentage of viable cells against the ADC concentration and determine the IC50 value using non-linear regression analysis.[6]
Protocol 4: In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Procedure:
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Randomize the mice into treatment groups and administer the ADC, a vehicle control, and any relevant control ADCs intravenously at specified doses and schedules.
-
Efficacy Assessment: Measure tumor volume and body weight regularly. The primary endpoint is often tumor growth inhibition or tumor regression.
-
Data Analysis: Compare the tumor growth curves between the different treatment groups to determine the efficacy of the ADC.[6]
Visualizing ADC Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Caption: A typical workflow for the synthesis and characterization of an ADC.
Conclusion
The selection of a linker is a critical decision in the design of an ADC. While established linkers like Valine-Citrulline and SMCC offer well-characterized performance, novel linkers are continuously being explored to optimize the therapeutic window. This compound represents a hydrophilic, non-cleavable linker that, based on data from other short PEG linkers, has the potential to improve the solubility, stability, and pharmacokinetic profile of an ADC. However, its non-cleavable nature likely results in a lower bystander effect compared to cleavable linkers. The ultimate suitability of a this compound linker will depend on the specific antibody, payload, and the desired mechanism of action for a given therapeutic application. Rigorous experimental evaluation, as outlined in the provided protocols, is essential to determine its performance in any new ADC construct.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
The Superior Stability of Thioether Bonds from Bromo-PEG2-bromide: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of the linker in a bioconjugate is paramount. It dictates the efficacy, safety, and pharmacokinetic profile of therapeutic molecules such as antibody-drug conjugates (ADCs) and PEGylated proteins. This guide provides an objective comparison of the stability of thioether bonds derived from Bromo-PEG2-bromide and its alternatives, supported by experimental data and detailed protocols.
The formation of a thioether bond via the reaction of a bromo-functionalized linker with a thiol group, typically from a cysteine residue, results in a robust and stable covalent linkage. This stability is a significant advantage over other common bioconjugation chemistries, particularly those involving maleimides.
Executive Summary
Thioether bonds formed from the reaction of a bromo-PEG linker, such as this compound, with a thiol are highly stable and considered irreversible under physiological conditions. This is in stark contrast to the thiosuccinimide ether linkage formed from maleimide-based linkers, which are susceptible to a retro-Michael reaction. This reversal can lead to premature cleavage of the conjugated payload and exchange with other thiol-containing molecules in vivo, such as albumin, potentially causing off-target toxicity and reduced therapeutic efficacy. The enhanced stability of the thioether bond from bromo-PEG linkers translates to minimal premature drug release and a more predictable pharmacokinetic profile.
Comparative Stability of Thiol-Derived Linkages
The choice of linker chemistry is a critical decision in the design of bioconjugates. The following tables summarize key stability parameters for thioether bonds derived from bromo-PEG linkers compared to common alternatives.
Table 1: Comparative Stability of Thiol-Derived Linkages in Human Plasma
| Linkage Type | Stability in Human Plasma | Key Considerations |
| Thioether (from Bromo-PEG) | High (Generally stable) [1] | Forms a stable carbon-sulfur bond that is not readily reversible under physiological conditions.[1] Less susceptible to exchange reactions with endogenous thiols compared to maleimides.[1] |
| Thiosuccinimide ether (from Maleimide-PEG) | Variable (Prone to retro-Michael reaction)[1] | Can undergo a retro-Michael reaction, leading to deconjugation and premature payload release.[1] Susceptible to exchange reactions with abundant thiols in plasma.[1] Stability can be improved by hydrolysis of the succinimide (B58015) ring.[1] |
| Thioether (from Mono-sulfone-PEG) | High | Forms a stable thioether bond with reduced susceptibility to retro-Michael reaction compared to maleimides.[2] |
Table 2: Comparative Stability of Thioether Conjugates in the Presence of Glutathione (B108866)
| Linker Type | Protein Conjugate | Incubation Conditions | % Intact Conjugate Remaining |
| Bromoacetamide-based | Not specified | 5 mM Glutathione, 37°C, 24 hours | > 95% |
| Maleimide-PEG | Human Hemoglobin | 1 mM Glutathione, 37°C, 7 days | < 70%[2][3] |
| Mono-Sulfone-PEG | Human Hemoglobin | 1 mM Glutathione, 37°C, 7 days | > 90%[2][3] |
Reaction Mechanisms and Experimental Workflows
The stability of the final conjugate is a direct consequence of the underlying reaction chemistry. The following diagrams illustrate the formation of the highly stable thioether bond from this compound and a typical workflow for evaluating its stability.
Figure 1. Reaction mechanism of this compound with protein thiol groups.
Figure 2. General workflow for an in vitro plasma stability assay.
Experimental Protocols
To empirically determine the stability of a thioether bond from this compound, the following experimental protocols can be employed.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the bioconjugate in a complex biological matrix.
Objective: To quantify the stability of the thioether-crosslinked conjugate in human plasma over time.
Materials:
-
Purified bioconjugate
-
Human plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Acetonitrile (B52724) (ACN) for protein precipitation
-
LC-MS system for analysis
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified bioconjugate in PBS.
-
Incubation: Spike the bioconjugate into human plasma to a final concentration of, for example, 100 µg/mL. Incubate the sample at 37°C.
-
Time Points: Collect aliquots of the plasma mixture at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Processing: Immediately after collection, stop the reaction by adding 3 volumes of cold acetonitrile to precipitate plasma proteins. Vortex and centrifuge to pellet the proteins.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact conjugate and any released fragments.
-
Data Analysis: Calculate the percentage of intact conjugate remaining at each time point relative to the amount at time zero.
Protocol 2: Thiol Exchange Stability Assay
This protocol assesses the susceptibility of the thioether bond to cleavage by competing thiols.
Objective: To determine the stability of the thioether linkage in the presence of a high concentration of a competing thiol, such as glutathione (GSH).
Materials:
-
Purified bioconjugate
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
HPLC-MS system for analysis
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified bioconjugate and a separate stock solution of GSH in PBS.
-
Incubation: Mix the bioconjugate with a significant molar excess of GSH (e.g., 5 mM) in PBS. Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples directly by HPLC-MS to identify and quantify the intact conjugate, any released payload, and potential thiol-exchanged products (e.g., GSH-payload adducts).
-
Data Analysis: Calculate the rate of disappearance of the intact conjugate to determine the stability of the thioether linkage.
Conclusion
The thioether bond formed from the reaction of this compound with thiols offers superior stability compared to linkages derived from maleimide-based reagents. This is due to its resistance to the retro-Michael reaction, which can lead to premature deconjugation in a biological environment. For applications requiring high stability and a long in vivo half-life, such as the development of ADCs and other therapeutic bioconjugates, the robust and irreversible nature of the thioether bond makes this compound an excellent choice for a crosslinking agent. The experimental protocols provided herein offer a framework for the empirical validation of this stability in your specific application.
References
Comparative Guide: The Critical Role of Linker Composition in PROTAC Selectivity
A Case Study on Bromodomain and Extra-Terminal (BET) Protein Degraders
This guide provides a comparative analysis of how linker chemistry influences the selectivity of Proteolysis Targeting Chimeras (PROTACs). While the user specified "Bromo-PEG2-bromide," it is important to clarify that this is a chemical building block used for synthesizing linkers, not the final linker structure within a PROTAC.[1][2] This case study will, therefore, focus on the impact of the final polyethylene (B3416737) glycol (PEG) and alkyl-based linker structures on the selective degradation of the BRD4 protein over its closely related family members, BRD2 and BRD3.
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4] The molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.[5] It is now widely recognized that the linker is not merely a spacer but plays a critical role in the potency and, crucially, the selectivity of the degrader.[3][4][6][7] Linker length, composition, and attachment points dictate the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which directly impacts degradation efficiency and the ability to distinguish between similar protein isoforms.[5][7]
Case Study: Achieving BRD4 Selectivity Through Linker Optimization
The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, and BRD4) are important epigenetic regulators and are highly sought-after targets in oncology.[8] Many small molecule inhibitors, like JQ1, are pan-selective, meaning they inhibit all BET family members.[4] This lack of selectivity can lead to off-target effects and toxicity. PROTAC technology offers a powerful strategy to overcome this by designing degraders that can selectively eliminate one family member over others.[6]
A compelling example is the comparison between the BRD4-selective PROTAC MZ1 and the pan-selective BET degrader ARV-825 . Both utilize the same pan-selective BET inhibitor (a JQ1 derivative) as the target-binding ligand. However, their distinct linker architectures and E3 ligase ligands result in dramatically different selectivity profiles.[4]
-
MZ1 employs a VHL (von Hippel-Lindau) E3 ligase ligand connected by a PEG/alkyl linker. This specific conformation induces favorable protein-protein interactions within the ternary complex between VHL and BRD4, but not as effectively with BRD2 or BRD3. This results in the preferential degradation of BRD4.[4]
-
ARV-825 , in contrast, uses a Cereblon (CRBN) E3 ligase ligand with a different linker structure, leading to potent degradation of BRD2, BRD3, and BRD4.[4]
This case demonstrates that even when starting with a non-selective binder, linker optimization can generate a highly selective PROTAC.[4][6]
Data Presentation: Quantitative Comparison of BET Degraders
The selectivity of MZ1 compared to other BET degraders is quantified by measuring the half-maximal degradation concentration (DC50) for each BET protein in a specific cell line (e.g., HeLa cells). A lower DC50 value indicates a more potent degradation.
| PROTAC | Target Binder | E3 Ligase Ligand | Linker Type | DC50 for BRD2 (nM) | DC50 for BRD3 (nM) | DC50 for BRD4 (nM) | Selectivity Profile |
| MZ1 | JQ1 derivative | VHL | PEG/Alkyl | >1000 | ~250 | ~15 | BRD4 Selective |
| ARV-825 | JQ1 derivative | Pomalidomide (CRBN) | PEG/Alkyl | <1 | <1 | <1 | Pan-Selective |
| dBET1 | JQ1 | Thalidomide (CRBN) | PEG/Alkyl | ~5 | ~3 | ~4 | Pan-Selective |
Data are representative values compiled from literature to illustrate comparative performance. Actual values may vary based on specific experimental conditions.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate validation and comparison of PROTACs.[9]
Cellular Protein Degradation Assay (Western Blot)
This is the foundational assay to quantify the reduction in target protein levels after PROTAC treatment.[9]
-
Cell Culture and Treatment: HeLa cells are seeded in 6-well plates and allowed to attach overnight. The following day, cells are treated with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: After treatment, the cell culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then lysed using RIPA buffer containing protease and phosphatase inhibitors. The lysate is scraped, collected, and centrifuged to pellet cell debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA (bicinchoninic acid) assay to ensure equal protein loading for each sample.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20 µg) are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin). The following day, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Data Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software. The target protein signal is normalized to the loading control. The percentage of protein remaining is plotted against the PROTAC concentration to determine the DC50 and Dmax (maximum degradation) values.[8]
Global Proteomics for Selectivity Profiling (Mass Spectrometry)
This unbiased method provides a comprehensive view of PROTAC selectivity across the entire proteome.[10]
-
Cell Culture and Treatment: Cells are treated with the PROTAC at a fixed concentration (e.g., 5x DC50 for the intended target) and a vehicle control for 24 hours.
-
Lysis and Protein Digestion: Cells are lysed, and the protein concentration is determined. Proteins are then denatured, reduced, alkylated, and digested into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT): Peptides from different treatment groups (e.g., Vehicle vs. PROTAC) are labeled with tandem mass tags (TMT), allowing for multiplexed analysis. The labeled samples are then mixed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The mixed peptide sample is analyzed by LC-MS/MS. The mass spectrometer identifies the peptides and quantifies the relative abundance of each protein across the different conditions based on the TMT reporter ions.
-
Data Analysis: The data is processed to identify proteins that are significantly downregulated in the PROTAC-treated sample compared to the vehicle control. This reveals both the intended target and any potential off-target proteins that are degraded.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for Selectivity Analysis
Caption: Workflow for determining PROTAC potency and selectivity.
Linker Impact on Selectivity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 31255-10-4 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of Bromo-PEG2-bromide and Alkyne-PEG Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mass spectrometric analysis of two common polyethylene (B3416737) glycol (PEG) linkers: Bromo-PEG2-bromide and alkyne-PEG conjugates. Understanding the mass spectrometric behavior of these reagents is crucial for the successful characterization of bioconjugates, ensuring their identity, purity, and stability. This document outlines expected analytical data, detailed experimental protocols, and visual representations of experimental workflows and fragmentation pathways to aid in the design and interpretation of mass spectrometry experiments.
Introduction to this compound and Alkyne-PEG Conjugates
This compound is a homobifunctional linker featuring two reactive bromide groups. These groups can react with nucleophiles such as thiols and amines, making this linker suitable for crosslinking or surface modification. The presence of two bromine atoms results in a characteristic isotopic signature in mass spectrometry.
Alkyne-PEG conjugates are versatile tools in bioconjugation, primarily utilized in "click chemistry" reactions. The terminal alkyne group reacts efficiently and specifically with azide-functionalized molecules to form a stable triazole linkage. This high specificity and reaction yield make alkyne-PEGs popular for creating well-defined bioconjugates.
Mass Spectrometric Characterization: A Head-to-Head Comparison
The choice of analytical technique and the resulting data can vary significantly between these two classes of PEG linkers due to their different chemical properties. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for analyzing these types of molecules, often coupled with time-of-flight (TOF) or Orbitrap mass analyzers for high resolution and mass accuracy.
Expected Mass Spectrometry Data
The following table summarizes the expected mass-to-charge ratios (m/z) for this compound and a representative alkyne-PEG conjugate, Alkyne-PEG2-OH.
| Feature | This compound | Alkyne-PEG2-OH |
| Molecular Formula | C6H12Br2O2 | C7H12O3 |
| Molecular Weight | 275.97 g/mol [1][2] | 144.17 g/mol |
| Expected [M+H]+ | 276.92 (with 79Br, 81Br isotopes) | 145.08 |
| Expected [M+Na]+ | 298.90 (with 79Br, 81Br isotopes) | 167.06 |
| Isotopic Pattern | Characteristic M, M+2, M+4 peaks in a 1:2:1 ratio due to two bromine atoms. | Dominated by the natural abundance of 13C. |
| Typical Fragmentation | Neutral loss of HBr, cleavage of C-Br bonds, and fragmentation of the PEG backbone (loss of 44 Da units). | Primarily fragmentation of the PEG backbone (loss of 44 Da units).[3] |
Ionization Efficiency and Sensitivity
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful mass spectrometric analysis of PEG conjugates. Below are representative protocols for the analysis of this compound and alkyne-PEG conjugates by liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation
-
Stock Solution Preparation : Prepare a 1 mg/mL stock solution of the PEG linker or conjugate in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Working Solution : Dilute the stock solution to a final concentration of 10-100 µg/mL with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid).
-
Quality Control : Prepare a blank sample (solvent only) to ensure the cleanliness of the system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
Chromatographic Column : A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separating these relatively polar molecules.
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Gradient : A linear gradient from 5% to 95% B over 10-15 minutes is a good starting point for elution.
-
Flow Rate : 0.2-0.4 mL/min
-
Column Temperature : 30-40 °C
-
Ionization Source : Electrospray Ionization (ESI) in positive ion mode is typically used for PEG compounds.
-
MS Analysis :
-
Full Scan (MS1) : Acquire full scan mass spectra to detect the molecular ions ([M+H]+, [M+Na]+, etc.). For this compound, it is critical to observe the characteristic isotopic pattern.
-
Tandem MS (MS/MS) : Select the precursor ions of interest for collision-induced dissociation (CID) to obtain fragmentation patterns for structural confirmation. Varying collision energies (e.g., 10, 20, and 40 eV) can provide a comprehensive fragmentation spectrum.
-
Visualization of Experimental Workflows and Fragmentation
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and expected molecular fragmentation.
Predicted Fragmentation Pathways
The fragmentation of PEG chains typically proceeds via cleavage of the C-O or C-C bonds of the ethylene (B1197577) glycol backbone, resulting in a series of fragment ions separated by 44 Da.[3] The terminal functional groups can influence the fragmentation pathways.
For This compound , the presence of two bromine atoms provides a distinctive isotopic signature for bromine-containing fragments. Cleavage of the C-Br bond is a likely fragmentation pathway.
For alkyne-PEG conjugates , fragmentation is expected to be dominated by the characteristic PEG backbone cleavage.
Conclusion
The mass spectrometric analysis of this compound and alkyne-PEG conjugates provides distinct data that can be used for their unambiguous identification and characterization. The key distinguishing feature for this compound is its characteristic isotopic pattern arising from the two bromine atoms. For alkyne-PEG conjugates, the fragmentation is typically dominated by the cleavage of the PEG backbone. The choice of a suitable ionization method and careful optimization of LC-MS/MS parameters are critical for obtaining high-quality data for both types of molecules. This guide provides a foundational understanding to assist researchers in developing and interpreting their mass spectrometry-based analyses of these important bioconjugation reagents.
References
Stability of Bromo-PEG-Linked Drugs In-Vitro and In-Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision that significantly impacts the pharmacokinetic profile, efficacy, and safety of bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the various linker technologies, those utilizing a bromo-polyethylene glycol (PEG) structure, which form highly stable thioether bonds, are a robust option. This guide provides an objective comparison of the in-vitro and in-vivo stability of bromo-PEG-linked drugs against other common alternatives, supported by experimental data and detailed methodologies.
The primary function of a linker in drug development is to connect a targeting moiety to a payload, influencing the conjugate's stability, solubility, and overall performance. The ideal linker should be stable in systemic circulation to prevent premature drug release, which can lead to off-target toxicity and a reduced therapeutic window. Bromo-PEG linkers, particularly those incorporating a bromoacetamide group, react with thiol groups on biomolecules to form a stable carbon-sulfur bond, minimizing premature drug release and enhancing drug exposure at the target site.[1][2]
Comparative Stability of Linker Chemistries
The stability of a linker is fundamentally determined by the chemical nature of the covalent bond it forms with the drug or targeting molecule. The following tables summarize the stability characteristics of various linker chemistries, with a focus on comparing the performance of the thioether bond formed by bromoacetamide chemistry against other common linker types.
In-Vitro Stability Comparison
In-vitro assays, particularly plasma stability assays, are crucial for the initial screening and characterization of linker stability.[3] They provide a valuable prediction of a linker's behavior in the circulatory system.
| Linker Chemistry | Bond Type | In-Vitro Stability | Key Considerations |
| Bromoacetamide (Bromo-PEG) | Thioether | High | Forms a stable, irreversible carbon-sulfur bond. It is less susceptible to thiol exchange reactions with endogenous thiols like albumin and glutathione (B108866).[2] |
| Maleimide (Conventional) | Thiosuccinimide Ether | Variable | Prone to retro-Michael reaction, leading to deconjugation and exchange with other thiols. Stability can be enhanced by hydrolysis of the succinimide (B58015) ring.[2] |
| Maleimide (Stabilized) | Thioether (after rearrangement) | High | Engineered to rapidly convert the initial thiosuccinimide bond into a more stable, hydrolyzed form.[2] |
| Hydrazone | Hydrazone | Moderate | pH-sensitive; designed to be stable at physiological pH (~7.4) but cleaves in acidic environments like endosomes and lysosomes. Some instability in circulation can occur.[4][5] |
| Disulfide | Disulfide | Low to Moderate | Designed to be cleaved in the reducing environment of the cell cytoplasm (high glutathione concentration). Can be unstable in plasma.[5] |
| Peptide (e.g., Val-Cit) | Amide | High in human plasma | Cleaved by specific enzymes (e.g., Cathepsin B) that are often overexpressed in tumor cells. Can show instability in mouse plasma due to carboxylesterase activity.[5][6] |
In-Vivo Stability and Performance Comparison
In-vivo studies are essential to understand the overall pharmacokinetic behavior of a bioconjugate, which is significantly influenced by linker stability. A more stable linker generally leads to a longer circulation half-life and better tumor accumulation of the payload.[3]
| Performance Metric | Bromo-PEG (Bromoacetamide) Linker | Maleimide-PEG Linker | Key Findings & Implications |
| In-Vivo Stability | No measurable systemic drug release over 2 weeks in mice.[1] | Susceptible to retro-Michael reaction, leading to premature drug release.[1] | The irreversible thioether bond of bromoacetamide linkers offers superior plasma stability, minimizing off-target toxicity.[1] |
| Intratumoral Drug Exposure | 25% higher intratumoral drug exposure over a 7-day period.[1] | Lower intratumoral drug concentration due to premature deconjugation.[1] | Enhanced stability of the Bromo-PEG linker leads to more efficient delivery of the payload to the tumor.[1] |
| ADC Homogeneity | Affords a more homogenous ADC product.[1] | Can result in heterogeneous mixtures of ADC species.[1] | Increased homogeneity with Bromo-PEG linkers can lead to better-defined pharmacological properties and improved manufacturing consistency.[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for evaluating and comparing linker stability.
In-Vitro Plasma Stability Assay
Objective: To determine the stability of a linker in plasma by measuring the degradation of the conjugate and the release of the payload over time.[6]
Materials:
-
PEG-conjugated molecule of interest
-
Human or mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) or methanol (B129727) for protein precipitation
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO or PBS).[6]
-
Incubation: Incubate the conjugate at a final concentration of 100 µg/mL in fresh plasma at 37°C. Include a control sample of the conjugate in a formulation buffer (e.g., PBS) to monitor intrinsic stability.[7]
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C to halt any further degradation.[7]
-
Sample Preparation: Thaw the plasma aliquots on ice. Precipitate plasma proteins by adding three volumes of cold acetonitrile containing an internal standard. Vortex the samples and incubate at -20°C for at least 30 minutes. Centrifuge at high speed to pellet the precipitated proteins.[7]
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload. The concentration of the intact conjugate can be measured using methods like ELISA.[4]
-
Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload against time to determine the half-life (t1/2) of the conjugate in plasma.[4]
In-Vivo Stability and Pharmacokinetics Assessment
Objective: To evaluate the in-vivo stability and pharmacokinetic profile of the bioconjugate.[8]
Procedure:
-
Animal Model: Administer the bioconjugate to a suitable animal model (e.g., mice) via intravenous injection.[9]
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-injection.[9]
-
Sample Processing: Process the blood samples to obtain plasma.
-
Analysis:
-
Total Antibody/Conjugate: Quantify the concentration of the total antibody (regardless of drug load) and the intact conjugate using an enzyme-linked immunosorbent assay (ELISA).
-
Free Payload: Quantify the concentration of the released drug in the plasma using LC-MS/MS.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) for the total antibody, intact conjugate, and free payload.
Visualizing Experimental Workflows
Diagrams are essential for understanding the complex relationships in bioconjugate design and stability assessment.
Caption: Workflow for In-Vitro Plasma Stability Assay.
Caption: Workflow for In-Vivo Pharmacokinetic Study.
Conclusion
The selection of a linker is a critical, multi-parameter optimization process in the development of bioconjugates. The thioether bond formed by bromoacetamide-based linkers, such as Bromo-PEG linkers, offers superior in-vivo stability compared to conventional linker chemistries like those based on maleimides.[2] This enhanced stability minimizes premature drug release, leading to a better safety profile and potentially greater therapeutic efficacy.[2] The inclusion of a PEG spacer further improves the overall stability and pharmacokinetic properties of the bioconjugate.[5] The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies, enabling the rational design of next-generation targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Homobifunctional PEG Linkers for Crosslinking
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Homobifunctional PEG Linker for Bioconjugation
The strategic selection of a crosslinking agent is a critical step in various applications, from studying protein-protein interactions and creating antibody-drug conjugates (ADCs) to developing hydrogels for tissue engineering. Homobifunctional Polyethylene Glycol (PEG) linkers, characterized by identical reactive groups at both ends of a hydrophilic PEG spacer, are valuable tools for covalently linking biomolecules.[1] The PEG spacer enhances water solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the resulting conjugate.[1]
This guide provides a comprehensive comparison of the most common classes of homobifunctional PEG linkers, focusing on their reaction chemistries, performance characteristics, and applications. The information is supported by experimental data and detailed protocols to facilitate informed decision-making in your research and development endeavors.
Comparative Analysis of Reactive Chemistries
The performance of a homobifunctional PEG linker is primarily defined by its reactive end groups. The most common chemistries target primary amines (N-Hydroxysuccinimide esters), sulfhydryls (maleimides), or azide (B81097) groups (dibenzocyclooctyne). Each chemistry has distinct advantages and disadvantages in terms of specificity, reaction conditions, and the stability of the resulting linkage.
Data Presentation: Performance Characteristics of Homobifunctional PEG Linkers
| Feature | NHS-Ester-PEG-NHS Ester | Maleimide-PEG-Maleimide | DBCO-PEG-DBCO |
| Target Functional Group | Primary amines (-NH₂) on lysines and N-terminus | Sulfhydryls (-SH) on cysteines | Azides (-N₃) |
| Reaction Chemistry | Acylation | Michael Addition | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Resulting Linkage | Stable Amide Bond | Stable Thioether Bond | Highly Stable Triazole Ring |
| Optimal Reaction pH | 7.2 - 8.5 | 6.5 - 7.5 | 4.0 - 10.0 (Broad Range) |
| Reaction Specificity | High for primary amines. | High for thiols within the optimal pH range. At pH > 7.5, reactivity with amines can occur. | Extremely high (Bioorthogonal), minimal off-target reactions. |
| Linkage Stability | Highly stable under physiological conditions. | Generally stable, but can be susceptible to retro-Michael reaction in the presence of excess thiols. | Exceptionally stable to hydrolysis and enzymatic cleavage.[1] |
| Key Advantage | Targets abundant and accessible lysine (B10760008) residues. | Allows for site-specific conjugation to less abundant cysteine residues. | Bioorthogonal reaction allows for crosslinking in complex biological media with minimal side reactions.[2] |
| Key Disadvantage | Can lead to a heterogeneous product due to multiple lysine residues. The NHS ester is prone to hydrolysis in aqueous solutions. | Requires the presence of free thiols, which may necessitate the reduction of disulfide bonds. | Requires the introduction of azide groups into the target molecules. |
Influence of PEG Spacer Length
The length of the PEG spacer arm plays a crucial role in the overall performance of the crosslinker. It influences the solubility of the conjugate, the efficiency of the crosslinking reaction by overcoming steric hindrance, and the biological properties of the final product.
Data Presentation: Effect of Spacer Length on Bioconjugate Properties
| Property | Shorter PEG Spacer (e.g., PEG4) | Longer PEG Spacer (e.g., PEG24) |
| Solubility Enhancement | Moderate | High |
| Steric Hindrance | May be insufficient to overcome steric hindrance in bulky protein complexes. | More effective at overcoming steric hindrance, potentially leading to higher crosslinking efficiency. |
| Flexibility | Less flexible. | More flexible, allowing for better orientation of the molecules to be crosslinked. |
| Immunogenicity | Generally low. | May be slightly higher than shorter PEGs, but still considered low. |
| Hydrophobicity | Less effective at masking the hydrophobicity of a conjugated payload. | More effective at shielding hydrophobic molecules, reducing aggregation.[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful crosslinking. The following are generalized protocols for the three main types of homobifunctional PEG linkers. Optimization may be required for specific applications.
Protocol 1: Protein Crosslinking using NHS-PEG-NHS Ester
This protocol describes a general procedure for crosslinking a protein with available primary amines using a homobifunctional NHS-ester PEG linker.[4]
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEGn-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation: Equilibrate the vial of NHS-PEGn-NHS Ester to room temperature before opening. Prepare a 10-20 mM stock solution in anhydrous DMSO or DMF immediately before use.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to consume any unreacted NHS esters.
-
Purification: Remove excess crosslinker and quenching buffer using a desalting column or by dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.
Protocol 2: Protein Crosslinking using Maleimide-PEG-Maleimide
This protocol outlines the crosslinking of proteins via their sulfhydryl groups using a homobifunctional maleimide-PEG linker.
Materials:
-
Protein solution containing free sulfhydryls (0.1 mM in a suitable buffer like PBS, pH 6.5-7.5)
-
Maleimide-PEGn-Maleimide
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP), if disulfide bonds need to be reduced.
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column
Procedure:
-
Protein Preparation (if necessary): If the target cysteine residues are in disulfide bonds, reduce the protein by adding a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Reagent Preparation: Prepare a 10 mM stock solution of Maleimide-PEGn-Maleimide in anhydrous DMSO or DMF.
-
Crosslinking Reaction: Add a 2- to 3-fold molar excess of the crosslinker stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench any unreacted maleimide (B117702) groups, add a quenching solution to a final concentration of 1 mM and incubate for 15 minutes.
-
Purification: Purify the crosslinked product using a desalting column to remove excess reagents.
-
Analysis: Analyze the results using SDS-PAGE, SEC, or mass spectrometry.
Protocol 3: Crosslinking of Azide-Modified Molecules using DBCO-PEG-DBCO
This protocol describes the crosslinking of two azide-containing molecules using a homobifunctional DBCO linker via copper-free click chemistry.[2]
Materials:
-
Azide-modified molecules in a suitable reaction buffer (e.g., PBS, pH 7.4)
-
DBCO-PEGn-DBCO
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of DBCO-PEGn-DBCO in anhydrous DMSO or DMF.
-
Crosslinking Reaction: Add the DBCO-PEGn-DBCO stock solution to the mixture of azide-modified molecules. A 1.5- to 3-fold molar excess of the crosslinker over the total azide concentration is a good starting point.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing.
-
Purification: Remove excess crosslinker and unreacted molecules by SEC or dialysis.
-
Analysis: Analyze the crosslinked products by an appropriate method (e.g., chromatography, electrophoresis, mass spectrometry).
Mandatory Visualization
Caption: Reaction mechanisms of common homobifunctional PEG linkers.
Caption: General experimental workflow for homobifunctional crosslinking.
References
Assessing the Immunogenicity of Proteins Modified with Bromo-PEG2-bromide: A Comparative Guide
For researchers, scientists, and drug development professionals, mitigating the immunogenicity of therapeutic proteins is paramount for ensuring drug safety and efficacy. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to reduce protein immunogenicity and enhance pharmacokinetic profiles. However, the immune system can recognize PEG as foreign, leading to the production of anti-PEG antibodies. This can result in accelerated blood clearance, reduced efficacy, and potential hypersensitivity reactions.
This guide provides a comprehensive comparison of the immunogenicity of proteins modified with Bromo-PEG2-bromide and other PEGylation strategies. It includes supporting experimental data, detailed methodologies for key immunogenicity assays, and an exploration of emerging alternatives to PEGylation.
The Double-Edged Sword of PEGylation
PEGylation creates a hydrophilic shield around a protein, which can mask immunogenic epitopes and increase the molecule's hydrodynamic size, thereby reducing renal clearance and proteolytic degradation. While often successful in diminishing the immunogenicity of the protein itself, the PEG moiety can provoke an immune response. The immunogenic potential of a PEGylated protein is influenced by a variety of factors related to the PEG molecule, the protein, and the conjugation chemistry.
Comparative Analysis of Factors Influencing Immunogenicity
The choice of PEGylation reagent and the resulting linkage to the protein can significantly impact the immunogenicity of the final conjugate. Here, we compare key characteristics of different PEGylation strategies.
Table 1: Comparison of Thiol-Reactive PEGylation Linkers: Bromo-PEG vs. Maleimide-PEG
| Performance Metric | Bromo-PEG (via Bromoacetamide) | Maleimide-PEG | Key Findings & Implications |
| Linkage Formed | Stable thioether bond | Thiosuccinimide linkage | The thioether bond formed from bromoacetamide is highly stable. |
| In Vivo Stability | High; resistant to degradation. | Susceptible to retro-Michael reaction, leading to premature drug release and potential "de-PEGylation". | The superior stability of the bromo-PEG linkage minimizes premature dissociation of PEG, potentially reducing the exposure of the PEG moiety to the immune system in a non-target context. |
| ADC Homogeneity | Can produce more homogenous conjugates. | Can result in heterogeneous mixtures. | Homogeneity in PEGylation can lead to more consistent and predictable immunological profiles. |
Table 2: General Comparison of PEGylation Chemistries
| PEGylation Chemistry | Target Residue(s) | Bond Stability | Key Considerations |
| Bromo-PEG | Thiols (Cysteine) | Very High (Thioether) | Forms a highly stable bond, potentially reducing immunogenicity associated with linker instability. |
| Maleimide-PEG | Thiols (Cysteine) | Moderate | Prone to thiol exchange in vivo, which can lead to heterogeneity and potential off-target effects. |
| NHS-Ester-PEG | Amines (Lysine, N-terminus) | High (Amide) | Can lead to heterogeneous products due to multiple lysine (B10760008) residues on a protein's surface. The resulting amide bond is very stable. |
| Click Chemistry (e.g., Azide-Alkyne) | Bioorthogonal groups | Very High (Triazole) | Offers high specificity and efficiency, resulting in well-defined conjugates. The triazole linkage is highly stable. |
A study by Poppenborg et al. demonstrated that both amide and succinyl linkages between PEG and asparaginase (B612624) could induce similar levels of anti-PEG antibody production, suggesting that in some contexts, the specific nature of the covalent bond may have a less pronounced effect on immunogenicity than other factors.[1]
Signaling Pathways in Anti-PEG Antibody Production
The generation of anti-PEG antibodies can occur through two main pathways: the thymus-dependent (T-dependent) and thymus-independent (T-independent) pathways.
T-dependent activation leading to anti-PEG IgG production.
T-independent activation leading to anti-PEG IgM production.
Experimental Protocols for Immunogenicity Assessment
A multi-faceted approach is required to thoroughly assess the immunogenicity of a PEGylated protein, typically involving a combination of in vitro and in vivo methods.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies
ELISA is a widely used method for the detection and quantification of anti-PEG antibodies.
Workflow for anti-PEG antibody detection by ELISA.
Detailed Protocol:
-
Coating: Dilute a PEG-protein conjugate (e.g., PEG-BSA) to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL per well to a 96-well high-binding ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL per well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate as in step 2. Add 100 µL of diluted serum or plasma samples to the wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate as in step 2. Add 100 µL of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG or IgM) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Development: Wash the plate as in step 2. Add 100 µL of a suitable substrate (e.g., TMB) to each well. Allow the color to develop in the dark.
-
Stopping and Reading: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄). Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time data on the binding kinetics of anti-PEG antibodies.
Workflow for SPR-based analysis of anti-PEG antibodies.
Detailed Protocol:
-
Sensor Chip Preparation: Covalently immobilize a PEG derivative (e.g., mPEG-thiol) onto a suitable sensor chip (e.g., CM5).
-
Analyte Injection: Inject diluted serum or plasma samples over the sensor surface at a constant flow rate.
-
Association Phase: Monitor the binding of anti-PEG antibodies to the immobilized PEG in real-time.
-
Dissociation Phase: Flow running buffer over the sensor surface to monitor the dissociation of the antibody-PEG complex.
-
Regeneration: Inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove bound antibodies and prepare the chip for the next sample.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
In Vivo Immunogenicity Studies
Animal studies are crucial for evaluating the immunogenicity of PEGylated proteins in a biological system.
General Study Design:
-
Animal Model: Select an appropriate animal model, typically rodents (e.g., BALB/c mice) or non-human primates.
-
Grouping and Dosing: Divide animals into groups, including a vehicle control, a group receiving the non-PEGylated protein, and groups receiving the PEGylated protein with different linkers or at various doses.
-
Administration: Administer the test articles via a clinically relevant route (e.g., intravenous or subcutaneous).
-
Sample Collection: Collect blood samples at multiple time points for pharmacokinetic analysis and antibody detection.
-
Antibody Titer Determination: Analyze serum samples for anti-protein and anti-PEG antibodies using validated ELISA or SPR assays.
-
Pharmacokinetic Analysis: Measure the concentration of the therapeutic protein in the blood over time to assess for accelerated clearance.
-
Clinical Observations: Monitor animals for any adverse reactions.
Alternatives to PEGylation
Concerns about PEG immunogenicity have driven the development of alternative hydrophilic polymers.
Table 3: Comparison of PEG and Emerging Alternatives
| Polymer | Key Advantages | Immunogenicity Profile |
| Polyethylene Glycol (PEG) | Well-established, extensive clinical data, effective at increasing half-life. | Can elicit anti-PEG antibodies, with pre-existing antibodies present in a significant portion of the population. |
| Polysarcosine (pSar) | Biodegradable, non-toxic, and considered non-immunogenic.[2] | Studies suggest it is a promising non-immunogenic alternative to PEG.[2] |
| Poly(2-oxazoline)s (POx) | Biocompatible, tunable properties, and considered to have low immunogenicity. | Generally shows low immunogenicity, with some studies suggesting it may be a suitable "stealth" polymer alternative. |
| Zwitterionic Polymers | Excellent resistance to protein fouling and low immunogenicity due to their neutral charge. | Exhibit very low immunogenicity. |
Conclusion
The immunogenicity of PEGylated proteins is a complex issue that requires careful consideration during drug development. While this compound offers the advantage of forming a highly stable thioether bond, which may contribute to a more favorable immunogenicity profile by minimizing premature de-PEGylation, a comprehensive assessment is still necessary. The choice of PEGylation strategy should be based on a thorough evaluation of factors including linker stability, the intrinsic immunogenicity of the protein, and the desired pharmacokinetic profile. A robust immunogenicity assessment, utilizing a combination of in vitro and in vivo methods, is essential to characterize the risk of an anti-PEG antibody response. Furthermore, the exploration of alternative polymers like polysarcosine and poly(2-oxazoline)s offers promising avenues for developing next-generation protein therapeutics with improved safety and efficacy profiles.
References
Navigating the Landscape of Protein PEGylation: A Guide to Alternatives for Bromo-PEG2-bromide
For researchers, scientists, and drug development professionals, the strategic attachment of polyethylene (B3416737) glycol (PEG) to proteins—a process known as PEGylation—is a cornerstone for improving the therapeutic value of biologics. This modification can enhance protein stability, extend circulatory half-life, and reduce immunogenicity.[1][2][3][4][5][6] While Bromo-PEG2-bromide is a tool for PEGylation, the field has advanced to offer a diverse toolkit of chemical and enzymatic strategies, each with distinct advantages.
This guide provides a comprehensive comparison of alternatives to this compound, offering an objective look at various PEGylation chemistries. By presenting supporting experimental data, detailed protocols, and visual workflows, this document serves as a practical resource for selecting the optimal conjugation strategy for your therapeutic protein.
The Evolving Toolkit of Protein Modification
The primary goal of PEGylation is to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[3][4] The choice of PEGylation chemistry is critical as it dictates the site of attachment, the stability of the linkage, and ultimately, the biological activity of the final conjugate.[4][7] While bromo-PEG reagents react with nucleophiles like the thiol groups of cysteine residues, a range of other functionalized PEGs offer greater specificity, efficiency, and versatility.[8][9]
This guide explores the performance of several key alternatives:
-
NHS-ester PEGs: Targeting primary amines on lysine (B10760008) residues and the N-terminus.
-
Maleimide-PEGs: Highly specific for sulfhydryl groups on cysteine residues.
-
Aldehyde-PEGs: Enabling N-terminal specific PEGylation under controlled pH.
-
Click Chemistry PEGs: Offering bioorthogonal and highly efficient conjugation.
-
Enzymatic PEGylation: Providing unparalleled site-specificity through enzymes like Sortase A and Transglutaminase.[10][11]
Chemical PEGylation Strategies: A Comparative Analysis
Chemical PEGylation remains a widely used approach due to its versatility. The choice of the reactive group on the PEG reagent dictates its target on the protein, influencing the specificity and stability of the resulting conjugate.
Targeting Primary Amines: NHS-ester PEGs
N-hydroxysuccinimidyl (NHS)-ester activated PEGs are a popular choice for modifying proteins by targeting the primary amines of lysine residues and the N-terminus.[12][13][14] This reaction is typically rapid and results in a stable amide bond.[12][14]
Key Features:
-
Target: Primary amines (Lysine, N-terminus)
-
Linkage: Stable amide bond
-
Advantages: High reactivity, well-established protocols.[12]
-
Disadvantages: Can lead to a heterogeneous product mixture due to the abundance of lysine residues on the protein surface, potentially impacting biological activity.[8]
Targeting Thiols: Maleimide-PEGs
For site-specific PEGylation, Maleimide-PEGs are an excellent choice as they selectively react with the sulfhydryl groups of cysteine residues.[13][15][16] Cysteine is a less abundant amino acid, allowing for more controlled and homogenous conjugation.[8] The reaction forms a stable thioether bond.[15][16]
Key Features:
-
Target: Sulfhydryl groups (Cysteine)
-
Linkage: Stable thioether bond
-
Advantages: High site-specificity, stable linkage.[8]
-
Disadvantages: Requires a free cysteine residue, which may necessitate protein engineering. The stability of the thioether bond can sometimes be a concern under certain in vivo conditions.[8]
Targeting the N-terminus: Aldehyde-PEGs
PEG-aldehydes offer a method for achieving N-terminal specific PEGylation through reductive amination.[3] By controlling the reaction pH, the more nucleophilic α-amino group at the N-terminus can be selectively targeted over the ε-amino groups of lysine residues.[3] This strategy produces a more homogenous product while preserving the protein's biological activity.[3]
Key Features:
-
Target: N-terminal α-amino group
-
Linkage: Stable secondary amine bond
-
Advantages: Site-specific, results in a homogenous product.[3]
-
Disadvantages: Requires careful control of reaction conditions (pH).
Bioorthogonal Conjugation: Click Chemistry PEGs
Click chemistry has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and mild reaction conditions.[17][18][19] This approach typically involves the reaction of an azide-functionalized PEG with an alkyne-modified protein (or vice versa).[17][18] This bioorthogonal reaction proceeds with high fidelity, leading to a stable triazole linkage.[19]
Key Features:
-
Target: Bioorthogonal handles (e.g., azide, alkyne) introduced into the protein
-
Linkage: Stable triazole ring
-
Advantages: High specificity and efficiency, bioorthogonal, mild reaction conditions.[20]
-
Disadvantages: Requires the introduction of a non-native functional group into the protein.
Performance Comparison of PEGylation Chemistries
| Feature | Bromo-PEG | NHS-ester PEG | Maleimide-PEG | Aldehyde-PEG (N-terminal) | Click Chemistry PEG |
| Target Residue(s) | Cysteine (Thiol), other nucleophiles | Lysine (Amine), N-terminus | Cysteine (Thiol) | N-terminal Amine | Azide/Alkyne |
| Linkage Formed | Thioether | Amide | Thioether | Secondary Amine | Triazole |
| Reaction pH | 7.0 - 8.5 | 7.0 - 9.0[14] | 6.5 - 7.5[14] | ~6.0[21] | Physiological pH |
| Specificity | Moderate | Low (random) | High | High | Very High |
| Linkage Stability | Highly Stable[8] | Highly Stable[12] | Stable[15] | Highly Stable | Highly Stable |
| Typical Yield | Variable, can be >90%[12] | High, often >90%[12] | High | High | Very High |
| Potential Side Reactions | Reaction with other nucleophiles at higher pH[12] | Hydrolysis of NHS ester in aqueous solutions[12] | Reaction with other nucleophiles, potential for retro-Michael reaction[8] | Non-specific reaction with lysines at higher pH | Generally none |
| Homogeneity | Moderate | Low | High | High | Very High |
Enzymatic PEGylation: The Pinnacle of Specificity
Enzymatic methods offer an unparalleled level of control and specificity in protein PEGylation, leveraging the catalytic precision of enzymes to attach PEG to specific amino acid sequences.[11]
Sortase-Mediated Ligation (SML)
Sortase A, a bacterial transpeptidase, recognizes a specific C-terminal sorting signal (e.g., LPXTG) and ligates a PEG molecule functionalized with an N-terminal oligo-glycine motif.[10][22][23] This allows for precise C-terminal or N-terminal PEGylation.[22]
Transglutaminase-Mediated Ligation
Microbial transglutaminase (mTGase) catalyzes the formation of a stable isopeptide bond between the side chain of a glutamine residue and a primary amine on a PEG reagent.[11] This method is highly site-specific as the enzyme recognizes glutamine residues within flexible protein regions.[11]
Experimental Protocols
Protocol 1: General Procedure for NHS-ester PEGylation
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., PBS) at a pH of 7.0-8.5.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG in a small amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-ester PEG to the protein solution.[12]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[12]
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS-ester.
-
Purification: Purify the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted PEG and protein.
Protocol 2: General Procedure for Maleimide-PEGylation
-
Protein Preparation: If necessary, reduce any disulfide bonds in the protein using a reducing agent like DTT or TCEP, followed by removal of the reducing agent. Dissolve the protein in a thiol-free buffer at pH 6.5-7.5.[15]
-
PEG Reagent Preparation: Dissolve the Maleimide-PEG in a suitable solvent (e.g., DMSO or DMF) immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.[15][24]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[15][24][25]
-
Purification: Purify the conjugate using SEC or IEX to separate the PEGylated protein from unreacted reagents.
Protocol 3: General Procedure for N-terminal Aldehyde-PEGylation
-
Protein Preparation: Dissolve the protein in a reaction buffer at a slightly acidic to neutral pH (e.g., pH 6.0).[21]
-
PEG Reagent Preparation: Dissolve the Aldehyde-PEG in the reaction buffer.
-
Schiff Base Formation: Add a 10- to 20-fold molar excess of the Aldehyde-PEG solution to the protein solution and incubate for 1-2 hours at room temperature.[3]
-
Reduction: Add a reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture to reduce the Schiff base to a stable secondary amine linkage.
-
Incubation: Continue the incubation for several hours to overnight at 4°C.
-
Purification: Purify the PEGylated protein using an appropriate chromatography method.
Visualizing PEGylation Workflows
Caption: General experimental workflows for common chemical PEGylation strategies.
Signaling Pathway Considerations
The impact of PEGylation on the biological activity of a therapeutic protein is a critical consideration.[7] Steric hindrance from the attached PEG chain can block the protein's active site or receptor-binding domains.[7] Therefore, understanding the protein's mechanism of action and the location of its functional sites is crucial for designing an effective PEGylation strategy. Site-specific PEGylation methods are often preferred to avoid modification of critical residues.[7]
Caption: Impact of PEGylation strategy on protein-receptor interaction.
Conclusion
The field of protein PEGylation has expanded significantly, offering a range of alternatives to traditional chemistries like this compound. The choice of an alternative depends on the specific requirements of the therapeutic protein, including the desired level of site-specificity, the importance of linkage stability, and the need to preserve biological activity. Thiol-reactive, carbonyl-reactive, and click chemistries offer greater control over the conjugation site compared to random amine-reactive methods. For the highest degree of specificity, enzymatic approaches like sortase and transglutaminase-mediated ligation are powerful options. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate PEGylation strategy to optimize the therapeutic potential of their protein candidates.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 10. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Click-PEGylation - A mobility shift approach to assess the redox state of cysteines in candidate proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bachem.com [bachem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sortase-mediated protein ligation: an emerging biotechnology tool for protein modification and immobilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. confluore.com [confluore.com]
- 25. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of Bromo-PEG2-bromide in Diverse Buffer Systems
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a crosslinker and the buffer system in which it is employed are critical determinants of reaction efficiency, product homogeneity, and conjugate stability. This guide provides an objective comparison of Bromo-PEG2-bromide's performance in various buffer systems, juxtaposed with common alternatives, and is supported by experimental data to inform rational decision-making in the design of antibody-drug conjugates (ADCs), PROTACs, and other bioconjugates.
This compound is a homobifunctional crosslinker featuring a short, hydrophilic di(ethylene glycol) spacer flanked by two reactive bromide groups. These terminal bromides are excellent leaving groups for nucleophilic substitution reactions, primarily with thiol groups found in cysteine residues of proteins and peptides. The resulting thioether bond is known for its high stability. However, the efficiency of this conjugation and the stability of the linker itself are significantly influenced by the reaction environment, particularly the buffer composition and pH.
Performance in Different Buffer Systems
The choice of buffer can dramatically impact the outcome of a conjugation reaction with this compound. The key parameters to consider are pH and the presence of nucleophilic components in the buffer itself.
pH: The reaction of the bromide group with a thiol is highly pH-dependent. The thiol group (-SH) must be deprotonated to the more nucleophilic thiolate anion (-S⁻) for the reaction to proceed efficiently. Given that the pKa of a typical cysteine thiol group in a protein is around 8.3-8.6, conducting the reaction at a pH in the range of 7.5 to 9.0 significantly accelerates the rate of conjugation.[1][2][3] At a more neutral pH (around 7.0), the reaction can still occur but will be considerably slower.[3] Conversely, at a pH above 9.0, the risk of side reactions with other nucleophilic amino acid residues, such as the amine groups of lysine, increases.[3]
Buffer Composition: It is crucial to avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components can act as competing nucleophiles, reacting with the this compound and reducing the yield of the desired conjugate.[4] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffers, and HEPES, which are non-nucleophilic and can effectively maintain the desired pH range.[5][6]
Stability of this compound and its Conjugates
This compound itself is susceptible to hydrolysis, where the bromide is replaced by a hydroxyl group, rendering the linker inactive. This hydrolysis is accelerated at both acidic (pH < 6) and basic (pH > 8) conditions.[7] For optimal stability of the unreacted linker in aqueous solutions, a neutral pH of around 7.0 to 7.5 is recommended.[7]
Once conjugated, the resulting thioether bond is highly stable and considered essentially irreversible under physiological conditions.[8][9][10] This is a significant advantage over some alternative linkers, particularly those based on maleimide (B117702) chemistry.
Comparison with Alternative Crosslinkers
The most common alternative to bromo-PEG linkers for thiol-reactive conjugation are maleimide-PEG linkers.
This compound vs. Maleimide-PEG Linkers:
| Performance Metric | This compound | Maleimide-PEG Linker | Key Findings & Implications |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition | The SN2 reaction of bromo-PEG linkers forms a highly stable, irreversible thioether bond.[5][11] The Michael addition of maleimides forms a thiosuccinimide linkage that can be reversible.[9][11] |
| Optimal Reaction pH | 7.5 - 9.0 | 6.5 - 7.5 | Bromo-PEG linkers require a slightly basic pH for optimal thiol reactivity.[3] Maleimides are highly efficient at a neutral pH.[11] |
| Reaction Rate | Moderate to Fast (at optimal pH) | Very Fast (at optimal pH) | Maleimide reactions are generally faster than bromo-alkyl reactions at neutral pH.[12] |
| Bond Stability | Highly Stable (Irreversible) | Moderately Stable (Reversible) | The thioether bond from bromo-PEG is resistant to degradation.[8][10] The maleimide-derived bond is susceptible to retro-Michael addition, leading to potential deconjugation and exchange with other thiols like glutathione (B108866) in vivo.[9] |
| In Vivo Stability | No measurable systemic drug release over 2 weeks in mice (for bromoacetamide-based ADCs).[8] | Susceptible to premature drug release due to retro-Michael reaction.[8] | The superior stability of the bromo-PEG linkage leads to a more stable conjugate in biological systems, minimizing off-target toxicity.[8] |
| Homogeneity of Conjugate | Can afford a more homogenous product.[8] | Can result in heterogeneous mixtures.[8] | The stable linkage of bromo-PEG contributes to better-defined pharmacological properties.[8] |
Other alternatives include linkers for "click chemistry," such as those containing azide (B81097) or alkyne groups. These offer very high specificity as the reactive groups are bioorthogonal and do not react with naturally occurring functional groups.[6] However, they often require a multi-step process for conjugation.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
Materials:
-
Thiol-containing protein (e.g., antibody with reduced disulfide bonds)
-
This compound
-
Reaction Buffer: 0.1 M Phosphate buffer with 5 mM EDTA, pH 8.0
-
Quenching Solution: 100 mM L-cysteine in reaction buffer
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
-
Reducing agent (optional, e.g., TCEP)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing. The reaction progress can be monitored by LC-MS. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
Quenching: Add the quenching solution to a final concentration of 10 mM to react with any excess this compound. Incubate for 30 minutes.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted linker and quenching reagent.
Protocol 2: Comparative Analysis of Conjugation Efficiency in Different Buffers
Objective: To determine the optimal buffer system for the conjugation of this compound to a model thiol-containing peptide.
Materials:
-
Thiol-containing peptide (e.g., N-acetyl-cysteine)
-
This compound
-
Buffer A: 0.1 M Phosphate buffer, pH 7.0
-
Buffer B: 0.1 M Phosphate buffer, pH 8.0
-
Buffer C: 0.1 M Borate buffer, pH 8.0
-
Buffer D: 0.1 M Tris buffer, pH 8.0
-
Anhydrous DMSO
-
LC-MS system for analysis
Procedure:
-
Reaction Setup: Prepare four separate reaction mixtures, each containing the thiol-containing peptide at a fixed concentration (e.g., 1 mM) in one of the four buffers (A, B, C, D).
-
Initiate Reaction: Add an equimolar amount of this compound (dissolved in DMSO) to each reaction mixture simultaneously.
-
Time-course Analysis: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture and quench the reaction immediately (e.g., by adding an excess of a different thiol and acidifying).
-
Analysis: Analyze the quenched aliquots by LC-MS to quantify the amount of conjugated product and unreacted starting materials.
-
Data Presentation: Plot the concentration of the product over time for each buffer system. Calculate the initial reaction rates and the final yield in each buffer. This data can be presented in a table for easy comparison.
Visualizing Workflows and Pathways
Caption: General experimental workflow for protein conjugation.
Caption: Logical diagram for selecting a suitable buffer system.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 31255-10-4 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Bromo-PEG2-bromide: A Guide for Laboratory Professionals
For immediate reference: The proper disposal of Bromo-PEG2-bromide is crucial for laboratory safety and environmental compliance. Due to its halogenated nature, this chemical should never be disposed of down the drain or in regular solid waste. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, to prevent direct contact. In the event of accidental skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Waste Characterization and Segregation
The critical first step in the proper disposal of this compound is its correct classification and segregation. Due to the presence of bromine, this compound is categorized as halogenated organic waste . It is essential to not mix this waste stream with non-halogenated organic waste to prevent complications and increased disposal costs.
Step-by-Step Disposal Protocol
The following protocols outline the procedures for disposing of unused or waste this compound, as well as contaminated lab materials.
Unused or Waste this compound (Liquid)
-
Container Selection: Choose a clean, dry, and chemically compatible waste container with a secure screw cap. Glass or polyethylene (B3416737) containers are generally suitable.
-
Labeling: Before adding any waste, clearly label the container as "Halogenated Organic Waste" and specify the full chemical name, "this compound".
-
Waste Transfer: In a well-ventilated area or fume hood, carefully transfer the waste this compound into the labeled container.
-
Secure Storage: Tightly seal the container and store it in a designated satellite accumulation area for hazardous waste. This area should be cool, dry, and away from incompatible materials such as strong acids, bases, and oxidizing agents. The container should remain closed at all times except when adding waste.
-
Arrange for Pickup: When the container is full or in accordance with your institution's guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Contaminated Solids (e.g., gloves, absorbent pads)
-
Containment: Place all solid materials contaminated with this compound into a designated, sealable plastic bag or a container for solid hazardous waste.
-
Labeling: Clearly label the bag or container as "Halogenated Organic Waste" and "Solid Waste contaminated with this compound".
-
Storage and Disposal: Store the sealed container with other solid chemical waste and arrange for pickup by your institution's EHS or a licensed waste contractor.
Contaminated "Sharps" (e.g., needles, glass pipettes)
-
Container: Dispose of all sharps contaminated with this compound in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.
-
Labeling: The container must be labeled as "Chemically Contaminated Sharps," "Halogenated Organic Waste," and "this compound".
-
Disposal: Arrange for collection by your institution's EHS or a licensed chemical waste contractor.
Spill Management Protocol
In the event of a this compound spill, adhere to the following procedure:
-
Ensure Safety: Alert personnel in the immediate vicinity and ensure proper PPE is worn.
-
Containment and Absorption: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent. Avoid using combustible materials like paper towels for large spills.
-
Collection: Carefully collect the absorbed material and place it into a sealable, designated container for solid halogenated waste.
-
Labeling: Label the container as "Halogenated Organic Waste" and "Solid Waste with this compound".
-
Decontamination: Clean the spill area with soap and water or a suitable laboratory detergent. All cleaning materials, such as wipes, must also be disposed of as contaminated solid waste.
-
Disposal: Arrange for the pickup of the sealed container by your institution's EHS or a licensed chemical waste contractor.
Summary of Disposal Information
| Waste Type | Disposal Container | Labeling Requirements | Disposal Method |
| Unused/Waste this compound (Liquid) | Sealable, chemically compatible container (e.g., glass or polyethylene) | "Halogenated Organic Waste", "this compound" | Collection by institutional EHS or a licensed chemical waste contractor. |
| Contaminated Solids (e.g., gloves, absorbent pads) | Sealable plastic bag or container for solid hazardous waste | "Halogenated Organic Waste", "Solid Waste with this compound" | Collection by institutional EHS or a licensed chemical waste contractor. |
| Contaminated "Sharps" (e.g., needles, glass pipettes) | Puncture-resistant sharps container for chemically contaminated sharps | "Chemically Contaminated Sharps", "Halogenated Organic Waste", "this compound" | Collection by institutional EHS or a licensed chemical waste contractor. |
| Empty this compound Containers | Original container | Original label must be defaced. | Consult institutional guidelines. May require triple rinsing before disposal as regular waste. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Essential Safety and Operational Guide for Handling Bromo-PEG2-bromide
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Bromo-PEG2-bromide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identifier and Properties
| Property | Value |
| Chemical Name | 1,2-bis(2-bromoethoxy)ethane[1] |
| Synonym | This compound[1] |
| CAS Number | 31255-10-4[1][2] |
| Molecular Formula | C6H12Br2O2[1][2][3] |
| Molecular Weight | 275.97 g/mol [1][3] |
| Appearance | Not specified, handle as potentially hazardous chemical |
| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media.[1][2][3] |
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is limited, it should be handled as a potentially hazardous chemical. The presence of bromide groups suggests it is a reactive compound.[1][2] General precautions for handling halogenated organic compounds should be strictly followed.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles. | Protects eyes from potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat. | Protects personal clothing and skin from contamination. |
| Respiratory Protection | Use in a chemical fume hood.[4] | Minimizes inhalation of any potential vapors or aerosols. |
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists.[4] |
| Inhalation | Remove to fresh air. If symptoms persist, seek medical attention.[4] |
| Ingestion | Wash out the mouth with copious amounts of water. Seek immediate medical attention.[4] |
Operational and Disposal Plans
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks.
Receiving and Storage
Upon receipt, inspect the container for any signs of damage or leakage. Store the compound in a dry, dark place.[1] Recommended storage conditions are 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years).[1][2]
Handling and Experimental Workflow
All handling of this compound should be conducted in a chemical fume hood.[4] Avoid the generation of dust or aerosols.
Spill Management
In the event of a spill, wear appropriate PPE. Absorb the spill with an inert material, such as sand or a similar absorbent.[4] Collect the absorbed material into a tightly closed container for proper disposal.[4] Prevent the spilled material from entering drains or water courses.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
All waste materials, including the chemical itself and any contaminated consumables, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Arrange for disposal as special waste through a licensed disposal company, in consultation with local waste disposal authorities and in accordance with national and regional regulations.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
